Fludarabine
描述
What is Fludarabine?
This compound, a purine analog, and the antineoplastic agent, is used in treating chronic lymphocytic leukemia (CLL) and immunosuppressive regimens to prepare for hematopoietic cell transplantation (HCT). This compound has a low incidence of transient serum enzyme elevations and is rarely implicated in clinically apparent acute liver injury. This compound is a potent immunosuppressive agent linked to many cases of reactivation of hepatitis B.
Pharmacology of this compound
This compound, a fluorinated nucleotide analog of the antiviral agent Vidarabine, has antineoplastic properties. This compound phosphate can be administered intracellularly as phosphate sodium. It is quickly dephosphorylated to 2-fluoroara-A, then phosphorylated intracellularly via deoxycytidine kinase. This metabolite can inhibit DNA polymerase, ribonucleotide reduction, and DNA primase. It may also inhibit tumor cell growth.
Biological effects of this compound
This compound is an inhibitor of DNA synthesis. This compound is a prodrug converted to F-ara-A, an active metabolite. This inhibits ribonucleotide reduces and competitively inhibits the DNA polymerase. It also prevents DNA Ligase I from joining DNA. This causes apoptosis.
Purine nucleoside derivatives resistant to deamination were developed for various types of leukemias due to their antitumor activity through inhibition of DNA synthesis. This compound is an adenosine deaminase-resistant analog of 9-b-D-arabinofuranosyladenine (ara-A) that disrupts ribonucleotide reductase and DNA polymerase in blood cells. It has antiproliferative properties (IC50 = 1.54 mM on RPMI-8226) and triggers apoptosis by increasing Bax, decreasing Bid, XIAP, and survivin expression.
Uses of this compound
This compound is used as a chemotherapeutic agent in the treatment of hematological malignancies. This compound injection is part of the antimetabolites group. This compound injection is used to treat B-cell chronic lymphocytic Leukemia (CLL), cancer affecting white blood cells. Patients with CLL who have had unsuccessful treatment with an alkylating agent (e.g., bendamustine) are eligible for this medicine.
This compound can be used to treat a variety of animal tumors, including CD8F mammary carcinoma, CD210 leukemia, and CD8F lymphoma.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(2R,3S,4S,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6+,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUBKKRHXORPQB-FJFJXFQQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4039657 | |
| Record name | Fludarabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4039657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Sparingly sol water, org solvents | |
| Record name | Fludarabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01073 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FLUDARABINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6964 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals | |
CAS No. |
21679-14-1 | |
| Record name | Fludarabine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21679-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fludarabine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021679141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fludarabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01073 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fludarabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4039657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fludarabine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.462 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUDARABINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2K93U8740 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FLUDARABINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6964 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
260 °C | |
| Record name | Fludarabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01073 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FLUDARABINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6964 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Fludarabine's Mechanism of Action in Chronic Lymphocytic Leukemia: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the molecular and cellular mechanisms through which fludarabine exerts its cytotoxic effects on Chronic Lymphocytic Leukemia (CLL) cells. It details the drug's activation, its multifaceted impact on DNA and RNA synthesis, the induction of apoptosis, and the experimental methodologies used to elucidate these actions.
Pharmacokinetics and Intracellular Activation
This compound phosphate (F-ara-AMP) is a water-soluble prodrug administered intravenously.[1] Following administration, it is rapidly dephosphorylated in the plasma to its nucleoside form, 2-fluoro-ara-A (F-ara-A).[1][2] F-ara-A is then transported into CLL cells via nucleoside transporters. Inside the cell, it undergoes phosphorylation by deoxycytidine kinase (dCK) to the monophosphate form and subsequently to the diphosphate (F-ara-ADP) and the active triphosphate form, F-ara-ATP.[3] This intracellular conversion to the active metabolite, F-ara-ATP, is the prerequisite for all of this compound's cytotoxic activities.[3]
Core Cytotoxic Mechanisms
F-ara-ATP employs a multi-pronged approach to induce cell death in CLL, primarily by disrupting DNA synthesis and repair, inducing programmed cell death (apoptosis), and inhibiting RNA transcription.
Inhibition of DNA Synthesis and Repair
The principal action of F-ara-ATP is the potent inhibition of DNA synthesis.[3] This is achieved through several concurrent mechanisms:
-
Inhibition of DNA Polymerases: F-ara-ATP directly competes with the natural nucleotide deoxyadenosine triphosphate (dATP) for binding to DNA polymerases (alpha, delta, and epsilon), thereby inhibiting their function.[1][3]
-
Inhibition of Ribonucleotide Reductase: The drug inhibits ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides. This action depletes the intracellular pool of deoxynucleotides, including dATP, which potentiates the inhibitory effect of F-ara-ATP on DNA synthesis by increasing the F-ara-ATP/dATP ratio.[3]
-
DNA Chain Termination: F-ara-ATP can be incorporated into the growing DNA strand.[3] Once incorporated, its structure prevents the addition of subsequent nucleotides, causing premature chain termination.[4]
-
Inhibition of DNA Primase and Ligase: F-ara-ATP also inhibits DNA primase, which is essential for initiating DNA replication, and DNA ligase I, an enzyme critical for joining DNA fragments during replication and repair.[1][3]
Furthermore, this compound is a potent inhibitor of DNA repair, particularly the Nucleotide Excision Repair (NER) pathway.[5] When other DNA-damaging agents like oxaliplatin or cyclophosphamide create adducts, the cell initiates NER.[6][7] this compound's active metabolite gets incorporated into the DNA "patch" during this repair synthesis, which stalls the repair process, leading to the accumulation of DNA strand breaks and synergistic cell killing.[5][6][7][8]
Induction of Apoptosis
This compound is a potent inducer of apoptosis in CLL cells. The accumulation of DNA damage caused by the drug triggers the DNA Damage Response (DDR) pathways. This leads to the activation of both the intrinsic (mitochondrial) and extrinsic apoptotic pathways.[6]
Key events in this compound-induced apoptosis include:
-
p53 Activation: In cells with functional p53, DNA damage leads to its stabilization and activation, which in turn transcriptionally upregulates pro-apoptotic proteins like PUMA.[6][9]
-
Mitochondrial Pathway: Activation of the intrinsic pathway is marked by a loss of mitochondrial membrane potential, release of cytochrome c, and subsequent cleavage and activation of caspase-9.[6]
-
Extrinsic Pathway: Evidence also points to the activation of the extrinsic pathway through the cleavage of caspase-8.[6]
-
Caspase Cascade: Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave critical cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.
-
Bcl-2 Family Modulation: The balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins is critical. This compound can shift this balance to favor apoptosis, though overexpression of anti-apoptotic proteins like Mcl-1 and Bag-1 is associated with resistance.[10][11]
Inhibition of RNA Transcription
In the largely quiescent cell population characteristic of CLL, a third mechanism is crucial: the inhibition of RNA synthesis.[12] F-ara-ATP can also be incorporated into RNA, leading to the premature termination of transcription. This results in the depletion of essential proteins with short half-lives that are required for cell survival.[12] This mechanism is significant because it allows this compound to be effective even in non-dividing cells, which constitute the bulk of the CLL clone.[12]
Quantitative Analysis of this compound's Effects
The clinical and preclinical efficacy of this compound has been quantified in numerous studies. The following tables summarize key data points.
Table 1: Clinical Efficacy of this compound Monotherapy in CLL
| Patient Population | Dosing Schedule | Overall Response (OR) Rate | Complete Response (CR) Rate | Reference |
|---|---|---|---|---|
| Relapsed/Refractory | 25 mg/m²/d for 5 days every 4 weeks | 32% | 3% | [3] |
| Treatment-Naïve | Standard Dose | 80% - 100% | N/A |[3] |
Table 2: Clinical Efficacy of this compound-Based Combination Therapies in Untreated CLL
| Treatment Arms | Overall Response (OR) Rate | Complete Response (CR) Rate | Median Progression-Free Survival (PFS) | Reference |
|---|---|---|---|---|
| This compound | 37% | 4% | 14 months | [3] |
| vs. Chlorambucil | 63% | 20% | 20 months | [3] |
| This compound | 59.5% | 4.6% | 19.2 months | [13] |
| vs. This compound + Cyclophosphamide (FC) | 74.3% | 23.4% | 31.6 months |[13] |
Table 3: In Vitro Synergistic Cytotoxicity with Oxaliplatin in CLL Cells
| Treatment (24 hours) | Apoptotic Cell Death (%) | Reference |
|---|---|---|
| Oxaliplatin alone | 4.4% (±3.1) | [8] |
| This compound alone | 10.8% (±4.2) | [8] |
| Oxaliplatin + this compound | 29.0% (±3.5) |[8] |
Key Experimental Methodologies
The mechanisms described above were elucidated using a variety of standard and advanced laboratory techniques. Detailed protocols for key assays are provided below.
Cell Viability and Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Protocol:
-
Cell Culture and Treatment: Culture primary CLL cells or cell lines at a density of 1x10⁶ cells/mL. Treat with desired concentrations of this compound or vehicle control for specified time points (e.g., 24, 48 hours).
-
Harvesting: Transfer cell suspensions to 1.5 mL microcentrifuge tubes. Centrifuge at 300 x g for 5 minutes at 4°C.
-
Washing: Discard the supernatant and gently resuspend the cell pellet in 1 mL of cold 1X Phosphate Buffered Saline (PBS). Repeat the centrifugation and washing step.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (100 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour, exciting FITC at 488 nm and PI at 535 nm.
DNA Damage Assessment (Neutral Comet Assay)
The neutral comet assay (single-cell gel electrophoresis) is used to detect DNA double-strand breaks, which appear as a "comet tail" of fragmented DNA.
Protocol:
-
Cell Preparation: After drug treatment, harvest and wash cells, then resuspend in cold PBS at 1x10⁵ cells/mL.
-
Slide Preparation: Mix 10 µL of cell suspension with 100 µL of molten (37°C) 0.7% low-melting-point agarose. Pipette the mixture onto a specially coated microscope slide and cover with a coverslip.
-
Solidification: Place the slide at 4°C for 10 minutes to solidify the agarose.
-
Lysis: Remove the coverslip and immerse the slide in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for 1-2 hours at 4°C.
-
Electrophoresis: Place the slide in a horizontal electrophoresis tank filled with a neutral electrophoresis buffer (e.g., TBE buffer, pH ~8.0). Run the electrophoresis at a low voltage (e.g., 25V) for 20-30 minutes.
-
Staining and Visualization: Gently remove the slide, wash with distilled water, and stain with a fluorescent DNA dye (e.g., SYBR Green or ethidium bromide). Visualize comets using a fluorescence microscope and quantify tail moments with appropriate software.[8]
DNA Synthesis Assay ([³H]-Thymidine Incorporation)
This assay measures the rate of DNA synthesis by quantifying the incorporation of a radiolabeled nucleoside.
Protocol:
-
Cell Plating and Treatment: Plate CLL cells in a 96-well plate. Treat with this compound and/or other agents as required. For repair synthesis assays, a DNA-damaging agent is added to induce repair.[8]
-
Radiolabeling: Add 1 µCi of [³H]-thymidine to each well and incubate for a defined period (e.g., 4-18 hours).
-
Harvesting: Harvest the cells onto glass fiber filters using a cell harvester. The filters will trap the cells and their macromolecules (including DNA).
-
Washing: Wash the filters extensively with PBS and then with 5% trichloroacetic acid (TCA) to precipitate the DNA and wash away unincorporated [³H]-thymidine. Finally, wash with ethanol.
-
Quantification: Place the dried filters into scintillation vials with scintillation fluid. Measure the radioactivity (counts per minute, CPM) using a scintillation counter. A decrease in CPM in this compound-treated cells indicates inhibition of DNA synthesis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. google.com [google.com]
- 3. This compound in the treatment of chronic lymphocytic leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound increases oxaliplatin cytotoxicity in normal and chronic lymphocytic leukemia lymphocytes by suppressing interstrand DNA crosslink removal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Killing of chronic lymphocytic leukemia by the combination of this compound and oxaliplatin is dependent on the activity of XPF endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA repair initiated in chronic lymphocytic leukemia lymphocytes by 4-hydroperoxycyclophosphamide is inhibited by this compound and clofarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. scielo.br [scielo.br]
- 11. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 12. Inhibition of RNA transcription: a biochemical mechanism of action against chronic lymphocytic leukemia cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase III trial of this compound plus cyclophosphamide compared with this compound for patients with previously untreated chronic lymphocytic leukemia: US Intergroup Trial E2997 - PubMed [pubmed.ncbi.nlm.nih.gov]
Fludarabine as a Purine Analog Antimetabolite: A Technical Guide
Abstract
Fludarabine is a potent purine analog and antimetabolite chemotherapeutic agent, pivotal in the treatment of various hematological malignancies, particularly B-cell chronic lymphocytic leukemia (CLL). As a prodrug, this compound phosphate is metabolically converted to its active triphosphate form, 2-fluoro-ara-ATP (F-ara-ATP), which exerts its cytotoxic effects through multiple mechanisms. The primary mechanism involves the comprehensive disruption of DNA synthesis by inhibiting key enzymes such as ribonucleotide reductase and DNA polymerases. Furthermore, F-ara-ATP gets incorporated into both DNA and RNA, leading to chain termination, inhibition of transcription, and ultimately, the induction of apoptosis. This guide provides an in-depth technical overview of this compound's metabolism, multifaceted mechanisms of action, relevant signaling pathways, and established experimental protocols for its study.
Introduction
This compound, chemically known as 9-β-D-arabinofuranosyl-2-fluoroadenine (F-ara-A), is a synthetic analog of the purine nucleoside adenosine. It was first synthesized to enhance the metabolic stability and therapeutic efficacy over its predecessor, vidarabine (ara-A), by being resistant to inactivation by adenosine deaminase. Administered as a water-soluble phosphate prodrug, this compound phosphate (F-ara-AMP), it is highly effective against both dividing and resting cells, making it a cornerstone in various chemotherapy regimens, including FLAG (this compound, cytarabine, and G-CSF) and in conditioning regimens for allogeneic stem cell transplantation. Its clinical utility is rooted in its ability to be selectively trapped in blood cells and its multifaceted interference with cellular replication and survival pathways.
Pharmacokinetics and Metabolism
The therapeutic activity of this compound is entirely dependent on its intracellular conversion to the active metabolite, F-ara-ATP.
Metabolic Activation Pathway:
-
Dephosphorylation: Following intravenous administration, this compound phosphate is rapidly and quantitatively dephosphorylated in the plasma to its nucleoside form, this compound (F-ara-A).
-
Cellular Uptake: F-ara-A is then transported into cells via nucleoside transporters.
-
Re-phosphorylation: Inside the cell, F-ara-A undergoes a three-step phosphorylation. The initial and rate-limiting step is the conversion to this compound monophosphate (F-ara-AMP) by deoxycytidine kinase (dCK). Subsequently, it is further phosphorylated to the diphosphate (F-ara-ADP) and finally to the active triphosphate form, F-ara-ATP.
F-ara-ATP is the primary cytotoxic metabolite, accumulating within the cell to exert its therapeutic effects.
Quantitative Pharmacokinetic Data
The pharmacokinetic profile of this compound's primary metabolite, F-ara-A, has been well-characterized.
| Parameter | Value | Reference |
| Plasma Half-life | ~10 hours | |
| Standard Dose Plasma Concentration | ~3 µmol/L (at end of infusion) | |
| Time to Peak Intracellular F-ara-ATP | 4 hours after start of infusion | |
| Primary Route of Elimination | Renal (~60% of F-ara-A) |
Core Mechanism of Action: Inhibition of DNA Synthesis
F-ara-ATP is a potent and multifaceted inhibitor of DNA replication, targeting several critical enzymes simultaneously.
-
Ribonucleotide Reductase (RNR) Inhibition: F-ara-ATP inhibits RNR, the enzyme responsible for converting ribonucleotides into deoxyribonucleotides (dNTPs), the essential building blocks for DNA synthesis. This inhibition depletes the intracellular pool of dNTPs, particularly dATP, which enhances the cytotoxic effect by increasing the competitive advantage of F-ara-ATP for incorporation into DNA.
-
DNA Polymerase Inhibition: F-ara-ATP competes with the natural substrate dATP for incorporation into the growing DNA strand by DNA polymerases (α, δ, and ε). Once incorporated, it acts as a chain terminator, preventing further elongation of the DNA strand.
-
DNA Primase Inhibition: The drug inhibits DNA primase, an enzyme that synthesizes short RNA primers required for the initiation of DNA synthesis by DNA polymerase.
-
DNA Ligase I Inhibition: After F-ara-AMP is incorporated at the 3'-terminus of a DNA strand, it functions as a poor substrate for DNA ligase I. This prevents the joining of DNA fragments (Okazaki fragments) during replication and impairs DNA repair processes.
Induction of Apoptosis
Beyond halting DNA replication, this compound is a potent inducer of programmed cell death, or apoptosis, in both proliferating and quiescent cells.
-
DNA Damage Response: The incorporation of F-ara-ATP into DNA triggers DNA damage response pathways. This leads to the accumulation and phosphorylation of tumor suppressor proteins like p53, which in turn can initiate the apoptotic cascade.
-
Mitochondrial (Intrinsic) Pathway: this compound treatment modulates the expression of Bcl-2 family proteins, leading to an increase in pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins such as Bid, XIAP, and survivin. This shift promotes mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspases (e.g., caspase-9 and caspase-3), the executioners of apoptosis.
-
Caspase Activation: F-ara-ATP can directly contribute to the activation of the apoptosome by mimicking dATP, a necessary cofactor for the activation of caspase-9. In some cell types, this compound-induced apoptosis involves the caspase-specific degradation of cell cycle inhibitors like p27kip1.
Modulation of Other Signaling Pathways
This compound's activity extends to the modulation of key signaling pathways that regulate inflammation, cell survival, and immune response.
-
STAT1 Pathway: this compound has been shown to inhibit the cytokine-induced activation of Signal Transducer and Activator of Transcription 1 (STAT1) and subsequent STAT1-dependent gene transcription in lymphocytes. This contributes to its immunosuppressive effects.
-
NF-κB Pathway: In certain cancer cells, such as those infected with HTLV-1, this compound induces apoptosis by inhibiting the NF-κB signaling pathway. It achieves this by preventing the nuclear translocation of NF-κB, thereby blocking the transcription of pro-survival genes.
-
MAPK/ERK Pathway: In human monocytic cells, this compound can induce a pro-inflammatory activation through the MAPK/ERK pathway, a response mediated by reactive oxygen species. This suggests that some of the drug's in vivo side effects may be linked to cell activation rather than pure cytotoxicity.
Mechanisms of Resistance
Clinical resistance to this compound is a significant challenge and is often linked to alterations in its metabolic activation pathway.
-
Deoxycytidine Kinase (dCK) Deficiency: The most well-documented mechanism of resistance is the reduced activity or expression of dCK. Since dCK catalyzes the rate-limiting first phosphorylation step, its deficiency prevents the conversion of F-ara-A to F-ara-AMP, thus blocking the formation of the active F-ara-ATP.
-
Other Genetic Factors: Using transposon mutagenesis screens, other genes have been identified that may confer this compound resistance when their function is altered. These include BMP2K, ARID5B, and BRAF, implicating a role for the MAPK pathway in modulating drug sensitivity.
Quantitative Data Summary
Table 1: Intracellular Pharmacokinetics of F-ara-ATP in Pediatric HCT Patients
| F-ara-ATP Concentration | After Dose 1 | After Dose 4 |
| Median Peak (pmol/10⁶ cells) | 7.9 | 1.7 |
| Range (pmol/10⁶ cells) | 0.7 - 18.2 | 0.2 - 7.2 |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | IC₅₀ Value | Notes | Reference |
| RPMI 8226 (Multiple Myeloma) | 1.54 µM | - | |
| HL-60 (Promyelocytic Leukemia) | ~5 µg/mL | Produced 57% cell death | |
| Normal Mononuclear Cells | >1000 µg/mL | Resistant to cytotoxicity |
Table 3: Clinical Response in Pediatric Relapsed Leukemia (this compound + Ara-C)
| Leukemia Type | Evaluable Patients | Complete or Partial Response | Response Rate |
| Acute Myelocytic Leukemia (AML) | 18 | 9 | 50% |
| Acute Lymphocytic Leukemia (ALL) | 9 | 3 | 33% |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects in a research setting.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from a study on HL-60 cells.
-
Cell Seeding: Seed 50 µL of cell suspension in 96-well plates at a desired density.
-
Drug Preparation: Dilute this compound monophosphate in the culture medium to achieve a range of final concentrations (e.g., 0.5–1000 µg/ml).
-
Treatment: Add 50 µL of the prepared drug solution to each well. Include untreated control wells.
-
Incubation: Incubate the plates for 48 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
MTT Addition: Add 25 µL of MTT solution (final concentration 1 mg/ml) to each well and incubate for an additional 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the optical density (OD) using a microplate reader at the appropriate wavelength.
-
Analysis: Calculate the inhibition rate (% of cell death) using the formula: (1 - OD of treated cells / OD of untreated cells) x 100.
Apoptosis Detection by Annexin V Staining
This protocol is based on a study investigating this compound and oxaliplatin synergy.
-
Cell Treatment: Treat cells (e.g., CLL lymphocytes) with the desired concentrations of this compound for the specified time (e.g., 16-36 hours).
-
Harvesting: Harvest the cells and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 200 µL of 1X Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂).
-
Staining: Add 10 µL of FITC-conjugated Annexin V and incubate for 15 minutes at room temperature in the dark.
-
Propidium Iodide (PI) Addition: Add 10 µL of PI solution (50 mg/mL) and an additional 300 µL of binding buffer just before analysis.
-
Flow Cytometry: Analyze the samples immediately using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cytokine Release Measurement by Cytometric Bead Array (CBA)
This protocol is adapted from a study on T cell function in CLL patients.
-
Cell Treatment: Incubate peripheral blood mononuclear cells (PBMCs) for 24 hours with this compound (e.g., 1 µg/ml) or control medium.
-
Wash and Stimulate: Wash the cells to remove the drug. Resuspend 5 x 10⁶ PBMCs and stimulate with phorbol 12-myristate 13-acetate (PMA, e.g., 1 ng/ml) and ionomycin (e.g., 0.5 µg/ml) for 6 days.
-
Supernatant Collection: After the stimulation period, collect the culture supernatants by centrifugation.
-
CBA Procedure: Analyze the supernatants for cytokine concentrations (e.g., IFN-γ, TNF-α, IL-2, IL-4, IL-10) using a commercial Cytometric Bead Array kit according to the manufacturer's instructions.
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and use the provided analysis software to calculate cytokine concentrations based on standard curves.
Conclusion
This compound remains a highly significant antimetabolite in cancer therapy due to its robust and multi-pronged mechanism of action. Its efficacy is derived from its efficient intracellular conversion to F-ara-ATP, which comprehensively disrupts DNA replication and repair while simultaneously activating apoptotic pathways. Understanding the technical details of its pharmacokinetics, molecular targets, resistance mechanisms, and associated signaling pathways is critical for optimizing its clinical use, developing rational combination therapies, and designing novel therapeutic strategies to overcome resistance. The experimental protocols outlined provide a foundational framework for researchers to further investigate its complex biological activities.
An In-Depth Technical Guide on the Induction of Apoptosis by Fludarabine in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fludarabine, a purine nucleoside analog, is a cornerstone in the treatment of various hematologic malignancies, particularly B-cell chronic lymphocytic leukemia (CLL). Its therapeutic efficacy is largely attributed to its ability to induce apoptosis, or programmed cell death, in cancer cells. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is administered as a prodrug, this compound phosphate, which is rapidly dephosphorylated in the plasma to 2-fluoro-ara-A. This compound is then transported into cancer cells and phosphorylated by deoxycytidine kinase to its active triphosphate form, 2-fluoro-ara-ATP (F-ara-ATP). F-ara-ATP is the primary cytotoxic metabolite and exerts its effects through multiple mechanisms:
-
Inhibition of DNA Synthesis: F-ara-ATP competitively inhibits DNA polymerases, leading to the termination of DNA chain elongation.[1] It is also a potent inhibitor of ribonucleotide reductase, an enzyme essential for the production of deoxyribonucleotides, further depleting the pool of precursors necessary for DNA replication.[2]
-
Incorporation into DNA and RNA: F-ara-ATP can be incorporated into both DNA and RNA. Its incorporation into DNA inhibits DNA ligase, leading to DNA strand breaks.[2] When incorporated into RNA, it disrupts RNA processing and function.[2]
-
Induction of DNA Damage Response: The accumulation of DNA strand breaks and replication stress activates DNA damage response (DDR) pathways, which are central to initiating the apoptotic cascade.[1]
Signaling Pathways in this compound-Induced Apoptosis
This compound triggers apoptosis through a complex interplay of signaling pathways, primarily involving the intrinsic (mitochondrial) and, to some extent, the extrinsic pathways. The p53 tumor suppressor protein plays a crucial role in this process.
The p53-Dependent Pathway
DNA damage induced by this compound leads to the activation and stabilization of the p53 protein.[3] Activated p53 acts as a transcription factor, upregulating the expression of pro-apoptotic proteins and downregulating anti-apoptotic proteins.
-
Upregulation of Pro-Apoptotic Proteins: p53 promotes the transcription of pro-apoptotic members of the Bcl-2 family, such as Bax and Puma.[4][5]
-
Downregulation of Anti-Apoptotic Proteins: p53 can repress the expression of the anti-apoptotic protein Bcl-2.[4]
The shift in the balance between pro- and anti-apoptotic Bcl-2 family proteins is a critical determinant of the cell's fate.
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is the primary route for this compound-induced apoptosis. The altered ratio of pro- to anti-apoptotic Bcl-2 family proteins at the mitochondrial outer membrane leads to mitochondrial outer membrane permeabilization (MOMP).
-
Bcl-2 Family Dysregulation: this compound treatment leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1, while the levels of pro-apoptotic proteins such as Bax may increase or remain unchanged.[2][6] This imbalance favors apoptosis.
-
Mitochondrial Depolarization and Cytochrome c Release: MOMP results in the loss of mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol.
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, an initiator caspase.
-
Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7, which orchestrate the dismantling of the cell by cleaving a multitude of cellular substrates.[7]
The Extrinsic (Death Receptor) Pathway
While the intrinsic pathway is dominant, some evidence suggests that this compound can also engage the extrinsic pathway. This pathway is initiated by the binding of death ligands (e.g., FasL) to their corresponding death receptors (e.g., Fas/CD95) on the cell surface. This interaction leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8. Activated caspase-8 can then directly activate executioner caspases or cleave the Bcl-2 family protein Bid to tBid, which then amplifies the apoptotic signal through the mitochondrial pathway.[3]
Quantitative Data on this compound-Induced Apoptosis
The following tables summarize quantitative data from various studies on the effects of this compound on cancer cells.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| RPMI 8226 | Multiple Myeloma | 1.54 | Proliferation Assay | [8] |
| MM.1S | Multiple Myeloma | 13.48 | Proliferation Assay | [8] |
| MM.1R | Multiple Myeloma | 33.79 | Proliferation Assay | [8] |
| U266 | Multiple Myeloma | 222.2 | Proliferation Assay | [8] |
| K562 | Chronic Myelogenous Leukemia | 3.33 | Clonogenic Survival Assay | [9] |
| BL2 | Burkitt's Lymphoma | 0.36 | K+ Current Inhibition | [10] |
| Dana | B-cell Lymphoma | 0.34 | K+ Current Inhibition | [10] |
| WSU-NHL | Non-Hodgkin Lymphoma | 0.049 | Cell Viability Assay | [11] |
| LAMA-84 | Chronic Myeloid Leukemia | 0.101 | Cell Viability Assay | [11] |
Table 2: Effect of this compound on Apoptosis-Related Protein Expression in B-CLL Cells
| Protein | Condition | Median Fluorescence Intensity (MFI) ± SD (Before this compound) | Median Fluorescence Intensity (MFI) ± SD (After this compound) | P-value | Reference |
| p53 | Viable Cells | 14.54 ± 2.0 | 26.40 ± 8.9 | 0.003 | [6] |
| Bcl-2 | Apoptotic Cells | 331.71 ± 42.2 | 245.81 ± 52.2 | < 0.001 | [6] |
| Bax | Viable Cells | 156.24 ± 32.2 | 167.25 ± 26.6 | 0.169 | [6] |
| Bag-1 | Viable Cells | 425.55 ± 39.3 | 447.49 ± 34.5 | 0.012 | [6] |
| Mcl-1 | Viable Cells | 233.59 ± 29.8 | 252.04 ± 35.5 | 0.033 | [6] |
| Annexin V | Viable Cells | 4.43 ± 3.17% | 19.73 ± 9.0% | < 0.001 | [6] |
Table 3: Time-Course of this compound-Induced Apoptosis in CLL Cells
| Time (hours) | Treatment | % Drug-Induced Apoptosis (Mean ± 95% CI) | Reference |
| 4 | 5 µM PEITC | 15 ± 5 | [12] |
| 8 | 5 µM PEITC | 30 ± 8 | [12] |
| 24 | 5 µM PEITC | 55 ± 10 | [12] |
| 24 | 1 µg/mL this compound | Significantly higher in responders vs. non-responders | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound-induced apoptosis.
Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This is a widely used flow cytometry-based assay to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Preparation:
-
Induce apoptosis by treating cells with this compound at the desired concentration and for the desired time. Include untreated cells as a negative control.
-
Harvest cells by gentle centrifugation (e.g., 300 x g for 5 minutes). For adherent cells, use a gentle cell scraper or trypsin-EDTA, and collect both floating and adherent cells.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).[14]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[15]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[15]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (e.g., 50 µg/mL).[14]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[15]
-
Analyze the samples by flow cytometry within one hour.
-
Use appropriate compensation controls for multi-color analysis.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Principle: The assay utilizes a synthetic substrate, such as DEVD (Asp-Glu-Val-Asp), conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter molecule. Cleavage of the substrate by active caspase-3 releases the reporter molecule, which can be quantified.
Protocol:
-
Cell Lysate Preparation:
-
Treat cells with this compound as described previously.
-
Pellet the cells and wash with cold PBS.
-
Resuspend the cell pellet in a chilled cell lysis buffer and incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 1 minute at 4°C.
-
Collect the supernatant (cytosolic extract) for the assay.
-
-
Assay Procedure:
-
Determine the protein concentration of the cell lysates.
-
In a 96-well plate, add an equal amount of protein from each lysate.
-
Prepare a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA or DEVD-AMC).
-
Add the reaction buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
For a colorimetric assay, measure the absorbance at 405 nm using a microplate reader.
-
For a fluorometric assay, measure the fluorescence with an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.
-
The fold-increase in caspase-3 activity can be determined by comparing the readings from treated samples to untreated controls.[16][17][18]
-
Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
This assay is used to detect the collapse of the mitochondrial membrane potential, a hallmark of the intrinsic apoptotic pathway.
Principle: JC-1 is a lipophilic, cationic dye that accumulates in the mitochondria of healthy cells in a potential-dependent manner. In healthy, non-apoptotic cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence (~530 nm). The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential.[1][19][20]
Protocol:
-
Cell Staining:
-
Washing:
-
Gently wash the cells twice with an assay buffer to remove the excess JC-1 dye.[1]
-
-
Analysis:
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope using filters for red (e.g., rhodamine) and green (e.g., FITC) fluorescence. Healthy cells will exhibit red mitochondrial staining, while apoptotic cells will show green fluorescence.
-
Flow Cytometry: Analyze the cells using a flow cytometer. The red fluorescence is typically detected in the FL2 channel, and the green fluorescence in the FL1 channel. A shift from the upper-right quadrant (healthy cells) to the lower-right quadrant (apoptotic cells) in a dot plot of red vs. green fluorescence indicates a loss of ΔΨm.
-
Plate Reader: Measure the fluorescence intensity at both emission wavelengths (e.g., 590 nm for red and 530 nm for green) using a fluorescence plate reader. The ratio of red to green fluorescence can be calculated to quantify the change in ΔΨm.
-
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect and quantify changes in the expression levels of specific proteins involved in the apoptotic pathways, such as p53, Bcl-2 family members, and caspases.
Protocol:
-
Protein Extraction:
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[21]
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-p53, anti-Bcl-2, anti-Bax, anti-caspase-3).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Wash the membrane thoroughly.[21]
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.[2]
-
Conclusion
This compound is a potent inducer of apoptosis in cancer cells, particularly in hematologic malignancies. Its mechanism of action involves the disruption of DNA synthesis and integrity, leading to the activation of a p53-dependent signaling cascade that converges on the intrinsic mitochondrial pathway of apoptosis. This results in the activation of a caspase cascade and the orderly dismantling of the cell. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the apoptotic effects of this compound and to develop novel therapeutic strategies that leverage this fundamental mechanism of cell death.
References
- 1. 101.200.202.226 [101.200.202.226]
- 2. researchgate.net [researchgate.net]
- 3. Activation of a p53-mediated apoptotic pathway in quiescent lymphocytes after the inhibition of DNA repair by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. This compound-induced apoptosis of B chronic lymphocytic leukemia cells includes early cleavage of p27kip1 by caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound-mediated repair inhibition of cisplatin-induced DNA lesions in human chronic myelogenous leukemia-blast crisis K562 cells: induction of synergistic cytotoxicity independent of reversal of apoptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Inhibits KV1.3 Currents in Human B Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 12. Effective elimination of this compound-resistant CLL cells by PEITC through a redox-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The rate of in vitro this compound-induced peripheral blood and bone marrow cell apoptosis may predict the chemotherapy outcome in patients with chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
- 15. bdbiosciences.com [bdbiosciences.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 20. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cytivalifesciences.com [cytivalifesciences.com]
- 22. Western Blotting: Sample Preparation to Detection - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Uptake and Phosphorylation of Fludarabine to F-ara-ATP
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fludarabine, a purine nucleoside analog, is a cornerstone in the treatment of various hematologic malignancies, particularly chronic lymphocytic leukemia (CLL). Its therapeutic efficacy is contingent upon its cellular uptake and subsequent intracellular phosphorylation to its active form, this compound triphosphate (F-ara-ATP). This technical guide provides a comprehensive overview of the molecular mechanisms governing these processes, detailing the key transporters and enzymes involved. Furthermore, it presents a compilation of detailed experimental protocols for studying this compound's cellular pharmacology, intended to serve as a valuable resource for researchers in oncology and drug development.
Introduction
This compound is administered as a prodrug, this compound phosphate, which is rapidly dephosphorylated in the plasma to 2-fluoro-ara-adenine (F-ara-A).[1] F-ara-A, the nucleoside form, is then transported into target cells, where it undergoes a three-step phosphorylation cascade to yield the active cytotoxic agent, F-ara-ATP. This intracellular conversion is a critical determinant of this compound's therapeutic activity, and any alterations in the transport or phosphorylation machinery can lead to drug resistance. Understanding the intricacies of these pathways is paramount for optimizing this compound-based therapies and developing novel strategies to overcome resistance.
Cellular Uptake of this compound (F-ara-A)
The cellular influx of F-ara-A is mediated by specific nucleoside transporters embedded in the plasma membrane. The two major families of nucleoside transporters implicated in this compound uptake are the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs).[2]
Equilibrative Nucleoside Transporters (ENTs)
ENTs, primarily hENT1 and hENT2, are bidirectional, sodium-independent transporters that facilitate the movement of nucleosides down their concentration gradient. In CLL cells, the uptake of this compound is predominantly mediated by ENT-type transporters.[3]
Concentrative Nucleoside Transporters (CNTs)
CNTs are sodium-dependent transporters that can move nucleosides against their concentration gradient. hCNT3 has been shown to be involved in this compound transport.[1]
The following diagram illustrates the cellular uptake of F-ara-A via these transporters:
References
- 1. Pharmacokinetics and Model-Based Dosing to Optimize this compound Therapy in Pediatric Hematopoietic Cell Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional characterization of human equilibrative nucleoside transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound uptake mechanisms in B-cell chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
molecular basis of Fludarabine resistance in leukemia cell lines
An In-depth Technical Guide on the Molecular Basis of Fludarabine Resistance in Leukemia Cell Lines
Introduction
This compound (9-β-D-arabinofuranosyl-2-fluoroadenine) is a purine nucleoside analog that has been a cornerstone in the treatment of various hematological malignancies, particularly chronic lymphocytic leukemia (CLL).[1] As a prodrug, its efficacy relies on intracellular transport and subsequent phosphorylation to its active triphosphate form, F-ara-ATP. F-ara-ATP exerts its cytotoxic effects primarily by inhibiting DNA synthesis and ribonucleotide reductase, and by being incorporated into both DNA and RNA, ultimately triggering apoptosis.[2][3] Despite its effectiveness, the development of this compound resistance, both innate and acquired, remains a significant clinical challenge, often leading to treatment failure.[4][5] Understanding the molecular underpinnings of this resistance is critical for developing strategies to overcome it and improve patient outcomes. This guide provides a comprehensive overview of the key molecular mechanisms of this compound resistance identified in leukemia cell lines, details common experimental protocols, and presents quantitative data and pathway visualizations.
Core Molecular Mechanisms of this compound Resistance
Resistance to this compound is a multifactorial process involving alterations at various stages of the drug's mechanism of action, from cellular uptake to the induction of apoptosis. The primary mechanisms can be broadly categorized as follows:
Impaired Drug Transport and Metabolism
The intracellular concentration of the active F-ara-ATP is a critical determinant of this compound's cytotoxicity. Resistance frequently arises from defects in the transport and metabolic activation pathways.
-
Reduced Cellular Uptake: this compound enters the cell via nucleoside transporters.[6] The human equilibrative nucleoside transporters, hENT1 and hENT2, are key mediators of this compound uptake.[7] Studies have shown a significant correlation between the protein expression of hENT2 and ex vivo sensitivity to this compound in CLL cells.[8] Conversely, altered expression or function of these transporters can limit the intracellular availability of the prodrug. Overexpression of the human concentrative nucleoside transporter 3 (hCNT3) has also been associated with a lower complete response rate to this compound therapy.[7]
-
Deficient Drug Activation: The rate-limiting step in this compound's activation is the initial phosphorylation of the prodrug (F-ara-A) to its monophosphate form (F-ara-AMP) by the enzyme deoxycytidine kinase (dCK).[1] Reduced dCK activity is one of the most well-documented mechanisms of resistance.[1][9] This deficiency can result from decreased dCK mRNA expression, leading to lower or undetectable levels of the dCK protein.[2][10] Leukemia cell lines with acquired this compound resistance often exhibit significantly downregulated dCK, which can confer cross-resistance to other nucleoside analogs like cytarabine (ara-C) and cladribine.[11][12]
-
Increased Drug Inactivation: The active monophosphate form of this compound can be dephosphorylated and inactivated by cytosolic 5'-nucleotidases (5'-NTs).[2] While some studies have not observed a significant elevation of 5'-NT mRNA in resistant cells, increased activity of these enzymes remains a potential mechanism for reducing the intracellular pool of activated drug.[2][13]
Alterations in Drug Targets and Downstream Signaling
Even with sufficient intracellular F-ara-ATP, alterations in downstream pathways can prevent the execution of the apoptotic program.
-
Enhanced DNA Repair: F-ara-ATP incorporation into DNA causes chain termination and inhibits DNA repair processes, which is a key part of its cytotoxic effect.[14][15] Consequently, an enhanced DNA repair capacity in leukemia cells can counteract the damage induced by this compound, contributing to resistance.[16][17]
-
Dysfunctional p53 Apoptotic Pathway: The tumor suppressor protein p53 plays a crucial role in mediating apoptosis following DNA damage. This compound treatment has been shown to induce a p53-dependent gene expression response in CLL patients.[18] Resistance to this compound is strongly associated with non-functional p53, often due to deletions of the 17p chromosome region or direct mutations in the TP53 gene.[16][19] Cells with defective p53 fail to efficiently undergo apoptosis in response to this compound-induced DNA damage.[19] However, it is noteworthy that a high percentage of patients with p53 aberrations still respond to this compound, suggesting that other factors are also involved in the clinical response.[20]
-
Deregulated MAPK Signaling: Pathway analysis of this compound-resistant cells has identified deregulated Mitogen-Activated Protein Kinase (MAPK) signaling as a contributing factor to resistance.[4][21] Activation of the MAPK pathway can promote cell survival and antagonize the pro-apoptotic signals initiated by chemotherapy.[22]
-
Altered Ceramide Metabolism: Recent studies have linked this compound resistance to changes in sphingolipid metabolism.[5] In resistant cells, the enzyme glucosylceramide synthase (GCS) can be upregulated. GCS converts the pro-apoptotic lipid ceramide into glucosylceramide, thereby reducing apoptosis and promoting cell survival. This mechanism has also been associated with the development of leukemia stem cell-like characteristics.[5]
Data Presentation: Quantitative Analysis of Resistance
The degree of resistance is often quantified by the half-maximal inhibitory concentration (IC50), which represents the drug concentration required to inhibit cell growth by 50%.
Table 1: this compound Resistance and IC50 Values in Leukemia Cell Lines
| Cell Line (Parental) | Cell Line (Resistant) | Fold Resistance | Notes | Reference(s) |
| HL-60 | HL-60/Fara-A | >5-fold | Developed by exposure to increasing drug concentrations. | [2] |
| JOK-1 | JOK-1/F-Ara-A | >55-fold | Resistant cells showed deficient dCK activity. | [9] |
| L1210 | L1210/F-Ara-A | >29-fold | Murine leukemia cell line. | [9] |
| Mino | Mino/FR | >100-fold | Mantle cell lymphoma line; resistant cells proliferated in 100-fold higher concentrations. | [1] |
| HG3 | HG3 (Resistant Pools) | 2 to 5-fold | Resistance generated via piggyBac transposon mutagenesis. | [4] |
| MEC-2 | MEC-2 (Resistant Clones) | Significantly Increased IC50 | Associated with upregulation of GCS and P-glycoprotein. | [5] |
Table 2: Key Molecular Alterations in this compound-Resistant Leukemia Cell Lines
| Gene/Protein | Alteration | Cell Line(s) | Consequence | Reference(s) |
| dCK | Downregulation (mRNA & protein) | HL-60/Fara-A, JOK-1/F-Ara-A, Mino/FR | Impaired this compound activation. | [1][2][9][11] |
| hENT2 | Low Protein Expression | Primary CLL cells | Correlated with reduced ex vivo sensitivity. | [8] |
| GCS | Upregulation | MEC-2 | Reduced ceramide-induced apoptosis. | [5] |
| P-glycoprotein | Upregulation | MEC-2 | Increased drug efflux. | [5] |
| TP53 | Mutation / Deletion | Primary CLL cells | Ineffective DNA damage response and apoptosis. | [16][19] |
| Bcl-2 | Upregulation | Mino/FR | Inhibition of apoptosis. | [1] |
| MAPK Pathway | Deregulation | HG3 | Pro-survival signaling. | [4][21] |
| BMP2K, ARID5B, BRAF | Gene Disruption/Mutation | HG3 | Modulators of this compound sensitivity. | [4][21] |
Experimental Protocols
Investigating the mechanisms of this compound resistance involves a range of cellular and molecular biology techniques.
Generation of this compound-Resistant Cell Lines
-
Objective: To establish a stable cell line model of acquired this compound resistance.
-
Protocol:
-
Culture the parental leukemia cell line (e.g., HL-60, MEC-2) in standard growth medium.[2][5]
-
Initially, expose the cells to a low concentration of this compound (e.g., at or below the IC50).
-
Continuously culture the cells in the presence of the drug, passaging them as required.
-
Once the cells have adapted and are proliferating steadily, incrementally increase the this compound concentration.
-
Repeat the process of gradual dose escalation over a period of several months (e.g., 8 months) until the cells can tolerate significantly higher concentrations of the drug compared to the parental line.[2][11]
-
Isolate and expand clonal populations from the resistant pool for detailed characterization.
-
Cell Viability and Cytotoxicity Assays
-
Objective: To quantify the sensitivity of leukemia cells to this compound and determine IC50 values.
-
Protocol (Example using a Tetrazolium Salt-based Assay like WST-8 or XTT):
-
Seed leukemia cells into a 96-well plate at a predetermined density (e.g., 10,000 cells/well).[1][23]
-
Prepare serial dilutions of this compound in culture medium and add them to the wells. Include untreated control wells.
-
Incubate the plate for a specified duration (e.g., 48 or 72 hours) under standard cell culture conditions.[24][25]
-
Add the tetrazolium salt reagent (e.g., XTT) to each well and incubate for a further 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the reagent to a colored formazan product.
-
Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.
-
Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
-
Gene and Protein Expression Analysis
-
Objective: To measure the levels of key genes (e.g., dCK) and proteins involved in resistance.
-
Protocol (Real-Time Quantitative PCR for mRNA):
-
Isolate total RNA from both parental and resistant cell lines.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme.
-
Perform real-time PCR using gene-specific primers (e.g., for dCK, 5'-NT) and a fluorescent dye (e.g., SYBR Green) or a probe.[2][10]
-
Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Calculate the relative mRNA expression levels in resistant cells compared to parental cells using the ΔΔCt method.
-
-
Protocol (Western Blotting for Protein):
-
Prepare total protein lysates from parental and resistant cells.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-dCK, anti-hENT2).[2][8]
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system. Use a loading control protein (e.g., β-actin) to ensure equal protein loading.
-
Transposon Mutagenesis Screen
-
Objective: To perform a forward genetic screen to identify novel genes that confer this compound resistance.[4]
-
Protocol (piggyBac Transposon System):
-
Co-transfect the target leukemia cell line (e.g., HG3) with two plasmids: one containing the piggyBac transposon (carrying a selectable marker) and another expressing the piggyBac transposase enzyme.[26]
-
The transposase will randomly insert the transposon into the genome, potentially disrupting or altering the expression of genes.
-
Select the mutagenized pool of cells with a high concentration of this compound for several weeks.[4]
-
Cells in which a transposon insertion confers a survival advantage (i.e., resistance) will be enriched in the population.
-
Isolate genomic DNA from the resistant cell pool.
-
Use next-generation sequencing techniques to identify the genomic locations of the transposon insertions.
-
Genes that are frequently targeted by insertions in the resistant population are identified as candidate resistance genes.[21]
-
Visualizations: Pathways and Workflows
Caption: this compound activation pathway and points of resistance.
Caption: Workflow for generating and analyzing resistant cell lines.
Caption: Key signaling pathways in this compound action and resistance.
Conclusion
This compound resistance in leukemia cell lines is a complex phenomenon driven by a variety of molecular alterations. The most prominent mechanisms include impaired drug activation due to deoxycytidine kinase deficiency, dysfunctional p53-mediated apoptosis, and the deregulation of pro-survival signaling pathways. A thorough characterization of these mechanisms in resistant cells not only illuminates the biology of treatment failure but also paves the way for novel therapeutic strategies. For instance, the upregulation of Bcl-2 in resistant cells suggests a vulnerability that could be exploited by Bcl-2 specific inhibitors.[1] Similarly, the role of GCS in promoting survival indicates that GCS inhibition could be a viable strategy to re-sensitize resistant cells to this compound.[5] By continuing to dissect these intricate resistance networks, researchers and drug developers can better design rational drug combinations and targeted therapies to overcome resistance and improve the long-term efficacy of leukemia treatment.
References
- 1. Detailed Functional and Proteomic Characterization of this compound Resistance in Mantle Cell Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. DNA repair mechanisms in cancer development and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound-resistance associates with ceramide metabolism and leukemia stem cell development in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Es nucleoside transporter content of acute leukemia cells: role in cell sensitivity to cytarabine (araC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of nucleoside transporter and metabolism gene expression in chronic lymphocytic leukemia (CLL): identification of this compound-sensitive and -insensitive populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Equilibrative nucleoside transporter-2 (hENT2) protein expression correlates with ex vivo sensitivity to this compound in chronic lymphocytic leukemia (CLL) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms responsible for resistance of sublines derived from leukemia cell lines to an antitumor agent 9-beta-D-arabinofuranosyl-2-fluoroadenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Correlation of deoxycytidine kinase gene expression with this compound resistance in patients with chronic lymphocytic leukemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular and biochemical mechanisms of this compound and cladribine resistance in a human promyelocytic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Downregulation of deoxycytidine kinase in cytarabine-resistant mantle cell lymphoma cells confers cross-resistance to nucleoside analogs gemcitabine, this compound and cladribine, but not to other classes of anti-lymphoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound-mediated circumvention of cytarabine resistance is associated with this compound triphosphate accumulation in cytarabine-resistant leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. DNA repair initiated in chronic lymphocytic leukemia lymphocytes by 4-hydroperoxycyclophosphamide is inhibited by this compound and clofarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. Drug resistance and DNA repair in leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound treatment of patients with chronic lymphocytic leukemia induces a p53-dependent gene expression response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. dadun.unav.edu [dadun.unav.edu]
- 21. Transposon Mutagenesis Reveals this compound Resistance Mechanisms in Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. In vitro sensitivity of B-CLL cells to this compound and interferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Determination of genes and microRNAs involved in the resistance to this compound in vivo in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Palladium and Platinum Complexes of the Antimetabolite this compound with Vastly Enhanced Selectivity for Tumour over Non-Malignant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
The Core Pharmacodynamics of Fludarabine in B-Cell Malignancies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fludarabine, a purine nucleoside analog, is a cornerstone in the treatment of various B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL), follicular lymphoma, and mantle cell lymphoma.[1][2] Its clinical efficacy is rooted in its multifaceted pharmacodynamic profile, primarily centered on the disruption of DNA synthesis and the induction of apoptosis in malignant B-cells. This technical guide provides an in-depth exploration of the core pharmacodynamics of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Cellular Uptake and Activation
This compound is administered as a prodrug, this compound phosphate (F-ara-AMP), which is rapidly dephosphorylated in the plasma to 2-fluoro-ara-A (F-ara-A). F-ara-A is then transported into cells via nucleoside transporters.[3] Once inside the cell, it undergoes a three-step phosphorylation process to become the active cytotoxic metabolite, 2-fluoro-ara-adenosine triphosphate (F-ara-ATP). This conversion is initiated by deoxycytidine kinase (dCK), a rate-limiting step, followed by subsequent phosphorylations to the di- and triphosphate forms.[3]
Mechanism of Action
The cytotoxic effects of this compound are mediated exclusively by its active metabolite, F-ara-ATP. The primary mechanisms of action include:
-
Inhibition of DNA Synthesis: F-ara-ATP competitively inhibits several key enzymes essential for DNA replication and repair. These include DNA polymerase alpha, ribonucleotide reductase, and DNA primase.[4] By acting as a fraudulent nucleotide, its incorporation into the growing DNA strand leads to chain termination.[5]
-
Incorporation into DNA and RNA: F-ara-ATP is incorporated into both DNA and RNA. Its incorporation into DNA inhibits chain elongation and alters DNA structure, while its incorporation into RNA affects RNA processing and function.
-
Induction of Apoptosis: this compound is a potent inducer of apoptosis, or programmed cell death, in both dividing and quiescent lymphocytes.[6] This is a critical mechanism for its efficacy in low-proliferative malignancies like CLL. The apoptotic cascade is initiated through the activation of caspases and is influenced by the modulation of pro- and anti-apoptotic proteins.[6][7]
Quantitative Pharmacodynamic Data
The following tables summarize key quantitative data on the pharmacodynamic effects of this compound in various B-cell malignancy contexts.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line/Cell Type | Malignancy Type | IC50 Value (µM) | Assay Type | Reference(s) |
| Primary CLL Cells (Sensitive) | Chronic Lymphocytic Leukemia | 3.4 (± 0.8) | MTT Assay | [8] |
| Primary CLL Cells (Resistant) | Chronic Lymphocytic Leukemia | 38.6 (± 13.1) | MTT Assay | [8] |
| RPMI 8226 | Multiple Myeloma | 1.54 | MTT Assay | |
| MM.1S | Multiple Myeloma | 13.48 µg/mL (at 48h) | MTT Assay | [9] |
| MM.1R | Multiple Myeloma | 33.79 µg/mL (at 48h) | MTT Assay | [9] |
| HCT116 | Colon Carcinoma | >30 | MTT Assay | [10] |
| BL2 | Burkitt Lymphoma | 0.36 (± 0.04) | Patch Clamp | [2] |
| Dana | B-cell Lymphoma | 0.34 (± 0.13) | Patch Clamp | [2] |
| Mino | Mantle Cell Lymphoma | Not specified | WST-8 Assay | [11] |
| Mino/FR (this compound Resistant) | Mantle Cell Lymphoma | Not specified | WST-8 Assay | [11] |
Table 2: Intracellular F-ara-ATP Concentrations in CLL Cells
| Patient Cohort | This compound Dosage | Peak F-ara-ATP Concentration (µM) | Time to Peak Concentration (hours) | Reference(s) |
| 24 CLL Patients | 25 or 30 mg/m² daily for 5 days | 19 (median; range: 6-52) | 4 | [12][13] |
| Healthy Volunteers (in vitro incubation of NK cells) | 5 µM this compound for 4 hours | 6.00 ± 3.67 pmol/1x10⁶ cells | 4 | [14] |
Table 3: Modulation of Apoptosis-Related Proteins in CLL Cells by this compound
| Protein | Effect of this compound | Quantitative Change (Median Fluorescence Index - MFI) | Reference(s) |
| Bcl-2 | Decrease | From 331.71 (± 42.2) to 245.81 (± 52.2) | [15] |
| Bax | Increase | From 133.56 (± 35.7) to 154.33 (± 37.4) | [15] |
| p53 | Increase | From 6.46 (± 1.4) to 15.32 (± 9.2) | [15] |
Signaling Pathways and Molecular Interactions
This compound's induction of apoptosis involves a complex interplay of signaling pathways. A key pathway affected is the STAT1 signaling cascade. This compound has been shown to inhibit the cytokine-induced activation of STAT1 and deplete STAT1 protein levels, which is associated with its immunosuppressive effects.[16][17] Furthermore, STAT1α has been implicated in sensitizing B-cells to this compound-induced apoptosis, potentially through interaction with p53.[18]
Caption: Mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and interpretation of pharmacodynamic studies.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed B-cell lines or primary patient cells in a 96-well plate at a predetermined optimal density in complete culture medium.
-
Drug Treatment: Add varying concentrations of this compound to the wells. Include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection: TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.
Protocol:
-
Cell Preparation: Prepare cells (adherent on slides or in suspension) and fix them with a cross-linking agent like paraformaldehyde.
-
Permeabilization: Permeabilize the fixed cells with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.
-
TdT Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP). TdT will catalyze the addition of the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.
-
Detection:
-
For BrdUTP, detect the incorporated nucleotide using a fluorescently labeled anti-BrdU antibody.
-
For directly labeled fluorescent dUTPs, proceed to visualization.
-
-
Counterstaining: Stain the cell nuclei with a DNA dye such as DAPI or Propidium Iodide to visualize all cells.
-
Analysis: Analyze the cells using fluorescence microscopy or flow cytometry to quantify the percentage of apoptotic (TUNEL-positive) cells.
Caption: Workflow for the TUNEL apoptosis assay.
Caspase-3 Activity Assay (Colorimetric)
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway, by measuring the cleavage of a colorimetric substrate.
Protocol:
-
Cell Lysis: Induce apoptosis in cells with this compound. Lyse the cells using a provided lysis buffer to release the cytosolic contents, including caspases.
-
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.
-
Reaction Setup: In a 96-well plate, add the cell lysate to a reaction buffer containing DTT.
-
Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to each well. The substrate consists of a specific peptide sequence (DEVD) recognized by caspase-3, conjugated to a colorimetric reporter molecule (p-nitroaniline, pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours. During this time, active caspase-3 in the lysate will cleave the substrate, releasing the pNA.
-
Absorbance Reading: Measure the absorbance of the released pNA at 405 nm using a microplate reader.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity in the this compound-treated samples compared to the untreated controls.[6][19][20]
Caption: Workflow for the colorimetric caspase-3 activity assay.
Conclusion
The pharmacodynamics of this compound in B-cell malignancies are well-characterized, centering on its conversion to the active metabolite F-ara-ATP, which potently inhibits DNA synthesis and induces apoptosis. The quantitative data presented in this guide highlight the variability in sensitivity across different B-cell malignancy subtypes and underscore the importance of understanding the molecular determinants of response. The detailed experimental protocols provide a framework for the consistent and reproducible assessment of this compound's pharmacodynamic effects in research and drug development settings. A thorough understanding of these core principles is essential for the continued optimization of this compound-based therapies and the development of novel strategies to overcome resistance.
References
- 1. This compound in the treatment of chronic lymphocytic leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits KV1.3 Currents in Human B Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound increases oxaliplatin cytotoxicity in normal and chronic lymphocytic leukemia lymphocytes by suppressing interstrand DNA crosslink removal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase II trial of this compound monophosphate in patients with mantle-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits DNA replication: a rationale for its use in the treatment of acute leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Role of the STAT1 pathway in apoptosis induced by this compound and JAK kinase inhibitors in B-cell chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effective elimination of this compound-resistant CLL cells by PEITC through a redox-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Palladium and Platinum Complexes of the Antimetabolite this compound with Vastly Enhanced Selectivity for Tumour over Non-Malignant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.plos.org [journals.plos.org]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. Cellular pharmacology of this compound triphosphate in chronic lymphocytic leukemia cells during this compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. INTRACELLULAR DISPOSITION OF this compound TRIPHOSPHATE IN HUMAN NATURAL KILLER CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. emedicine.medscape.com [emedicine.medscape.com]
- 16. This compound-induced immunosuppression is associated with inhibition of STAT1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Differential roles of STAT1alpha and STAT1beta in this compound-induced cell cycle arrest and apoptosis in human B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cosmobiousa.com [cosmobiousa.com]
- 20. resources.rndsystems.com [resources.rndsystems.com]
Fludarabine for Inducing Lymphopenia in Experimental Models: A Technical Guide
Fludarabine, a purine nucleoside analog, is a potent chemotherapeutic agent widely utilized in experimental research to induce profound and sustained lymphopenia. Its efficacy in depleting lymphocyte populations makes it an invaluable tool for a variety of preclinical studies, particularly in the fields of immunology, oncology, and regenerative medicine. This guide provides an in-depth overview of the mechanisms, protocols, and applications of this compound for inducing lymphopenia in experimental animal models, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action: Induction of Lymphocyte Apoptosis
This compound is administered as a prodrug, this compound phosphate, which is rapidly dephosphorylated in the plasma to its nucleoside form, 2-fluoro-ara-A (F-ara-A). F-ara-A is then transported into cells and phosphorylated by deoxycytidine kinase to its active triphosphate form, F-ara-ATP.[1] The accumulation of F-ara-ATP within the cell is cytotoxic, primarily through the inhibition of key enzymes involved in DNA synthesis and repair, such as DNA polymerase and ribonucleotide reductase.[2] This disruption of DNA replication and repair processes ultimately triggers programmed cell death, or apoptosis, in actively dividing and quiescent lymphocytes.[2][3]
This compound's mechanism of inducing apoptosis also involves the inhibition of the NF-κB signaling pathway. By preventing the nuclear translocation of NF-κB, this compound downregulates anti-apoptotic proteins, rendering lymphocytes more susceptible to apoptosis.[4] The drug has been shown to have a direct apoptotic effect on both B and T lymphocytes.[5]
Figure 1: Simplified signaling pathway of this compound-induced lymphocyte apoptosis.
Experimental Protocols for Lymphopenia Induction
The administration protocol for this compound can vary depending on the animal model, the desired level and duration of lymphopenia, and whether it is used as a single agent or in combination with other drugs, most commonly cyclophosphamide.
Mouse Models
This compound is frequently used in murine models to create a lymphodepleted environment for the study of adoptive T-cell therapies, including CAR-T cells.[6][7]
| Parameter | Protocol | Reference |
| Dosage (Single Agent) | 35 mg/kg/day for 5 consecutive days | [8] |
| Dosage (Combination) | This compound: 25-30 mg/kg/day for 4-5 daysCyclophosphamide: 100-250 mg/kg/day for 2-4 days | [6][7][8] |
| Route of Administration | Intraperitoneal (i.p.) | [7][8] |
| Schedule | Daily injections for the specified duration | [7][8] |
Non-Human Primate (NHP) Models
NHP models provide a valuable translational platform for assessing the safety and efficacy of immunotherapies. This compound, often in combination with cyclophosphamide, is used to induce transient lymphopenia in these models.
| Parameter | Protocol | Reference |
| Dosage (Combination) | This compound: 60 mg/m²/day for 4 daysCyclophosphamide: 30 mg/kg/day for 2 days | [9] |
| Route of Administration | Intravenous (i.v.) | [9] |
| Schedule | Daily infusions for the specified duration | [9] |
Quantitative Assessment of Lymphopenia
The degree of lymphopenia induced by this compound is typically assessed by monitoring the absolute counts of various lymphocyte subsets in peripheral blood. Flow cytometry is the standard method for enumerating CD4+ T cells, CD8+ T cells, and B cells.
| Animal Model | Treatment Regimen | Lymphocyte Depletion | Reference |
| Mouse (CLL model) | This compound (35 mg/kg/day, i.p. for 5 days) | Significant reduction in CD4+ and CD8+ T cells | [8] |
| Human (Psoriatic Arthritis) | This compound | Marked peripheral lymphopenia involving naive (CD4+ CD45RA+) and memory (CD4+ CD45RO+) T cells, CD8+ T cells, and B cells. | [10] |
| Non-Human Primate | This compound (60 mg/m²/day, i.v. for 4 days) + Cyclophosphamide (30 mg/kg/day, i.v. for 2 days) | Transient depletion of lymphocytes for approximately 2 weeks | [9] |
Experimental Workflow
A typical experimental workflow for inducing and evaluating lymphopenia using this compound involves several key steps, from animal preparation to data analysis.
Figure 2: A generalized experimental workflow for this compound-induced lymphopenia.
Applications in Preclinical Research
The primary application of this compound-induced lymphopenia in experimental models is to create a favorable environment for the engraftment, expansion, and persistence of adoptively transferred T cells.[6][11] This is crucial for the preclinical evaluation of CAR-T cell therapies and other T-cell-based immunotherapies.[7][12] The depletion of endogenous lymphocytes reduces competition for homeostatic cytokines, such as IL-7 and IL-15, which are essential for T-cell survival and proliferation.[8]
Furthermore, this compound-induced lymphopenia is utilized in studies of:
-
Allogeneic hematopoietic stem cell transplantation: to prevent graft rejection.
-
Autoimmune diseases: to deplete autoreactive lymphocytes.[10]
-
Lymphocyte homeostasis: to investigate the mechanisms of lymphocyte reconstitution.
Conclusion
This compound is a robust and widely adopted agent for inducing lymphopenia in a range of experimental models. A thorough understanding of its mechanism of action, appropriate dosing, and administration schedules is critical for the successful design and execution of preclinical studies. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers aiming to leverage this compound-induced lymphopenia in their experimental paradigms. Careful monitoring of animal health and the precise quantification of lymphocyte depletion are paramount to obtaining reproducible and translatable results.
References
- 1. Has the shortage of this compound altered the current paradigm of lymphodepletion in favor of bendamustine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]
- 3. scielo.br [scielo.br]
- 4. This compound induces apoptosis of human T-cell leukemia virus type 1-infected T cells via inhibition of the nuclear factor-kappaB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential induction of apoptosis by this compound monophosphate in leukemic B and normal T cells in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lymphodepletion – an essential but undervalued part of the chimeric antigen receptor T-cell therapy cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical evaluation of cyclophosphamide and this compound combined with CD19 CAR-T in the treatment of B-cell hematologic malignancies in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound modulates composition and function of the T cell pool in patients with chronic lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A lymphodepleted non‐human primate model for the assessment of acute on‐target and off‐tumor toxicity of human chimeric antigen receptor‐T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lymphocyte depletion with this compound in patients with psoriatic arthritis: clinical and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Age-adjusted dosing of this compound for lymphodepletion in CAR T-cell therapy: a clinical trial simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
exploring the immunosuppressive properties of Fludarabine
An In-depth Technical Guide to the Immunosuppressive Properties of Fludarabine
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (Fludara®) is a synthetic purine nucleoside analog, initially developed as an antineoplastic agent for hematologic malignancies such as chronic lymphocytic leukemia (CLL) and low-grade non-Hodgkin's lymphomas.[1][2][3][4] Beyond its cytotoxic effects on cancer cells, this compound exhibits potent and prolonged immunosuppressive properties, which have led to its widespread use in nonmyeloablative conditioning regimens for allogeneic hematopoietic stem cell transplantation (HSCT) and as a lymphodepleting agent prior to CAR T-cell therapy.[5][6][7][8] This guide provides a detailed examination of the molecular mechanisms underlying this compound's immunosuppressive effects, its impact on various immune cell populations, and the experimental protocols used to characterize these properties.
Core Mechanism of Action
This compound phosphate is a water-soluble prodrug that is rapidly dephosphorylated in the plasma to its active nucleoside form, 2-fluoro-ara-adenine (F-ara-A).[3] F-ara-A is then transported into cells and phosphorylated by deoxycytidine kinase to its active triphosphate form, F-ara-ATP.[3] The cytotoxic and immunosuppressive effects of this compound are primarily mediated by F-ara-ATP through several key mechanisms.[3][4]
-
Inhibition of DNA Synthesis: F-ara-ATP competitively inhibits multiple DNA polymerases (α, δ, and ϵ), as well as DNA primase and DNA ligase I, thereby halting DNA replication and repair.[3]
-
Inhibition of Ribonucleotide Reductase: By inhibiting ribonucleotide reductase, F-ara-ATP depletes the intracellular pool of deoxynucleotides, further impeding DNA synthesis.[3][4]
-
Induction of Apoptosis: Incorporation of F-ara-ATP into the DNA strand leads to chain termination and triggers programmed cell death (apoptosis).[4][9] This process is effective in both dividing and resting cells, which is crucial for its efficacy against low-growth fraction malignancies and for its lymphodepleting effects.[1]
Key Immunosuppressive Signaling Pathways
Beyond direct cytotoxicity, this compound modulates specific signaling pathways that are critical for immune function, contributing significantly to its immunosuppressive profile.
Inhibition of STAT1 Signaling
A pivotal mechanism of this compound-induced immunosuppression is the inhibition of the STAT1 (Signal Transducer and Activator of Transcription 1) signaling pathway.[1] STAT1 is essential for mediating cellular responses to cytokines, particularly interferons (IFNs), which are vital for cell-mediated immunity against viral infections.[1]
-
Mechanism: this compound causes a specific and sustained depletion of both STAT1 protein and its corresponding mRNA.[1][10] This is distinct from other immunosuppressants like cyclosporine A.[1]
-
Functional Consequence: The loss of STAT1 renders lymphocytes unresponsive to IFN-γ and other activating cytokines, thereby inhibiting STAT1-dependent gene transcription and crippling a key component of the antiviral immune response.[1] This effect contributes to the prolonged period of immunosuppression observed in patients long after the drug has been cleared.[1][10]
Inhibition of the NF-κB Pathway
This compound has also been shown to inhibit the nuclear factor kappa B (NF-κB) signaling pathway, a central regulator of immune responses, inflammation, and cell survival.
-
Mechanism: The drug blocks the degradation of IκBα, the inhibitory subunit of NF-κB. This action prevents the nuclear translocation of NF-κB, keeping it sequestered in the cytoplasm.[11][12]
-
Functional Consequence: Inhibition of NF-κB activity leads to reduced production of pro-inflammatory Th1 cytokines and can induce growth arrest and apoptosis in cytokine-stimulated immune cells.[11] This mechanism is particularly relevant to its use in preventing graft-versus-host disease (GVHD).[11]
Effects on Immune Cell Populations
This compound profoundly impacts the number and function of various lymphocyte subsets, with a particularly marked effect on T-cells.
T-Lymphocytes
This compound induces a significant and long-lasting depletion of T-lymphocytes, which is a cornerstone of its immunosuppressive activity.[2][13][14]
-
CD4+ T-Cell Depletion: The drug has a pronounced suppressive effect on CD4+ helper T-cells, a critical population for orchestrating adaptive immune responses.[2][13] This severe reduction in CD4+ cells is a major contributor to the increased risk of opportunistic infections observed in treated patients.[2][13]
-
Naïve vs. Memory T-Cells: In vitro studies have shown that naïve T-cells are more sensitive to this compound-induced apoptosis than memory T-cells. This leads to a relative enrichment of the memory T-cell compartment in the surviving T-cell pool.[15]
-
T-Cell Proliferation: The effect on proliferation is complex. While causing overall depletion, surviving T-cells, particularly in the memory compartment, can exhibit higher proliferation rates upon stimulation compared to untreated controls.[15]
B-Lymphocytes and Other Cells
-
B-Lymphocytes: As a primary treatment for B-cell malignancies, this compound is highly effective at depleting both malignant and normal B-lymphocytes.[16]
-
Regulatory T-Cells (Tregs): Some studies suggest that this compound can downregulate Treg cells, which may be beneficial in cancer immunotherapy by removing an inhibitory population and enhancing anti-tumor responses.[17]
-
Monocytes: In contrast to its effects on lymphocytes, this compound can induce pro-inflammatory activation of monocytic cells via a MAPK/ERK pathway, leading to increased expression of adhesion molecules (ICAM-1) and release of IL-8.[18]
Data Presentation: Quantitative Effects
The following tables summarize quantitative data from various studies on the effects of this compound on immune cell counts and function.
Table 1: Effect of this compound on Lymphocyte Subsets
| Parameter | Patient Population | Treatment | Baseline (Median) | Post-Treatment (Median) | Fold Change | Reference |
|---|---|---|---|---|---|---|
| CD4+ cells/µL | Pretreated CLL & Lymphoma | 6 cycles of this compound (25 mg/m²/day x 5 days) | 2479 | 241 | ~10-fold decrease | [2] |
| Absolute Lymphocyte Count (ALC) K/uL | B-ALL (CAR-T) | this compound (25 mg/m²/day x 3 days) | N/A | 80 (on Day 0) | N/A |[19] |
Table 2: Effect of In Vitro this compound on T-Cell Proliferation and Cytokine Secretion
| Parameter | Cell Type / Condition | Control (% Proliferation) | This compound-Treated (% Proliferation) | p-value | Reference |
|---|---|---|---|---|---|
| CD4+ Proliferation | CLL PBMCs + allogeneic DCs | 25.7% ± 5.1 | 43.4% ± 5.0 | < 0.001 | [15] |
| CD8+ Proliferation | CLL PBMCs + allogeneic DCs | 23.1% ± 6.0 | 40.9% ± 6.7 | < 0.001 | [15] |
| Cytokine | Condition | Control (Relative Level) | This compound-Treated (Relative Level) | p-value | Reference |
| IFN-γ | Stimulated CLL PBMCs | Lower | Significantly Elevated | 0.025 | [15] |
| IL-2 | Stimulated CLL PBMCs | Lower | Significantly Elevated | 0.024 | [15] |
| IL-10 | Stimulated CLL PBMCs | Higher | Significantly Decreased | 0.016 |[15] |
Note: Data are presented as reported in the cited literature. Experimental conditions may vary between studies.
Clinical Workflow: Lymphodepletion for CAR T-Cell Therapy
This compound, typically in combination with cyclophosphamide, is a standard component of lymphodepleting chemotherapy administered to patients before the infusion of CAR T-cells. The rationale is to create a homeostatic cytokine environment that promotes the expansion and persistence of the infused CAR T-cells.[8][20]
References
- 1. This compound-induced immunosuppression is associated with inhibition of STAT1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical experience with this compound and its immunosuppressive effects in pretreated chronic lymphocytic leukemias and low-grade lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oncology [pharmacology2000.com]
- 4. This compound: Mechanism of action, Uses, and Side effects_Chemicalbook [chemicalbook.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Allogeneic Haematopoietic Stem Cell Transplantation Using Reduced‐Intensity this compound, Busulfan and Anti‐T‐Lymphocyte Globulin With Strategic Donor Lymphocyte Infusion in Older Patients With Myeloid Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of this compound formulations in the treatment of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Mechanisms of action of this compound nucleoside against human Raji lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound induces growth arrest and apoptosis of cytokine- or alloantigen-stimulated peripheral blood mononuclear cells, and decreases production of Th1 cytokines via inhibition of nuclear factor kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound induces apoptosis of human T-cell leukemia virus type 1-infected T cells via inhibition of the nuclear factor-kappaB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immunosuppressive effects and clinical response of this compound in refractory chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. This compound modulates composition and function of the T cell pool in patients with chronic lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Presence of low dose of this compound in cultures blocks regulatory T cell expansion and maintains tumor-specific cytotoxic T lymphocyte activity generated with peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound induces pro-inflammatory activation of human monocytic cells through a MAPK/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. asco.org [asco.org]
- 20. This compound exposure predicts outcome after CD19 CAR T-cell therapy in children and young adults with acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Fludarabine's Interaction with DNA Repair Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fludarabine, a purine nucleoside analog, is a potent chemotherapeutic agent primarily used in the treatment of hematologic malignancies. Its efficacy is rooted in its multifaceted disruption of DNA synthesis and, critically, its complex interactions with the cellular DNA damage response (DDR) and repair machinery. This technical guide provides an in-depth exploration of the mechanisms by which this compound modulates key DNA repair pathways, including Base Excision Repair (BER), Nucleotide Excision Repair (NER), Non-Homologous End Joining (NHEJ), and Homologous Recombination (HR). We present a synthesis of current research, including quantitative data on enzyme inhibition and cellular responses, detailed experimental protocols for studying these interactions, and visual representations of the core signaling pathways and experimental workflows.
Core Mechanism of Action of this compound
This compound is administered as a prodrug, this compound phosphate, which is rapidly dephosphorylated in the plasma to 9-β-D-arabinofuranosyl-2-fluoroadenine (F-ara-A). F-ara-A is then transported into cells and phosphorylated by deoxycytidine kinase to its active triphosphate form, F-ara-ATP.[1] The cytotoxic effects of this compound are primarily driven by the actions of F-ara-ATP through two main avenues:
-
Inhibition of DNA Synthesis: F-ara-ATP competitively inhibits key enzymes essential for DNA replication. These include DNA polymerases (alpha, delta, and epsilon), ribonucleotide reductase, and DNA primase.[2][3] Inhibition of ribonucleotide reductase depletes the intracellular pool of deoxynucleoside triphosphates (dNTPs), further hampering DNA synthesis.
-
DNA Incorporation and Chain Termination: F-ara-ATP is incorporated into the growing DNA strand by DNA polymerases.[4] Once incorporated, it acts as a chain terminator, preventing further elongation of the DNA strand.[1][4] This leads to the accumulation of DNA strand breaks.
The generation of these DNA lesions triggers a robust cellular DNA damage response, making the interaction of this compound with DNA repair pathways a critical determinant of its therapeutic efficacy.
Interaction with Major DNA Repair Pathways
This compound's impact on DNA repair is not one of simple inhibition but rather a complex modulation that can be both antagonistic and, in some contexts, synergistic with certain repair processes.
Base Excision Repair (BER)
The BER pathway is primarily responsible for repairing small, non-helix-distorting base lesions, such as those arising from oxidation, alkylation, or deamination.
Mechanism of Interaction:
Incorporated F-ara-AMP within the DNA strand is recognized as an abnormal base, which can initiate the BER pathway.[1] The enzyme Uracil DNA Glycosylase (UDG) has been shown to recognize and excise incorporated this compound, leading to the formation of an apurinic/apyrimidinic (AP) site.[1][5] This AP site is then a substrate for AP Endonuclease 1 (APE1). However, the subsequent repair steps can be hindered by this compound. Furthermore, combining this compound with BER inhibitors, such as methoxyamine, has been shown to enhance its cytotoxic effects, suggesting that an active BER pathway can partially mitigate this compound-induced damage.[1][5]
Signaling Pathway: this compound's Interaction with the BER Pathway
Caption: this compound incorporated into DNA is recognized by the BER pathway.
Nucleotide Excision Repair (NER)
The NER pathway is responsible for removing bulky, helix-distorting DNA lesions, such as those induced by UV radiation or certain chemotherapeutic agents like cisplatin.
Mechanism of Interaction:
This compound has been shown to be a potent inhibitor of NER.[6][7] When cells are co-exposed to a NER-inducing agent (e.g., UV light or cisplatin) and this compound, the repair process is compromised. F-ara-ATP can be incorporated into the DNA patch during the repair synthesis step, leading to chain termination and the accumulation of single-strand breaks.[8] Studies have demonstrated that F-ara-ATP inhibits NER at both the incision and repair synthesis stages.[6] This inhibitory effect on NER is a key mechanism behind the synergistic cytotoxicity observed when this compound is combined with platinum-based drugs.[9]
Signaling Pathway: this compound's Inhibition of the NER Pathway
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits DNA replication: a rationale for its use in the treatment of acute leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound increases nuclease-free AAV- and CRISPR/Cas9-mediated homologous recombination in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. This compound triphosphate inhibits nucleotide excision repair of cisplatin-induced DNA adducts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of nucleotide excision repair by this compound in normal lymphocytes in vitro, measured by the alkaline single cell gel electrophoresis (Comet) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Nucleotide Excision Repair by this compound in Normal Lymphocytes in vitro, Measured by the Alkaline Single Cell Gel Electrophoresis (Comet) Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-mediated repair inhibition of cisplatin-induced DNA lesions in human chronic myelogenous leukemia-blast crisis K562 cells: induction of synergistic cytotoxicity independent of reversal of apoptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Fludarabine Treatment of Primary Chronic Lymphocytic Leukemia (CLL) Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fludarabine, a purine nucleoside analog, is a cornerstone in the treatment of Chronic Lymphocytic Leukemia (CLL). Its active metabolite, 2-fluoro-ara-ATP (F-ara-ATP), functions as a fraudulent nucleotide.[1][2] F-ara-ATP competitively inhibits key enzymes essential for DNA synthesis, including DNA polymerase alpha, ribonucleotide reductase, and DNA primase.[1][3][4] Its incorporation into the DNA strand terminates elongation, and its presence within RNA disrupts transcription.[2] Ultimately, these actions culminate in the induction of apoptosis in malignant B cells.[3][5]
These application notes provide a comprehensive protocol for the in vitro treatment of primary CLL cells with this compound. The subsequent sections detail the necessary materials, step-by-step procedures for cell culture and drug treatment, and methods for assessing cellular responses.
Data Presentation: this compound Dosage and Efficacy in Primary CLL Cell Culture
The effective concentration of this compound can vary significantly among primary CLL patient samples, reflecting the inherent heterogeneity of the disease. Below is a summary of concentrations and observed effects from published studies. The active form of this compound for in vitro use is 2-fluoro-ara-adenine (F-ara-A).
| Parameter | Value Range | Notes | Source |
| Effective Concentration Range | 0.03 µM - 30 µM | Demonstrates a strong cytotoxic effect on B-CLL cells. | [6] |
| IC50 (Sensitive Cells) | < 10 µM | Concentration causing 50% loss of cell viability in this compound-sensitive primary CLL cells. | [7] |
| IC50 (Resistant Cells) | > 10 µM | Concentration causing 50% loss of cell viability in this compound-resistant primary CLL cells. | [7] |
| Typical Treatment Concentrations | 3 µM and 10 µM | Used to assess TLR-induced protection from this compound-induced apoptosis. | [8] |
| Incubation Time for Viability/Apoptosis Assays | 24 - 72 hours | Common timeframes for observing significant cytotoxic and apoptotic effects. | [7][8][9] |
| Peak Intracellular F-ara-ATP Concentration (in vivo) | Median of 19 µM (Range: 6-52 µM) | Reached approximately 4 hours after infusion, providing a reference for clinically relevant in vitro concentrations. | [10] |
Experimental Protocols
Isolation and Culture of Primary CLL Cells
This protocol outlines the procedure for isolating peripheral blood mononuclear cells (PBMCs) from whole blood obtained from CLL patients and establishing a primary culture.
Materials:
-
Peripheral blood from CLL patients collected in heparinized tubes.
-
Ficoll-Paque PLUS (or equivalent density gradient medium).
-
RosetteSep™ Human B Cell Enrichment Cocktail (or similar negative selection kit).
-
RPMI-1640 medium.[11]
-
Heat-inactivated Fetal Bovine Serum (FBS).[11]
-
L-glutamine.[11]
-
Penicillin-Streptomycin solution.[11]
-
Phosphate Buffered Saline (PBS).
-
Sterile conical tubes (15 mL and 50 mL).
-
Sterile tissue culture plates.
Procedure:
-
Patient Consent: Ensure that informed consent is obtained from all patients under an institutionally approved research protocol.[7]
-
Blood Processing: Dilute peripheral blood 1:1 with PBS.
-
Cell Isolation: Carefully layer the diluted blood over Ficoll-Paque in a conical tube. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Mononuclear Cell Collection: Aspirate the buffy coat layer containing the mononuclear cells.
-
B-Cell Enrichment (Optional but Recommended): For higher purity of CLL cells (>98%), use a negative selection B-cell enrichment kit according to the manufacturer's instructions.[8]
-
Washing: Wash the isolated cells twice with PBS.
-
Cell Counting and Viability: Resuspend the cell pellet in complete RPMI-1640 medium. Perform a cell count and assess viability using Trypan Blue exclusion.
-
Cell Culture: Seed the purified leukemic cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at a density of 3 x 10^6 cells/mL.[8][11]
-
Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2.[11]
This compound Treatment
Materials:
-
This compound (or its active metabolite F-ara-A) stock solution (e.g., in DMSO or PBS).
-
Primary CLL cell culture.
-
Complete RPMI-1640 medium.
Procedure:
-
Prepare Drug Dilutions: Prepare a series of this compound dilutions from the stock solution in complete culture medium to achieve the desired final concentrations (e.g., spanning a range from 0.1 µM to 50 µM).
-
Cell Treatment: Add the appropriate volume of the this compound dilutions to the cultured CLL cells. Include a vehicle control (medium with the same concentration of DMSO or PBS used for the highest drug concentration).
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
Assessment of Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound-treated and control CLL cells in a 96-well plate.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed 5 x 10^5 cells per well in a 96-well plate in a final volume of 200 µL.[7]
-
Drug Exposure: Treat cells with varying concentrations of this compound for 72 hours.[7]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Assessment of Apoptosis (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound-treated and control CLL cells.
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit with Propidium Iodide (PI).
-
Binding Buffer.
-
Flow cytometer.
Procedure:
-
Cell Collection: After treatment with this compound for the desired duration (e.g., 48 hours), collect the cells by centrifugation.[12]
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.
-
Data Analysis: Quantify the percentage of cells in each quadrant. Drug-induced apoptosis can be calculated by subtracting the percentage of apoptotic cells in the control sample ("spontaneous" apoptosis) from the total apoptosis in the treated sample.[7]
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound: Mechanism of action, Uses, and Side effects_Chemicalbook [chemicalbook.com]
- 3. This compound in the treatment of chronic lymphocytic leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Induction of "in vitro" apoptosis by this compound in freshly isolated B-chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro sensitivity of B-CLL cells to this compound and interferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effective elimination of this compound-resistant CLL cells by PEITC through a redox-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The rate of in vitro this compound-induced peripheral blood and bone marrow cell apoptosis may predict the chemotherapy outcome in patients with chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular pharmacology of this compound triphosphate in chronic lymphocytic leukemia cells during this compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. scielo.br [scielo.br]
Determining the Optimal Dose of Fludarabine for In Vitro Apoptosis Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fludarabine, a purine nucleoside analog, is a potent chemotherapeutic agent known to induce apoptosis in various cancer cell lines, particularly those of hematological origin. Determining the optimal dose and exposure time is critical for achieving consistent and meaningful results in in vitro apoptosis assays. This document provides detailed application notes and experimental protocols for establishing the effective dose of this compound to induce apoptosis, along with insights into the underlying signaling pathways.
Introduction
This compound is a prodrug that, upon intracellular conversion to its active triphosphate form (F-ara-ATP), inhibits DNA synthesis by interfering with ribonucleotide reductase and DNA polymerase.[1][2] This disruption of DNA replication and repair mechanisms ultimately triggers programmed cell death, or apoptosis.[3][4] The efficacy of this compound-induced apoptosis can vary significantly depending on the cell type, concentration of the drug, and duration of exposure. Therefore, empirical determination of the optimal dose is a prerequisite for its use in in vitro studies.
These application notes provide a comprehensive guide for researchers to determine the optimal this compound concentration for their specific cell line and experimental setup. We present quantitative data from various studies, detailed experimental protocols for key apoptosis assays, and visual representations of the experimental workflow and relevant signaling pathways.
Data Presentation: this compound Efficacy In Vitro
The following tables summarize the effective concentrations of this compound in various cell lines as reported in the literature. These values can serve as a starting point for designing dose-response experiments.
Table 1: IC50 and LD50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | Parameter | Concentration | Incubation Time | Reference |
| RPMI 8226 | Multiple Myeloma | IC50 | 1.54 µg/mL | Not Specified | [3] |
| MM.1S | Multiple Myeloma | IC50 | 13.48 µg/mL | Not Specified | [3] |
| MM.1R | Multiple Myeloma | IC50 | 33.79 µg/mL | Not Specified | [3] |
| U266 | Multiple Myeloma | IC50 | 222.2 µg/mL | Not Specified | [3] |
| BL2 | B-cell Line | IC50 | 0.36 µM | Not Specified | [5] |
| Dana | B-cell Line | IC50 | 0.34 µM | Not Specified | [5] |
| HL60 | Promyelocytic Leukemia | % Cell Death (57%) | 5 µg/mL | Not Specified | [2] |
| Differentiated HL60 | Neutrophil-like | % Cell Death (20%) | 50 µg/mL | Not Specified | [2] |
| Primary CLL Cells (in vivo responders) | Chronic Lymphocytic Leukemia | LD50 (median) | 1.43 - 2.05 µg/mL | Not Specified | [6] |
| Primary CLL Cells (in vivo non-responders) | Chronic Lymphocytic Leukemia | LD50 (median) | 24.8 - 77.9 µg/mL | Not Specified | [6] |
| LLC-MK2 | Monkey Kidney Epithelium | IC50 | ~10 µM | 24, 72, 96 hours | [7] |
| K562 | Human Immuno-related Lymphocyte | IC50 | >10 µM | 24, 72, 96 hours | [7] |
Table 2: Apoptosis Induction and Protein Expression Changes in B-CLL Cells Treated with this compound
| Parameter | Treatment | Incubation Time | Change in Expression (Median Fluorescence Index) | Reference |
| P53 Expression | 10⁻⁶ M this compound | 48 hours | Increased from 6.46 to 15.32 | [8] |
| Bcl-2 Expression | 10⁻⁶ M this compound | 48 hours | Decreased from 331.71 to 245.81 | [8] |
| Bax Expression | 10⁻⁶ M this compound | 48 hours | Increased from 133.56 to 154.33 | [8] |
| Mcl-1 Expression | 10⁻⁶ M this compound | 48 hours | Decreased from 241.15 to 204.28 | [8] |
| Annexin V Expression (%) | 10⁻⁶ M this compound | 48 hours | Increased from 74.81% to 86.91% | [8] |
Experimental Workflow for Determining Optimal Dose
The following diagram illustrates a logical workflow for determining the optimal dose of this compound for in vitro apoptosis assays.
Caption: Experimental workflow for determining the optimal dose of this compound.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is a general guideline and should be optimized for the specific cell line being used.
Materials:
-
Cell line of interest
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (powder or stock solution)
-
Sterile PBS
-
Cell culture plates (e.g., 96-well for viability assays, 6-well for apoptosis assays)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Culture cells to ~80% confluency. For suspension cells, seed at a density of 2 x 10⁶ cells/mL.[1] For adherent cells, seed at a density that will allow for ~70-80% confluency at the time of analysis.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations.
-
Treatment: Add the this compound-containing medium to the cells. For dose-response experiments, include a vehicle control (medium with the same concentration of solvent used for the highest this compound dose).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Annexin V and Propidium Iodide (PI) Staining for Apoptosis
This protocol is for the detection of early and late apoptosis by flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: For suspension cells, gently collect the cells by centrifugation at 500 x g for 7 minutes at 4°C.[9] For adherent cells, collect the supernatant (containing floating/dead cells) and then gently detach the adherent cells. Combine all cells and centrifuge as above.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[10]
-
Staining:
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[10]
-
Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
Caspase-3 Activity Assay
This protocol describes a fluorometric assay to measure the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated and control cells
-
Caspase-3 Activity Assay Kit (containing cell lysis buffer, assay buffer, DTT, and a fluorogenic caspase-3 substrate like Ac-DEVD-AMC)
-
Microplate reader capable of fluorescence detection (Ex/Em ~380/460 nm for AMC)
Procedure:
-
Cell Lysate Preparation:
-
Harvest and wash the cells as described for the Annexin V assay.
-
Resuspend the cell pellet in cold cell lysis buffer and incubate on ice for 10-30 minutes.[12]
-
Centrifuge at high speed (e.g., 12,000 rpm) for 10-15 minutes at 4°C.[12]
-
Collect the supernatant (cell lysate). Determine the protein concentration of the lysate.
-
-
Assay Reaction:
-
In a 96-well black plate, add 50-200 µg of protein from each cell lysate to individual wells.
-
Prepare the reaction mixture according to the kit manufacturer's instructions (typically assay buffer, DTT, and the caspase-3 substrate).
-
Add the reaction mixture to each well containing the cell lysate.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[13]
-
Measurement: Read the fluorescence in a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The increase in fluorescence is proportional to the caspase-3 activity in the sample.
This compound-Induced Apoptosis Signaling Pathway
This compound induces apoptosis through a complex network of signaling pathways. The diagram below illustrates some of the key molecular events involved.
Caption: Key signaling pathways in this compound-induced apoptosis.
Conclusion
The determination of an optimal dose of this compound is a critical step in designing and interpreting in vitro apoptosis studies. By following a systematic workflow that begins with broad dose-ranging viability assays and progresses to more specific, time-dependent apoptosis assays, researchers can identify the most appropriate conditions for their experimental model. The protocols and data provided in these application notes serve as a valuable resource for scientists and drug development professionals working with this compound to investigate its apoptotic mechanisms and potential therapeutic applications.
References
- 1. The rate of in vitro this compound-induced peripheral blood and bone marrow cell apoptosis may predict the chemotherapy outcome in patients with chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. selleckchem.com [selleckchem.com]
- 4. In vitro evaluation of this compound in combination with cyclophosphamide and/or mitoxantrone in B-cell chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits KV1.3 Currents in Human B Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro drug-induced cytotoxicity predicts clinical response to this compound in B-cell chronic lymphocytic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combined Effects of this compound and Interferon Alpha on Autophagy Regulation Define the Phase of Cell Survival and Promotes Responses in LLC-MK2 and K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. mpbio.com [mpbio.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Fludarabine in Non-Myeloablative Conditioning Regimens for Stem Cell Transplant
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of fludarabine in non-myeloablative conditioning (NMC) regimens for allogeneic hematopoietic stem cell transplantation (allo-HCT). This compound, a purine analogue, is a cornerstone of NMC due to its potent immunosuppressive properties, which facilitate donor engraftment while minimizing the high-dose toxicity associated with myeloablative regimens.[1][2] This document details the mechanism of action, common therapeutic combinations, clinical outcomes, and standardized protocols for the use of this compound-based NMC.
Mechanism of Action of this compound
This compound exerts its immunosuppressive effects primarily through the inhibition of DNA synthesis, particularly in lymphocytes.[1] Its active metabolite, F-ara-A, is phosphorylated intracellularly to the triphosphate F-ara-ATP, which inhibits DNA polymerase, ribonucleotide reductase, and DNA primase. This disruption of DNA replication ultimately induces apoptosis in both dividing and resting lymphocytes.[1]
Beyond its direct cytotoxic effects, this compound modulates critical signaling pathways to enhance immunosuppression:
-
STAT1 Signaling Inhibition: this compound has been shown to cause a specific depletion of STAT1 protein and mRNA.[3] STAT1 is crucial for cell-mediated immunity, and its downregulation by this compound contributes to a sustained period of immunosuppression.[3]
-
NF-κB Pathway Inhibition: this compound can block the nuclear translocation of NF-κB, a key transcription factor involved in inflammatory responses and cell survival.[4] This inhibition further contributes to its anti-inflammatory and pro-apoptotic effects.
-
MAPK/ERK Pathway Activation: In monocytic cells, this compound can induce a pro-inflammatory response through the activation of the MAPK/ERK pathway, leading to the expression of adhesion molecules and interleukins.[5]
Common this compound-Based Non-Myeloablative Conditioning Regimens
This compound is rarely used as a single agent in NMC. It is most effective when combined with other immunosuppressive or cytotoxic agents to optimize engraftment and disease control. The most common combinations include total body irradiation (TBI), cyclophosphamide, and melphalan.
This compound and Total Body Irradiation (Flu/TBI)
The combination of this compound with low-dose TBI is one of the most widely used NMC regimens.[6] this compound provides profound immunosuppression, while low-dose TBI helps to create space in the bone marrow and further suppress the host immune system.
This compound and Cyclophosphamide (Flu/Cy)
This combination leverages the potent immunosuppressive and cytotoxic effects of both agents. Cyclophosphamide is an alkylating agent that damages DNA, leading to cell death. This regimen is an alternative for patients who may not be candidates for TBI.[7][8]
This compound and Melphalan (Flu/Mel)
Melphalan is another alkylating agent that is effective at eradicating malignant cells. The Flu/Mel regimen is often considered a reduced-intensity conditioning (RIC) regimen with a higher dose intensity than some other NMCs, offering a balance between anti-tumor efficacy and manageable toxicity.[9][10][11]
Quantitative Data from Clinical Studies
The following tables summarize the outcomes of key clinical trials investigating this compound-based NMC regimens.
Table 1: Outcomes of this compound/TBI Regimens
| Study/Regimen | Patient Population | n | Engraftment Rate | Acute GVHD (Grade II-IV) | Chronic GVHD | Non-Relapse Mortality (NRM) | Overall Survival (OS) | Progression-Free Survival (PFS) |
| FLU/TBI vs. TBI alone [12] | Hematological Malignancies | 85 | All engrafted (2 rejections in TBI arm) | Similar between groups | Similar between groups | Similar between groups | 3-year: 65% (FLU/TBI) vs. 54% (TBI) | 3-year: 53% (FLU/TBI) vs. 36% (TBI) |
| Flu/TBI + ATG [13] | Hematological Malignancies | 25 | >80% | Not specified | Not specified | Not specified | Not specified | Not specified |
| Flu-TBI vs. TLI-ATG [6] | Hematological Malignancies | 100 | Not specified | 180-day: Not specified | 2-year moderate/severe: 40.8% (Flu-TBI) vs. 17.8% (TLI-ATG) | 4-year: 24% (Flu-TBI) vs. 13% (TLI-ATG) | 4-year: 53% (Flu-TBI) vs. 54% (TLI-ATG) | 4-year: 54% (Flu-TBI) vs. 37% (TLI-ATG) |
| Flu/TBI for HLA-mismatched donors [14] | Hematological Malignancies | 46 | 95% sustained engraftment | 76% (Grade II-IV) | 33% | 2-year: 45% | 2-year: 27% | 2-year: 25% |
Table 2: Outcomes of this compound/Cyclophosphamide Regimens
| Study/Regimen | Patient Population | n | Engraftment Rate | Acute GVHD (Grade II-IV) | Chronic GVHD | Non-Relapse Mortality (NRM) | Overall Survival (OS) | Progression-Free Survival (PFS) |
| Flu/Cy [7] | Hematological Malignancies | 40 | Not specified | Not specified | Not specified | 1-year: 34% | 1-year: 43% | 1-year: 25% |
| CyFluATG [15] | Myelodysplastic Syndrome | 15 | 100% | Not specified | Not specified | 4-year: 20% | 4-year: 80% | Not specified |
| Flu/Cy for Aplastic Anemia/h-MDS [16] | Aplastic Anemia/h-MDS | 13 | 100% | 15% (Grade 2) | 46% | 5-year: 23% | Not specified | Not specified |
Table 3: Outcomes of this compound/Melphalan Regimens
| Study/Regimen | Patient Population | n | Engraftment Rate | Acute GVHD (Grade II-IV) | Chronic GVHD | Non-Relapse Mortality (NRM) | Overall Survival (OS) | Progression-Free Survival (PFS) |
| Flu/Mel 100 [9] | Lymphoma | 26 | Not specified | 23.1% | 55.0% | 5-year: 21.6% | 5-year: 40.4% | 5-year: 39.2% |
| Flu/Mel 140 (Haploidentical) [10][11] | Hematological Malignancies | 25 | 88% | 20% | 16% | 2-year: 20% | 2-year: 56% | 2-year: 44% |
| Flu/Mel vs. Radiation-based MAC (MRD+) [17] | AML with MRD | 24 (FluMel) | Not specified | Not specified | Not specified | Not specified | 2-year: 38% | Not specified |
| Flu/Mel for Hodgkin's Lymphoma [18] | Hodgkin's Lymphoma | 58 | Not specified | 28% | 73% | 2-year: 15% | 2-year: 64% | 2-year: 32% |
Experimental Protocols
The following are representative protocols for common this compound-based NMC regimens. Doses and schedules may vary based on institutional guidelines, patient characteristics, and donor source.
Protocol: this compound and Total Body Irradiation (Flu/TBI)
This protocol is based on regimens used in several clinical trials.[6][12][19]
Objective: To achieve sufficient immunosuppression for engraftment of allogeneic stem cells with reduced toxicity.
Materials:
-
This compound for injection
-
Normal saline or 5% Dextrose in Water (D5W) for reconstitution and dilution
-
Infusion equipment
-
Total Body Irradiation facility
Procedure:
-
Patient Evaluation: Comprehensive assessment of disease status, organ function, and performance status.
-
Conditioning Regimen:
-
This compound: Administer 30 mg/m²/day intravenously over 30-60 minutes for 3 consecutive days (Days -4, -3, -2).
-
Total Body Irradiation (TBI): Administer a single fraction of 2 Gy on Day -1 or Day 0.
-
-
Stem Cell Infusion: Infuse donor hematopoietic stem cells on Day 0.
-
Post-Transplant Immunosuppression:
-
Initiate a calcineurin inhibitor (e.g., cyclosporine or tacrolimus) starting on Day -3 or Day -1.
-
Administer mycophenolate mofetil (MMF) starting on Day 0.
-
Protocol: this compound and Cyclophosphamide (Flu/Cy)
This protocol is a composite based on published studies.[7][16][20]
Objective: To provide a TBI-free non-myeloablative conditioning regimen.
Materials:
-
This compound for injection
-
Cyclophosphamide for injection
-
Mesna for uroprotection
-
Normal saline or D5W
-
Infusion equipment
Procedure:
-
Patient Evaluation: As per standard pre-transplant workup.
-
Conditioning Regimen:
-
This compound: Administer 25-30 mg/m²/day intravenously over 30-60 minutes for 5 consecutive days (e.g., Days -6 to -2).[16]
-
Cyclophosphamide: Administer 1000 mg/m²/day or 60 mg/kg/day intravenously over 1-2 hours for 2 consecutive days (e.g., Days -7 and -6 or Days -5 and -4).[16][20]
-
Uroprotection: Administer Mesna concomitantly with cyclophosphamide to prevent hemorrhagic cystitis.
-
-
Stem Cell Infusion: Infuse donor stem cells on Day 0.
-
Post-Transplant Immunosuppression: Typically consists of a calcineurin inhibitor and methotrexate or MMF.[7]
Protocol: this compound and Melphalan (Flu/Mel)
This protocol is based on reduced-intensity conditioning regimens.[9][10]
Objective: To provide a more dose-intensive regimen for patients with high-risk disease, while still maintaining a non-myeloablative or reduced-intensity profile.
Materials:
-
This compound for injection
-
Melphalan for injection
-
Normal saline or D5W
-
Infusion equipment
Procedure:
-
Patient Evaluation: Standard pre-transplant assessment.
-
Conditioning Regimen:
-
Stem Cell Infusion: Infuse donor stem cells on Day 0.
-
Post-Transplant Immunosuppression: Post-transplant cyclophosphamide is often used in the haploidentical setting, along with a calcineurin inhibitor and MMF.[10][11]
Visualizations
Signaling Pathways
Caption: this compound's multifaceted mechanism of action.
Experimental Workflow
Caption: General workflow for this compound-based NMC.
References
- 1. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 2. Non-Myeloablative Allogeneic Hematopoietic Stem Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-induced immunosuppression is associated with inhibition of STAT1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis of human T-cell leukemia virus type 1-infected T cells via inhibition of the nuclear factor-kappaB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces pro-inflammatory activation of human monocytic cells through a MAPK/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Non-myeloablative allogeneic hematopoietic cell transplantation following this compound plus 2 Gy TBI or ATG plus 8 Gy TLI: a phase II randomized study from the Belgian Hematological Society - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and cyclophosphamide provides a nonmyeloablative alternative conditioning regimen with low transplant-related mortality and control of high risk disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclophosphamide/fludarabine nonmyeloablative allotransplant for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Phase II Trial of this compound/Melphalan 100 Conditioning Therapy Followed by Allogeneic Hematopoietic Cell Transplantation for Patients With Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. A Phase II Trial of Melphalan Based Reduced-Intensity Conditioning for Transplantation of T-Replete HLA-Haploidentical Peripheral Blood Stem Cells with Posttransplant Cyclophosphamide in Patients with Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound/2 Gy TBI is Superior to 2 Gy TBI as Conditioning for HLA-Matched Related HCT: A Phase III Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Low-dose total body irradiation, this compound, and antithymocyte globulin conditioning for nonmyeloablative allogeneic transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. Non-myeloablative conditioning for lower-risk myelodysplastic syndrome with bone marrow blasts less than 5 %-a feasibility study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. This compound melphalan reduced intensity conditioning vs radiation-based myeloablative conditioning in patients undergoing allogeneic transplantation for acute myeloid leukemia with measurable residual disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound-MELPHALAN AS PREPARATIVE REGIMEN FOR REDUCED-INTENSITY ALLOGENEIC STEM CELL TRANSPLANTATION IN RELAPSED AND REFRACTORY HODGKIN’S LYMPHOMA: THE UPDATED M.D. ANDERSON CANCER CENTER EXPERIENCE - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Low-dose Total Body Irradiation and this compound Conditioning for HLA-Class I Mismatched Donor Stem Cell Transplantation and Immunological Recovery in Patients with Hematological Malignancies: A Multi-Center Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound- and cyclophosphamide-based nonmyeloablative conditioning regimen for transplantation of chronic granulomatous disease: possible correlation with prolonged pure red cell aplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Protocol for Fludarabine and Cyclophosphamide Combination Studies: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fludarabine, a purine analog, and cyclophosphamide, an alkylating agent, are two chemotherapeutic agents that have demonstrated synergistic efficacy in the treatment of various hematological malignancies, particularly Chronic Lymphocytic Leukemia (CLL). In vitro studies are crucial for elucidating the mechanisms underlying their synergistic interaction, optimizing dosing schedules, and identifying potential biomarkers of response. This document provides detailed application notes and experimental protocols for conducting in vitro combination studies with this compound and cyclophosphamide.
Mechanism of Action and Synergy
This compound, a fluorinated purine nucleoside analogue, primarily acts by inhibiting DNA synthesis. Following phosphorylation to its active triphosphate form, F-ara-ATP, it interferes with DNA polymerase and ribonucleotide reductase, leading to the termination of DNA chain elongation and induction of apoptosis.
Cyclophosphamide is a prodrug that requires metabolic activation in the liver to its active metabolites, phosphoramide mustard and acrolein. For in vitro studies, the pre-activated form, mafosfamide , is often used as it spontaneously hydrolyzes to 4-hydroxycyclophosphamide, the active metabolite. Phosphoramide mustard is a bifunctional alkylating agent that forms interstrand and intrastrand DNA crosslinks, ultimately triggering cell cycle arrest and apoptosis.
The synergistic effect of combining this compound and cyclophosphamide is attributed to their complementary mechanisms of action. This compound's inhibition of DNA repair processes is thought to enhance the cytotoxicity of DNA crosslinks induced by cyclophosphamide. This combination has been shown to be dose-dependent and results in increased apoptosis in cancer cells.[1]
Data Presentation
The following tables summarize representative quantitative data from in vitro studies of this compound and cyclophosphamide combinations.
| Drug Combination | Cell Line/Patient Cells | Assay | Endpoint | Result | Reference |
| This compound + Mafosfamide | B-CLL Patient Cells | Cytotoxicity Assay | Synergistic Effect | Significant synergistic effect (P < .01) after 48 hours of incubation. | [1] |
| This compound + Mafosfamide | B-CLL Patient Cells (CD19+) | Apoptosis Assay | % Apoptotic Cells | Mafosfamide significantly increased this compound-induced apoptosis (P = .007). | [1] |
| This compound + Mafosfamide | B-CLL Patient Cells (CD3+) | Apoptosis Assay | % Apoptotic Cells | No significant increase in this compound-induced apoptosis (P = .314). | [1] |
| Drug Combination | Cell Line | Combination Index (CI) | Interpretation |
| Clofarabine (purine analog similar to this compound) + this compound | KBM3/Bu2506 (AML) | 0.5 (at 0.02 µM Clo + 0.60 µM Flu) | Synergy |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and mafosfamide, alone and in combination.
Materials:
-
Leukemia cell lines (e.g., K562, MOLM-13) or primary patient cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Mafosfamide (stock solution in sterile water or appropriate buffer)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.
-
Drug Treatment: Prepare serial dilutions of this compound and mafosfamide. Add 100 µL of the drug solutions (or medium for control wells) to the appropriate wells to achieve the desired final concentrations. For combination studies, add both drugs to the same wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves to determine the IC50 values for each drug and the combination.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following drug treatment.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After drug treatment, collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Washing: Collect and wash cells as described in the apoptosis assay protocol.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases.
Mandatory Visualization
Caption: Experimental workflow for in vitro combination studies.
Caption: Signaling pathway of synergistic drug interaction.
References
Application Notes and Protocols for T-Cell Depletion in Murine Research Models Using Fludarabine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fludarabine, a purine analog, is a potent chemotherapeutic agent widely utilized in both clinical and preclinical research for its lymphodepleting properties. In murine models, this compound is an invaluable tool for studying the effects of T-cell depletion in various contexts, including immunology, oncology, and transplantation. Its mechanism of action involves the inhibition of DNA synthesis and induction of apoptosis, leading to a significant reduction in lymphocyte populations. These application notes provide a comprehensive overview of the use of this compound for T-cell depletion in mice, including its mechanism of action, experimental protocols, and expected outcomes.
Mechanism of Action
This compound is administered as a pro-drug, this compound phosphate, which is rapidly dephosphorylated in the plasma to its active form, 2-fluoro-ara-A. This nucleoside analog is then transported into cells and phosphorylated by deoxycytidine kinase to the active triphosphate metabolite, F-ara-ATP. F-ara-ATP exerts its cytotoxic effects primarily through two mechanisms:
-
Inhibition of DNA Synthesis: F-ara-ATP competes with the natural substrate dATP for incorporation into newly synthesizing DNA strands by DNA polymerases.[1][2] This incorporation leads to chain termination and inhibition of DNA replication.[1][2] F-ara-ATP also inhibits ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, further depleting the pool of essential precursors for DNA synthesis.[2][3]
-
Induction of Apoptosis: The accumulation of F-ara-ATP and its incorporation into DNA and RNA triggers programmed cell death (apoptosis).[2][4] One key pathway implicated in this compound-induced T-cell apoptosis is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6] this compound has been shown to prevent the degradation of IκBα, the inhibitory subunit of NF-κB.[5] This action blocks the nuclear translocation of NF-κB, a transcription factor crucial for promoting the expression of pro-survival genes.[5][6] By inhibiting NF-κB, this compound allows pro-apoptotic signals to prevail, leading to T-cell death.
Data Presentation: Quantitative Effects of this compound on T-Cell Populations in Murine Models
The following tables summarize quantitative data from various studies on the in vivo administration of this compound in mice for T-cell depletion. Dosages and outcomes can vary based on the mouse strain, experimental context, and combination with other agents.
Table 1: this compound Monotherapy Regimens and T-Cell Depletion
| Mouse Model | This compound Dosage | Administration Route | Treatment Schedule | Observed T-Cell Depletion | Reference |
| tcl1tg (CLL model) | 35 mg/kg/day | Intraperitoneal (IP) | 5 consecutive days | Significant reduction in CD4+ and CD8+ T-cells. Increase in the percentage of memory T-cells among survivors. | [1] |
| C57BL/6 | 4 mg/mouse | Not specified | Not specified | Maximal lymphodepletion without significant toxicity. | N/A |
Table 2: this compound in Combination Regimens and T-Cell Depletion
| Mouse Model | This compound Dosage | Combination Agent(s) | Administration Route | Treatment Schedule | Observed T-Cell Depletion | Reference |
| F1-into-parent | 100 mg/kg/day | Cyclophosphamide (100 mg/kg/day) | Not specified | 10 days | Preferential and severe depletion of host T-cells. | N/A |
| F1-into-parent | 100 mg/kg/day | Cyclophosphamide (50 mg/kg/day) | Not specified | 19 or 27 days | Most selective depletion of host T-cells. | N/A |
| NSG | Not specified | Cyclophosphamide | Intraperitoneal (IP) | 5 days prior to CAR-T infusion | Effective lymphodepletion enhancing CAR-T cell efficacy. | [7] |
Experimental Protocols
This section provides a generalized protocol for in vivo T-cell depletion in mice using this compound. Researchers should optimize the dosage and treatment schedule based on their specific experimental needs and mouse model.
Materials
-
This compound phosphate for injection
-
Sterile Water for Injection or 0.9% Sodium Chloride (Sterile Saline)
-
Syringes (1 mL) and needles (25-27 gauge)
-
Experimental mice (e.g., C57BL/6, BALB/c)
-
Appropriate personal protective equipment (PPE)
Protocol: Intraperitoneal Administration of this compound
-
Reconstitution of this compound:
-
Aseptically reconstitute the lyophilized this compound phosphate with Sterile Water for Injection or Sterile Saline to a desired stock concentration (e.g., 10 mg/mL).
-
Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking.
-
The reconstituted solution should be used promptly or stored according to the manufacturer's instructions.
-
-
Dosage Calculation and Dilution:
-
Calculate the required volume of this compound solution based on the mouse's body weight and the target dose (e.g., 35 mg/kg).
-
Further dilute the calculated volume with Sterile Saline to a final injection volume suitable for intraperitoneal administration (typically 100-200 µL for an adult mouse).
-
-
Animal Handling and Injection:
-
Properly restrain the mouse to expose the abdomen.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or internal organ.
-
Slowly inject the this compound solution.
-
-
Treatment Schedule:
-
Administer injections according to the predetermined schedule (e.g., once daily for 5 consecutive days).
-
-
Monitoring and Endpoint Analysis:
-
Monitor the mice daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
At desired time points post-treatment, collect peripheral blood, spleen, or lymph nodes for T-cell analysis.
-
Use flow cytometry with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) to quantify the percentage and absolute numbers of T-cell subsets.
-
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. This compound modulates composition and function of the T cell pool in patients with chronic lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Mechanism of action, Uses, and Side effects_Chemicalbook [chemicalbook.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mechanisms of action of this compound nucleoside against human Raji lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces growth arrest and apoptosis of cytokine- or alloantigen-stimulated peripheral blood mononuclear cells, and decreases production of Th1 cytokines via inhibition of nuclear factor kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis of human T-cell leukemia virus type 1-infected T cells via inhibition of the nuclear factor-kappaB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical evaluation of cyclophosphamide and this compound combined with CD19 CAR-T in the treatment of B-cell hematologic malignancies in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fludarabine Administration in Mouse Models of Leukemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of the chemotherapeutic agent Fludarabine in various mouse models of leukemia. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanisms of action of this compound and novel combination therapies.
Introduction to this compound in Leukemia Research
This compound is a purine analog and antimetabolite that has demonstrated significant efficacy in the treatment of hematological malignancies, particularly chronic lymphocytic leukemia (CLL). Its primary mechanism of action involves the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. In preclinical research, mouse models of leukemia are indispensable tools for evaluating the therapeutic potential of agents like this compound, understanding drug resistance mechanisms, and developing novel treatment strategies.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the administration of this compound in different mouse models of leukemia.
Table 1: this compound Dosage and Efficacy in Xenograft Mouse Models of Acute Myeloid Leukemia (AML)
| Mouse Model | Leukemia Cell Line/Patient Sample | This compound Dosage and Administration | Treatment Schedule | Key Efficacy Data |
| SCID/beige | KG-1 (AML cell line) | 200 mg/kg, intraperitoneal (i.p.) | Single dose 48h before cell injection (as conditioning) | Significantly favored engraftment of AML cells. High percentages of AML cells in bone marrow (median 78.91%).[1][2] |
| SCID/beige | Primary AML blasts | 200 mg/kg, i.p. | Single dose 48h before cell injection (as conditioning) | Detectable engraftment in 50% of transplanted AML cases within 8 weeks. Leukemic cell infiltration in bone marrow (range 1.5% to 71.5%).[1][2] |
| SCID | RPMI8226 (Myeloma, as a hematological malignancy model) | 40 mg/kg | Not specified | Tumor volume increased less than 5-fold in 25 days compared to approximately 10-fold in control.[3] |
Table 2: this compound Dosage and Efficacy in Other Leukemia Mouse Models
| Mouse Model | Type of Leukemia | This compound Dosage and Administration | Treatment Schedule | Key Efficacy Data |
| TCL-1 Transgenic | Chronic Lymphocytic Leukemia (CLL) | 35 mg/kg/day, i.p. | 5 consecutive days at the onset of disease | Data on T-cell subset analysis available.[4] |
| TCL-1 Transgenic | Chronic Lymphocytic Leukemia (CLL) | 34 mg/kg, i.p. | 5 consecutive days | Significant reduction in white blood cell count.[5] |
| (BALB/c x C57BL/6) F1 | B-cell Leukemia (BCL-1) | 0.8 mg/kg | Two cycles of 5 days every 2 weeks | 32% of mice developed leukemia compared to 76% in the control group.[6] |
| Syngeneic (ML21) | Lymphoid Leukemia | 25 mg/kg | Not specified | Increased survival of mice with lymphoid leukemia compared to controls.[7] |
| Syngeneic (ML23) | Myeloid Leukemia | 25 mg/kg | Not specified | No statistically significant effect on survival.[7] |
Experimental Protocols
Establishment of a Patient-Derived Xenograft (PDX) Model of Acute Myeloid Leukemia (AML)
This protocol is adapted from established methods for creating AML PDX models.[8][9][10]
Materials:
-
Cryopreserved human primary AML cells
-
Immunodeficient mice (e.g., NOD/SCID gamma (NSG) or SCID/beige)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Red Blood Cell (RBC) Lysis Buffer
-
Flow cytometry antibodies (e.g., anti-human CD45, anti-mouse CD45, anti-human CD33)
-
Busulfan or irradiation source for conditioning
Procedure:
-
Thawing of AML Cells: Rapidly thaw cryopreserved primary AML cells in a 37°C water bath. Transfer the cells to a conical tube containing pre-warmed RPMI-1640 medium with 10% FBS. Centrifuge, remove the supernatant, and resuspend the cells in PBS.
-
Mouse Conditioning: To facilitate engraftment, precondition the immunodeficient mice. This can be achieved through either:
-
Irradiation: Sublethally irradiate the mice (e.g., 250 cGy).
-
Chemotherapy: Administer a single dose of Busulfan.
-
-
Cell Injection: Within 24-48 hours of conditioning, inject the prepared human AML cells (typically 1-5 x 10^6 cells per mouse) intravenously (i.v.) via the tail vein.
-
Engraftment Monitoring:
-
Starting 4-6 weeks post-injection, periodically collect peripheral blood from the mice.
-
Lyse red blood cells using RBC Lysis Buffer.
-
Stain the remaining cells with fluorescently-labeled antibodies against human CD45 (hCD45) and mouse CD45 (mCD45) to distinguish human leukemic cells from mouse hematopoietic cells.
-
Analyze the samples by flow cytometry to determine the percentage of hCD45+ cells, indicating the level of engraftment.
-
Engraftment is considered successful when the percentage of hCD45+ cells in the peripheral blood reaches a predefined threshold (e.g., >1%).
-
Administration of this compound
Materials:
-
This compound phosphate for injection
-
Sterile 0.9% Sodium Chloride (Saline) for injection
-
Syringes and needles appropriate for the chosen administration route
Procedure:
-
Reconstitution: Reconstitute the lyophilized this compound powder with sterile saline to the desired stock concentration according to the manufacturer's instructions.
-
Dosage Calculation: Calculate the volume of the this compound solution to be administered based on the mouse's body weight and the target dosage (mg/kg).
-
Administration: Administer the calculated dose of this compound to the leukemic mice. The two common routes of administration are:
-
Intraperitoneal (i.p.) Injection: Inject the solution into the peritoneal cavity of the mouse.
-
Intravenous (i.v.) Injection: Inject the solution into the tail vein.
-
-
Treatment Schedule: Follow the predetermined treatment schedule, which may involve single or multiple doses administered over several days or weeks.
Monitoring of Therapeutic Efficacy
3.3.1. Assessment of Tumor Burden by Flow Cytometry
This protocol provides a general guideline for quantifying leukemic cells in the bone marrow of treated and control mice.
Materials:
-
Femurs and tibias from euthanized mice
-
PBS with 2% FBS
-
RBC Lysis Buffer
-
Flow cytometry antibodies (e.g., anti-human CD45, anti-mouse CD45, and other relevant leukemia markers like CD33 for AML or CD19 for ALL)
-
Flow cytometer
Procedure:
-
Bone Marrow Harvest: Euthanize the mouse and dissect the femurs and tibias. Flush the bone marrow from the bones using a syringe with PBS containing 2% FBS.
-
Cell Suspension Preparation: Create a single-cell suspension by gently passing the bone marrow through a cell strainer.
-
Red Blood Cell Lysis: Lyse the red blood cells using RBC Lysis Buffer and wash the cells with PBS.
-
Antibody Staining: Resuspend the cells in a staining buffer and incubate with a cocktail of fluorescently-labeled antibodies. A typical panel for a human leukemia xenograft model would include anti-human CD45, anti-mouse CD45, and a human leukemia-specific marker.
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer. Gate on the human CD45-positive and mouse CD45-negative population to specifically identify the human leukemic cells. Quantify the percentage of these cells within the total bone marrow population.
3.3.2. Survival Analysis
-
Monitor the health of the mice daily.
-
Record the date of death for each mouse or the date of euthanasia due to reaching a humane endpoint (e.g., significant weight loss, lethargy, signs of distress).
-
Use Kaplan-Meier survival curves to compare the survival of this compound-treated mice with the control group.
Mechanism of Action and Signaling Pathway
This compound, a purine analog, is a prodrug that is dephosphorylated in the plasma to 2-fluoro-ara-A, which is then taken up by cells and phosphorylated to its active triphosphate form, F-ara-ATP. F-ara-ATP exerts its cytotoxic effects through multiple mechanisms:
-
Inhibition of DNA Synthesis: F-ara-ATP competes with the natural nucleotide dATP for incorporation into newly synthesizing DNA strands by DNA polymerases. This incorporation leads to the termination of DNA chain elongation.
-
Inhibition of Ribonucleotide Reductase: F-ara-ATP also inhibits ribonucleotide reductase, an enzyme essential for producing the deoxynucleotides required for DNA synthesis.
-
Induction of Apoptosis: The accumulation of DNA damage and the inhibition of DNA repair processes trigger programmed cell death, or apoptosis.
Several signaling pathways are implicated in this compound-induced apoptosis in leukemia cells. The DNA damage caused by this compound can activate the ATM (Ataxia-Telangiectasia Mutated) pathway, which in turn can lead to the activation of downstream effectors that promote cell cycle arrest and apoptosis.[11] this compound has also been shown to inhibit the pro-survival NF-κB and STAT1 signaling pathways.[12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound as a cost-effective adjuvant to enhance engraftment of human normal and malignant hematopoiesis in immunodeficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity of this compound against human multiple myeloma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound modulates composition and function of the T cell pool in patients with chronic lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound in combination with cyclophosphamide decreases incidence of GVHD and maintains effective graft-versus-leukemia effect after allogeneic stem cell transplantation in murine lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advances in the application of patient-derived xenograft models in acute leukemia resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The synergistic cytotoxicity of clofarabine, this compound and busulfan in AML cells involves ATM pathway activation and chromatin remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound induces apoptosis of human T-cell leukemia virus type 1-infected T cells via inhibition of the nuclear factor-kappaB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of the STAT1 pathway in apoptosis induced by this compound and JAK kinase inhibitors in B-cell chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Fludarabine Cytotoxicity in Patient-Derived Primary Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fludarabine, a purine nucleoside analog, is a cornerstone chemotherapeutic agent, particularly in the treatment of hematologic malignancies such as chronic lymphocytic leukemia (CLL).[1][2] Its efficacy stems from its ability to induce apoptosis and inhibit DNA synthesis in cancerous cells.[1][3][4] Assessing the cytotoxic effects of this compound on patient-derived primary cells is crucial for preclinical drug evaluation, understanding mechanisms of resistance, and personalizing treatment strategies. These application notes provide detailed protocols for evaluating this compound's cytotoxicity, focusing on cell viability, apoptosis induction, and DNA damage response.
This compound is a prodrug that is dephosphorylated to 2-fluoro-ara-A (F-ara-A) and transported into the cell.[1][3] Intracellularly, it is rephosphorylated to its active triphosphate form, F-ara-ATP.[1][3] F-ara-ATP exerts its cytotoxic effects primarily by inhibiting DNA synthesis through the termination of DNA chain elongation and by inhibiting key enzymes like DNA polymerase and ribonucleotide reductase.[1][3][4] Furthermore, incorporation of F-ara-ATP into DNA and RNA can trigger apoptosis.[5]
Data Presentation: Quantitative Analysis of this compound Cytotoxicity
The following tables summarize typical quantitative data obtained from assessing this compound's effects on patient-derived primary leukemia cells.
Table 1: Cell Viability as Determined by MTT Assay
| This compound Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 85 ± 6.1 |
| 5 | 62 ± 4.8 |
| 10 | 41 ± 5.5 |
| 25 | 25 ± 3.9 |
| 50 | 15 ± 2.7 |
Table 2: Apoptosis Analysis by Annexin V/PI Staining
| This compound Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 95 ± 3.1 | 3 ± 1.2 | 2 ± 0.8 |
| 5 | 70 ± 4.5 | 20 ± 3.3 | 10 ± 2.1 |
| 25 | 35 ± 5.2 | 45 ± 4.1 | 20 ± 3.5 |
Table 3: DNA Damage Assessment by γH2AX Foci Formation
| This compound Concentration (µM) | Average γH2AX Foci per Cell (Mean ± SD) |
| 0 (Control) | 2 ± 0.5 |
| 5 | 15 ± 2.1 |
| 25 | 35 ± 4.8 |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability.[6][7][8]
Materials:
-
Patient-derived primary cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Isolate primary cells from patient samples using Ficoll-Paque density gradient centrifugation.
-
Resuspend cells in complete RPMI-1640 medium and determine cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Seed 1 x 10^5 to 5 x 10^5 cells per well in a 96-well plate in a final volume of 100 µL.
-
Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (medium without drug).
-
Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7][9]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Incubate the plate overnight at 37°C in the incubator.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[10][11][12][13]
Materials:
-
Patient-derived primary cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Following treatment with this compound for the desired time, harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12][13]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[13]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[13]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic or necrotic cells are both Annexin V- and PI-positive.[10][11]
Protocol 3: Measurement of DNA Double-Strand Breaks by γH2AX Staining
This immunofluorescence-based method detects the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks.[14][15]
Materials:
-
Patient-derived primary cells treated with this compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-histone H2A.X (Ser139) antibody
-
Secondary antibody: Fluorochrome-conjugated anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope or flow cytometer
Procedure:
-
After this compound treatment, harvest and wash the cells.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate the cells with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorochrome-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI.
-
Analyze the cells by fluorescence microscopy to visualize and count γH2AX foci or by flow cytometry to quantify the fluorescence intensity.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action leading to cytotoxicity.
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
- 1. This compound in the treatment of chronic lymphocytic leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Cellular and clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits DNA replication: a rationale for its use in the treatment of acute leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound increases oxaliplatin cytotoxicity in normal and chronic lymphocytic leukemia lymphocytes by suppressing interstrand DNA crosslink removal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Counting & Health Analysis [sigmaaldrich.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. kumc.edu [kumc.edu]
- 13. bosterbio.com [bosterbio.com]
- 14. Staining Against Phospho-H2AX (γ-H2AX) as a Marker for DNA Damage and Genomic Instability in Cancer Tissues and Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection | Springer Nature Experiments [experiments.springernature.com]
Application Notes: Using Fludarabine as a Research Tool to Study DNA Repair Inhibition
Introduction
Fludarabine (9-β-D-arabinofuranosyl-2-fluoroadenine) is a fluorinated purine nucleoside analog primarily used in the treatment of hematological malignancies, such as chronic lymphocytic leukemia (CLL).[1][2] Beyond its clinical applications, this compound serves as a powerful research tool for investigating the DNA Damage Response (DDR) and the mechanisms of DNA repair. Its multifaceted mechanism of action allows for the targeted inhibition of DNA synthesis and repair processes, making it invaluable for studying cellular responses to DNA lesions and for exploring synergistic combinations with other DNA-damaging agents.[1][3]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on utilizing this compound to study the inhibition of DNA repair pathways.
Mechanism of Action
This compound is administered as a prodrug, this compound phosphate, which is rapidly dephosphorylated in the plasma to this compound (F-ara-A). F-ara-A enters the cell and is phosphorylated by deoxycytidine kinase to its active triphosphate form, F-ara-ATP.[1][3] The cytotoxic and repair-inhibiting effects of this compound are mediated by F-ara-ATP through several key mechanisms:
-
Inhibition of Ribonucleotide Reductase (RNR) : F-ara-ATP is a potent inhibitor of RNR, the enzyme responsible for converting ribonucleotides into deoxyribonucleotides (dNTPs), the essential building blocks for DNA synthesis and repair.[4][5] This leads to a depletion of the intracellular dNTP pool, stalling DNA replication and repair synthesis.
-
Incorporation into DNA : As an analog of deoxyadenosine triphosphate (dATP), F-ara-ATP is recognized by DNA polymerases and incorporated into the growing DNA strand.[1][6] This incorporation terminates DNA chain elongation, as the fluorine atom at the 2' position of the sugar moiety prevents the formation of a new phosphodiester bond.[6] This directly stalls both replicative and repair-related DNA synthesis.
-
Incorporation into RNA : F-ara-ATP can also be incorporated into RNA, leading to premature transcription termination and inhibition of protein synthesis.[3][4]
These actions collectively induce replication stress, leading to the formation of DNA double-strand breaks (DSBs) and the activation of DDR signaling pathways, including the ATM and ATR kinases.[7][8][9]
Application in Studying DNA Repair Pathways
This compound is particularly effective for studying the inhibition of repair pathways that involve DNA synthesis, most notably Nucleotide Excision Repair (NER).
Inhibition of Nucleotide Excision Repair (NER)
NER is a critical pathway for removing bulky DNA adducts caused by agents like UV radiation and platinum-based chemotherapy (e.g., cisplatin, oxaliplatin).[8][10] The repair process involves the excision of the damaged DNA segment, creating a single-strand gap that is subsequently filled by DNA polymerases.
This compound exploits this re-synthesis step. In the presence of this compound, F-ara-ATP is incorporated into the "repair patch," leading to chain termination and stalling the NER process.[10][11] This transforms a repairable lesion into a more toxic DNA strand break, leading to synergistic cell killing when combined with NER-inducing agents.[8][10][12] Studies show that this compound can inhibit 60-70% of UV-induced DNA repair in lymphocytes.[13] This makes this compound an excellent tool to probe the functionality of the NER pathway and to sensitize cells to platinum-based drugs.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound in the treatment of chronic lymphocytic leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular and clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound- and gemcitabine-induced apoptosis: incorporation of analogs into DNA is a critical event - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-homologous end joining is the responsible pathway for the repair of this compound-induced DNA double strand breaks in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound nucleoside induces major changes in the p53 interactome in human B-lymphoid cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Killing of chronic lymphocytic leukemia by the combination of this compound and oxaliplatin is dependent on the activity of XPF endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Nucleotide Excision Repair by this compound in Normal Lymphocytes in vitro, Measured by the Alkaline Single Cell Gel Electrophoresis (Comet) Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic effects of combination with this compound and carboplatin depend on this compound-mediated inhibition of enhanced nucleotide excision repair in leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound-mediated inhibition of nucleotide excision repair induces apoptosis in quiescent human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fludarabine Treatment in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of fludarabine treatment schedules for in vivo animal studies, offering detailed protocols and summarizing quantitative data to facilitate experimental design and execution.
Introduction
This compound, a purine analog, is a chemotherapeutic agent widely used in the treatment of hematological malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma.[1][2] Its efficacy is attributed to its ability to inhibit DNA synthesis and induce apoptosis in rapidly dividing cancer cells.[3] In preclinical research, in vivo animal studies are crucial for evaluating the therapeutic potential and understanding the pharmacological profile of this compound. This document outlines established treatment schedules and detailed protocols for the administration of this compound in various murine cancer models.
Mechanism of Action
This compound phosphate is a prodrug that is rapidly dephosphorylated to 2-fluoro-ara-A upon administration. This active form is then taken up by cells and phosphorylated to its active triphosphate form, 2-fluoro-ara-ATP.[4] The cytotoxic effects of this compound are mediated through several mechanisms:
-
Inhibition of DNA Synthesis: F-ara-ATP competes with deoxyadenosine triphosphate (dATP) for incorporation into the growing DNA strand by DNA polymerase. This incorporation leads to the termination of DNA elongation.[3]
-
Inhibition of Key Enzymes: F-ara-ATP inhibits ribonucleotide reductase and DNA primase, further impeding DNA synthesis and repair.[3][4]
-
Induction of Apoptosis: The accumulation of DNA damage and disruption of DNA synthesis triggers programmed cell death (apoptosis).[1] This can involve the activation of p53 and the intrinsic apoptosis pathway.[1]
Data Presentation: this compound Treatment Schedules in Murine Models
The following tables summarize various this compound treatment schedules used in in vivo studies across different cancer models.
Table 1: this compound Monotherapy in Murine Cancer Models
| Cancer Model | Animal Strain | This compound Dose | Administration Route | Treatment Schedule | Reference |
| Neuroendocrine Prostate Cancer (Xenograft) | NOD-SCID Mice | 120 mg/kg | Intraperitoneal (i.p.) | Daily for 5 days, 2 days rest, then daily for 5 days | [5] |
| Chronic Lymphocytic Leukemia (tcl1tg adoptive transfer) | Syngeneic Wildtype Mice | 35 mg/kg/day | Intraperitoneal (i.p.) | 5 consecutive days at the onset of disease | [6] |
| Sarcoma (SA-NH) | Not Specified | 800 mg/kg | Intraperitoneal (i.p.) | Single dose administered 24 hours before irradiation | [7] |
| Human Glioma (Xenograft with E. coli PNP) | Nude Mice | 6 or 24 mg | Intratumoral (IT) | Three daily doses | [8] |
| Human Glioma (Xenograft with E. coli PNP) | Nude Mice | 100 mg/kg, 167 mg/kg, or 250 mg/kg | Intraperitoneal (i.p.) | 15 doses, 9 doses, or 3 doses respectively | [8] |
Table 2: this compound in Combination Therapy
| Cancer Model | Animal Strain | This compound Dose | Combination Agent(s) | Administration Route | Treatment Schedule | Reference |
| B-cell Leukemia (BCL-1) | (BALB/c x C57BL/6) F1 Mice | 0.8 mg/kg | Cyclophosphamide (400 mg/kg) | Not specified for this compound, i.p. for Cyclophosphamide | Two cycles of this compound for 5 days every 2 weeks, followed by cyclophosphamide | [9] |
| B-cell Acute Lymphoblastic Leukemia (CDX) | Not Specified | Not specified | Cyclophosphamide, CD19 CAR-T cells | Intraperitoneal (i.p.) | This compound and cyclophosphamide administered, followed by CAR-T cell infusion 5 days later | [10][11] |
| Burkitt's Lymphoma (CDX) | Not Specified | Not specified | Cyclophosphamide, CD19 CAR-T cells | Intraperitoneal (i.p.) | This compound and cyclophosphamide administered, followed by CAR-T cell infusion 5 days later | [10] |
| Hematopoietic Stem Cell Engraftment | SCID/beige Mice | 200 mg/kg | Irradiation (250 cGy) | Intraperitoneal (i.p.) | Single dose of this compound administered after irradiation, 48 hours before cell infusion | [12] |
Experimental Protocols
Protocol 1: Intraperitoneal Administration of this compound for Solid Tumors (Neuroendocrine Prostate Cancer Model)
This protocol is adapted from a study on N-MYC overexpressing neuroendocrine prostate cancer xenografts.[5]
1. Materials:
- This compound phosphate (e.g., from a commercial supplier)
- Dimethyl sulfoxide (DMSO)
- Sterile Phosphate-Buffered Saline (PBS), pH 7.4
- 1 ml sterile syringes with 25-27 gauge needles
- Sterile microcentrifuge tubes
2. This compound Preparation:
- Stock Solution: Prepare a stock solution of this compound phosphate in DMSO. The concentration should be determined based on the final required dose and injection volume. For example, for a 120 mg/kg dose in a 20g mouse with an injection volume of 100 µl, a stock concentration of 24 mg/ml would be needed.
- Working Solution: On each treatment day, dilute the stock solution with sterile PBS to the final desired concentration. The final DMSO concentration should be kept low (typically <10%) to minimize toxicity. A fresh working solution should be prepared daily.
3. Animal Handling and Dosing:
- Animal Model: Use immunodeficient mice (e.g., NOD-SCID) bearing subcutaneous xenograft tumors.
- Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm³).[5]
- Dosing: Administer 120 mg/kg of this compound phosphate via intraperitoneal (i.p.) injection.
- Treatment Schedule: Administer one injection per day for five consecutive days, followed by a two-day rest period. Repeat the five-day injection cycle.[5]
- Control Group: Administer a vehicle control solution (e.g., DMSO in PBS at the same concentration as the treatment group) following the same schedule.
4. Monitoring and Endpoint:
- Body Weight: Monitor the body weight of the mice every 3-4 days to assess for toxicity. A significant weight loss (>15-20%) may necessitate a dose reduction or termination of treatment for that animal.[5]
- Tumor Volume: Measure tumor dimensions with calipers every 3-4 days and calculate tumor volume using the formula: (Length x Width²)/2.[5]
- Endpoint: The study endpoint may be a specific tumor volume, a predetermined time point, or signs of significant morbidity in the animals.
Protocol 2: Intraperitoneal Administration of this compound for Hematological Malignancies (CLL Model)
This protocol is based on a study using an adoptive transfer model of chronic lymphocytic leukemia.[6]
1. Materials:
- This compound phosphate
- Sterile 0.9% Sodium Chloride (Saline)
- 1 ml sterile syringes with 25-27 gauge needles
- Sterile microcentrifuge tubes
2. This compound Preparation:
- Dissolve this compound phosphate in sterile saline to the desired concentration. For a 35 mg/kg dose in a 20g mouse with an injection volume of 100 µl, the concentration would be 7 mg/ml. Ensure complete dissolution. Prepare fresh on each day of treatment.
3. Animal Handling and Dosing:
- Animal Model: Use syngeneic wildtype mice that have received a transplant of primary tcl1tg tumor cells.
- Disease Monitoring: Monitor the tumor load in peripheral blood. Initiate treatment at the onset of disease, for example, when the tumor load in peripheral blood exceeds 30%.[6]
- Dosing: Administer 35 mg/kg/day of this compound via intraperitoneal (i.p.) injection.
- Treatment Schedule: Administer injections on five consecutive days.[6]
- Control Group: Administer vehicle (sterile saline) on the same schedule.
4. Monitoring and Endpoint:
- Peripheral Blood Analysis: Collect peripheral blood from the tail vein at indicated time points to analyze T cell subsets and tumor load.[6]
- Clinical Signs: Monitor for clinical signs of disease progression or toxicity.
- Endpoint: The study may be terminated at a specific time point for tissue analysis or when animals show signs of advanced disease.
Mandatory Visualizations
This compound's Mechanism of Action
Caption: Mechanism of action of this compound leading to apoptosis.
Experimental Workflow for In Vivo this compound Study
Caption: General experimental workflow for an in vivo this compound study.
References
- 1. Mechanisms of action of this compound nucleoside against human Raji lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Mechanism of action, Uses, and Side effects_Chemicalbook [chemicalbook.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound modulates composition and function of the T cell pool in patients with chronic lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of this compound-induced Apoptosis and Cell Cycle Synchronization in Enhanced Murine Tumor Radiation Response in Vivo1 | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 8. In vivo antitumor activity of intratumoral this compound phosphate in refractory tumors expressing E. coli purine nucleoside phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound in combination with cyclophosphamide decreases incidence of GVHD and maintains effective graft-versus-leukemia effect after allogeneic stem cell transplantation in murine lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical evaluation of cyclophosphamide and this compound combined with CD19 CAR-T in the treatment of B-cell hematologic malignancies in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical evaluation of cyclophosphamide and this compound combined with CD19 CAR-T in the treatment of B-cell hematologic malignancies in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound as a cost-effective adjuvant to enhance engraftment of human normal and malignant hematopoiesis in immunodeficient mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following Fludarabine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fludarabine, a purine nucleoside analog, is a potent chemotherapeutic agent primarily used in the treatment of hematologic malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma.[1][2] Its mechanism of action involves the inhibition of DNA synthesis and the induction of programmed cell death, or apoptosis.[1][2] Flow cytometry is a powerful and versatile technique for the rapid, quantitative analysis of apoptosis in individual cells. This application note provides detailed protocols for the analysis of this compound-induced apoptosis using flow cytometry, focusing on the widely used Annexin V and Propidium Iodide (PI) staining method.
This compound is a prodrug that is converted to its active triphosphate form, F-ara-ATP, within the cell.[1] F-ara-ATP exerts its cytotoxic effects by inhibiting key enzymes involved in DNA replication and repair, such as DNA polymerase and ribonucleotide reductase.[1][2] This disruption of DNA synthesis ultimately triggers the apoptotic cascade. The induction of apoptosis by this compound involves multiple pathways, including the activation of caspases and the regulation by Bcl-2 family proteins.[3][4][5]
One of the earliest events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[6][7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye, such as FITC, to label apoptotic cells.[6][7][8] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells.[6][7] However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[6][7] Dual staining with Annexin V-FITC and PI allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).[7][8]
Experimental Workflow
The overall experimental workflow for analyzing this compound-induced apoptosis by flow cytometry is depicted in the following diagram.
Caption: Experimental workflow for the analysis of this compound-induced apoptosis.
Detailed Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound and Staining with Annexin V-FITC and PI
Materials:
-
Cell line of interest (e.g., a leukemia cell line)
-
Complete cell culture medium
-
This compound (stock solution, e.g., in DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Annexin V Binding Buffer)
-
Microcentrifuge tubes
-
Flow cytometry tubes
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth during the treatment period.
-
This compound Treatment:
-
Prepare a series of this compound dilutions in complete culture medium from the stock solution. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 10, 100 µM) and a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal conditions for apoptosis induction.
-
Add the this compound dilutions to the respective wells.
-
For the negative control, add the same volume of vehicle (e.g., DMSO) to a separate well.
-
Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2).
-
-
Cell Harvesting:
-
Suspension cells: Gently pipette the cells and transfer them to microcentrifuge tubes.
-
Adherent cells: Aspirate the culture medium, wash the cells once with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to microcentrifuge tubes.
-
Collect the supernatant from both suspension and adherent cell cultures, as it may contain apoptotic cells that have detached.
-
-
Cell Washing: Centrifuge the cell suspensions at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[6]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
-
Sample Preparation for Flow Cytometry:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[6]
-
Keep the samples on ice and protect them from light until analysis.
-
Analyze the samples by flow cytometry as soon as possible, preferably within 1 hour.
-
Protocol 2: Flow Cytometry Analysis
Instrumentation and Setup:
-
A flow cytometer equipped with a 488 nm laser for excitation and appropriate filters for detecting FITC (emission ~530 nm) and PI (emission >575 nm) fluorescence.
-
Set up the flow cytometer to measure forward scatter (FSC), side scatter (SSC), FITC fluorescence (FL1), and PI fluorescence (FL2 or FL3).
-
Controls for Setup:
-
Unstained cells: To set the baseline fluorescence.
-
Cells stained with Annexin V-FITC only: To set the compensation for FITC spillover into the PI channel.
-
Cells stained with PI only: To set the compensation for PI spillover into the FITC channel. A positive control for PI staining can be prepared by heat-shocking or treating cells with a high concentration of a cytotoxic agent.
-
Data Acquisition and Analysis:
-
Gating:
-
Acquire data for the unstained sample to set the FSC and SSC voltages to visualize the cell population of interest and exclude debris.
-
Create a gate (e.g., P1) around the main cell population on an FSC vs. SSC dot plot.
-
-
Compensation:
-
Run the single-stained control samples to adjust the compensation settings to correct for spectral overlap between the FITC and PI channels.
-
-
Data Acquisition:
-
Acquire data for the experimental and control samples, collecting a sufficient number of events (e.g., 10,000-20,000 events) within the P1 gate for each sample.
-
-
Quadrant Analysis:
-
Display the data as a two-color dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis.
-
Set up quadrants based on the fluorescence of the unstained and single-stained control samples.
-
The four quadrants will represent:
-
Lower-Left (Q3): Viable cells (Annexin V- / PI-)
-
Lower-Right (Q4): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)[7]
-
-
-
Quantification: Determine the percentage of cells in each quadrant for all samples.
This compound-Induced Apoptosis Signaling Pathway
This compound induces apoptosis through a complex signaling cascade that involves DNA damage response, activation of caspases, and regulation by the Bcl-2 family of proteins.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in a table for easy comparison of the effects of different this compound concentrations or treatment durations.
Table 1: Percentage of Apoptotic and Necrotic Cells after this compound Treatment for 24 hours
| This compound Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Total Apoptotic Cells (%) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 | 4.8 ± 0.9 |
| 0.1 | 85.6 ± 3.4 | 8.1 ± 1.2 | 6.3 ± 0.8 | 14.4 ± 2.0 |
| 1 | 65.3 ± 4.5 | 18.7 ± 2.3 | 16.0 ± 1.9 | 34.7 ± 4.2 |
| 10 | 30.1 ± 5.1 | 35.2 ± 3.8 | 34.7 ± 4.5 | 69.9 ± 8.3 |
| 100 | 5.7 ± 1.8 | 20.5 ± 2.9 | 73.8 ± 5.6 | 94.3 ± 8.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
The protocols and information provided in this application note offer a comprehensive guide for researchers and scientists to effectively analyze this compound-induced apoptosis using flow cytometry. The Annexin V/PI staining method is a robust and reliable technique for quantifying the different stages of apoptosis. By following these detailed procedures and understanding the underlying principles, researchers can obtain accurate and reproducible data to advance their studies in cancer research and drug development.
References
- 1. youtube.com [youtube.com]
- 2. This compound: Mechanism of action, Uses, and Side effects_Chemicalbook [chemicalbook.com]
- 3. scielo.br [scielo.br]
- 4. This compound induces apoptosis in chronic lymphocytic leukemia--the role of P53, Bcl-2, Bax, Mcl-1, and Bag-1 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Application Notes and Protocols for Fludarabine in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fludarabine, a fluorinated purine analog, is a potent chemotherapeutic agent primarily used in the treatment of hematological malignancies such as chronic lymphocytic leukemia (CLL).[1][2][3] Its mechanism of action involves the inhibition of DNA synthesis and the induction of apoptosis in rapidly dividing cells.[2][3] These characteristics make it a valuable tool for in vitro studies investigating cancer cell biology and drug efficacy.
These application notes provide detailed protocols for the preparation of this compound solutions and their application in common cell culture experiments. The information herein is intended to guide researchers in obtaining reliable and reproducible results.
Data Presentation
Table 1: this compound Solubility
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | ~11 mg/mL | [4] |
| Dimethyl Sulfoxide (DMSO) | 240 mg/mL (Sonication recommended) | [5] |
| Dimethylformamide (DMF) | ~3.3 mg/mL | [4] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [4] |
| Water (this compound Phosphate) | 3 mg/mL | [6] |
Table 2: this compound Stability
| Storage Condition | Stability | Source |
| In DMSO at -80°C | ≥ 1 year | [5] |
| Aqueous solution | Not recommended for more than one day | [4] |
| Diluted in 0.9% NaCl (0.05 mg/mL) in PE bags at 2-8°C or 15-25°C | ≥ 15 days | [7] |
| Diluted in 0.9% NaCl (0.25 mg/mL and 1.2 mg/mL) at RT or refrigerated | Up to 115 days | [8] |
| Reconstituted this compound Phosphate | Use within 8 hours | [9] |
Table 3: Recommended Working Concentrations of this compound in Cell Culture
| Cell Line/Type | Assay | Concentration Range | Source |
| Chronic Lymphocytic Leukemia (CLL) cells | Apoptosis/Viability | 10 nmol/L - 10 µmol/L | [10] |
| RPMI-8226 (Multiple Myeloma) | Proliferation (IC50) | 1.54 µM | [4] |
| MM.1S (Multiple Myeloma) | Proliferation (IC50) | 13.48 µM | [4] |
| MM.1R (Multiple Myeloma) | Proliferation (IC50) | 33.79 µM | [4] |
| HL60 (Promyelocytic Leukemia) | Proliferation (IC50) | 0.09 µM | [11] |
| CLL cells | Apoptosis Induction | 1 µg/mL | [12][13] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.2-7.4
-
Sterile microcentrifuge tubes or vials
-
Sterile cell culture medium (e.g., RPMI-1640, DMEM)
Procedure for Preparing a 10 mM Stock Solution in DMSO:
-
Calculate the amount of this compound powder needed. The molecular weight of this compound is 285.2 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 2.852 mg of this compound.
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube. For a 10 mM stock, dissolve 2.852 mg in 1 mL of DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution.[5]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[5]
Procedure for Preparing Working Solutions:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution in sterile cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[5]
-
Prepare fresh working solutions for each experiment. Do not store diluted aqueous solutions for extended periods.[4]
Protocol 2: Cell Viability Assay (MTT Assay)
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound working solutions
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium containing MTT and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound working solutions
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound for the specified time.
-
Harvest both adherent and floating cells. For adherent cells, use trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound working solutions
-
6-well cell culture plates
-
Cold 70% ethanol
-
PBS
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound for the desired time. This compound has been shown to cause cell cycle arrest, particularly in the G2/M phase.[14]
-
Harvest the cells and wash them with PBS.
-
Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a solution containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.
-
Add PI staining solution and incubate for 15-30 minutes in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The intensity of PI fluorescence is proportional to the amount of DNA in the cells, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Simplified mechanism of action of this compound.
Caption: General experimental workflow for this compound treatment in cell culture.
References
- 1. Mechanisms of action of this compound nucleoside against human Raji lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Mechanism of action, Uses, and Side effects_Chemicalbook [chemicalbook.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound | nucleic acid synthesis inhibitor | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The stability of this compound phosphate in concentrate and diluted with sodium chloride 0.9% [termedia.pl]
- 8. Physicochemical stability of this compound Accord in punctured original vials and after dilution with 0.9% sodium chloride solution - GaBIJ [gabi-journal.net]
- 9. globalrph.com [globalrph.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. selleckchem.com [selleckchem.com]
- 12. The rate of in vitro this compound-induced peripheral blood and bone marrow cell apoptosis may predict the chemotherapy outcome in patients with chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound modulates composition and function of the T cell pool in patients with chronic lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The role of this compound-induced apoptosis and cell cycle synchronization in enhanced murine tumor radiation response in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a Fludarabine-Resistant Cell Line
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for establishing and characterizing fludarabine-resistant cancer cell lines for in vitro research. The protocols outlined below are synthesized from established methodologies and offer a robust framework for developing cellular models to investigate drug resistance mechanisms and evaluate novel therapeutic strategies.
Introduction
This compound is a purine nucleoside analog widely used in the treatment of hematological malignancies, particularly chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][2] Despite its efficacy, the development of resistance remains a significant clinical challenge, often leading to treatment failure.[3][4] Understanding the molecular mechanisms underlying this compound resistance is crucial for the development of strategies to overcome it. Establishing this compound-resistant cell lines in the laboratory is a fundamental first step in this endeavor. These models allow for detailed investigation into the genetic and proteomic alterations that confer resistance and serve as a platform for screening new therapeutic agents that can overcome this resistance.
The primary mechanism of this compound action involves its conversion to the active triphosphate form, F-ara-ATP, which inhibits DNA synthesis and induces apoptosis.[2] Resistance can emerge through various mechanisms, including:
-
Reduced drug activation: Downregulation of deoxycytidine kinase (dCK), the enzyme responsible for the initial phosphorylation of this compound, is a common resistance mechanism.[1][2][3][5][6]
-
Altered cellular metabolism: Changes in nucleotide synthesis pathways and increased DNA repair capacity can contribute to resistance.[2][7]
-
Dysregulation of apoptotic pathways: Alterations in key signaling pathways such as p53 and MAPK, as well as changes in the expression of anti-apoptotic proteins like Bcl-2, can confer resistance.[2][5][7]
-
Increased drug efflux: Overexpression of drug transporters like P-glycoprotein can reduce intracellular drug accumulation.[4]
This document provides detailed protocols for the stepwise generation of this compound-resistant cell lines, methods for their characterization, and a summary of expected quantitative outcomes based on published data.
Data Presentation
Table 1: Examples of Established this compound-Resistant Cell Lines and their Characteristics
| Parental Cell Line | Cancer Type | Method of Induction | Final this compound Concentration | Fold Resistance | Key Molecular Alterations | Reference |
| JOK-1 | Hairy Cell Leukemia | Continuous exposure to 2-F-Ara-A | Not Specified | >55 | Decreased dCK activity | [1] |
| L1210 | Mouse Leukemia | Continuous exposure to 2-F-Ara-A | Not Specified | >29 | Decreased dCK activity | [1] |
| HG3 | Chronic Lymphocytic Leukemia | Continuous exposure to 3 µM F-ara-A for 6-12 weeks | 3 µM | 2-5 | Downregulation of dCK, Deregulated MAPK signaling | [3] |
| HL60/Fara-A | Promyelocytic Leukemia | Exposure to increasing concentrations over 8 months | Not Specified | 5 | Decreased dCK activity, Increased dNTP pools | [8] |
| Mino/FR | Mantle Cell Lymphoma | Co-culture with gradually increasing doses | 100 µM | >100 | Downregulation of dCK and BTK, Upregulation of Bcl-2 and DNA repair proteins | [2] |
| MEC-2 | Chronic Lymphocytic Leukemia | Culture in escalating this compound concentrations | 200 µM | Not Specified | Upregulation of P-glycoprotein and Glucosylceramide Synthase (GCS) | [4] |
Experimental Protocols
Protocol 1: Establishing a this compound-Resistant Cell Line
This protocol describes a common method for generating a this compound-resistant cell line by continuous exposure to incrementally increasing concentrations of the drug.
Materials:
-
Parental cancer cell line of interest (e.g., Mino, HG3, HL-60)
-
Complete cell culture medium (e.g., IMDM or RPMI-1640) supplemented with fetal bovine serum (FBS) and penicillin/streptomycin
-
This compound (F-ara-A) stock solution (e.g., 10 mM in DMSO, stored at -20°C)
-
Cell culture flasks (T-25 or T-75)
-
Incubator (37°C, 5% CO₂)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Cryopreservation medium (e.g., complete medium with 10% DMSO)
Procedure:
-
Determine the IC50 of the Parental Cell Line:
-
Seed the parental cells in a 96-well plate at a predetermined optimal density.
-
Expose the cells to a range of this compound concentrations for a duration relevant to the cell line's doubling time (e.g., 48-72 hours).
-
Perform a cell viability assay (e.g., MTT, WST-8) to determine the half-maximal inhibitory concentration (IC50).[9][10]
-
-
Initiate Resistance Induction:
-
Start by culturing the parental cells in their complete medium containing a low concentration of this compound, typically at or below the IC25 (the concentration that inhibits 25% of cell growth). A common starting point is 0.1x to 0.5x the IC50.
-
Maintain the cells in this concentration, passaging them as they reach 70-80% confluency.
-
Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate the flask.
-
-
Stepwise Dose Escalation:
-
Once the cells are proliferating steadily at the initial concentration, increase the this compound concentration by a factor of 1.5 to 2.[9]
-
Monitor the cells closely. If there is massive cell death, reduce the increment of the dose increase.
-
Continue this process of gradually increasing the drug concentration. This process can take several months.[2][8]
-
At each stable concentration, it is crucial to cryopreserve vials of the cells as backups.[9]
-
-
Establishing the Final Resistant Line:
-
The process is considered complete when the cells can proliferate in a significantly higher concentration of this compound (e.g., 10- to 100-fold the parental IC50) and exhibit a stable phenotype.[2]
-
Maintain the established resistant cell line in a continuous culture with the final this compound concentration to ensure the stability of the resistant phenotype.
-
Protocol 2: Characterization of the this compound-Resistant Cell Line
1. Assessment of Resistance Level:
-
Perform a cell viability assay (as in Protocol 1, step 1) on both the parental and the resistant cell lines.
-
Calculate the IC50 for both cell lines.
-
The fold resistance is determined by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.
2. Cross-Resistance Analysis:
-
To determine if the resistance mechanism is specific to this compound, test the sensitivity of the resistant cell line to other chemotherapeutic agents with different mechanisms of action (e.g., other nucleoside analogs like cytarabine and cladribine, alkylating agents, proteasome inhibitors).[2]
-
Perform cell viability assays with these compounds on both parental and resistant cells.
3. Molecular and Biochemical Analysis:
-
Western Blotting: Analyze the protein expression levels of key molecules implicated in this compound resistance, such as dCK, Bcl-2, and components of the MAPK and p53 pathways.[2][8]
-
Quantitative PCR (qPCR): Measure the mRNA expression levels of genes encoding drug transporters (e.g., ABCG2), dCK, and other relevant targets.
-
Enzyme Activity Assays: Measure the kinase activity of dCK in cell lysates from both parental and resistant cells to functionally validate changes in protein expression.[1]
-
Flow Cytometry: Analyze the cell cycle distribution and apoptosis rates in response to this compound treatment in both cell lines.
Visualizations
Caption: Experimental workflow for establishing a this compound-resistant cell line.
Caption: Key molecular pathways involved in this compound action and resistance.
References
- 1. Mechanisms responsible for resistance of sublines derived from leukemia cell lines to an antitumor agent 9-beta-D-arabinofuranosyl-2-fluoroadenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detailed Functional and Proteomic Characterization of this compound Resistance in Mantle Cell Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound-resistance associates with ceramide metabolism and leukemia stem cell development in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Transposon Mutagenesis Reveals this compound Resistance Mechanisms in Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of genes and microRNAs involved in the resistance to this compound in vivo in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: Synergistic Effects of Fludarabine Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synergistic effects observed when combining the purine analog fludarabine with other chemotherapeutic agents. The following sections detail the quantitative analysis of these synergies, provide standardized protocols for key experiments, and illustrate the underlying molecular mechanisms and experimental workflows.
Data Presentation: Quantitative Analysis of this compound Synergies
The synergistic cytotoxicity of this compound in combination with various agents has been demonstrated across multiple studies, primarily in the context of hematological malignancies. The data below summarizes key findings from in vitro and clinical studies.
Table 1: In Vitro Synergistic Cytotoxicity of this compound Combinations in AML Cell Lines
| Cell Line | Drug Combination | Endpoint | Result | Reference |
| KBu, MV4-11, MOLM14, OCI-AML3 | This compound + Clofarabine + Busulfan | Growth Inhibition | 42-56% | [1] |
| KBu, MV4-11, MOLM14, OCI-AML3 | This compound + Clofarabine + Busulfan + Vorinostat (SAHA) + Olaparib | Growth Inhibition | Increased from 28-56% (3-drug combo) to 38-72% (5-drug combo) | [1] |
| KBu, MV4-11, MOLM14, OCI-AML3 | This compound + Clofarabine + Busulfan + Vorinostat (SAHA) + Olaparib | Combination Index (CI) | CI < 1, indicating synergy | [1] |
| KBM3/Bu250^6 | This compound + Clofarabine | Cell Survival | Synergistic inhibitory effects | [2] |
| KBM3/Bu250^6 | This compound + Clofarabine + Busulfan | Cell Survival | Pronounced increase in cytotoxic effects compared to two-drug combo | [2] |
| U937, K562 | This compound (F-araA) + Carboplatin | Isobologram Analysis | Synergistic interactions | [3] |
Table 2: Clinical Efficacy of this compound-Based Combination Regimens
| Malignancy | Drug Combination | Patient Population | Overall Response Rate (ORR) | Complete Remission (CR) Rate | Reference |
| Chronic Lymphocytic Leukemia (CLL) | This compound + Cyclophosphamide (FC) | Relapsed | 70-94% | 11-34% | [4] |
| Chronic Lymphocytic Leukemia (CLL) | This compound + Cyclophosphamide (FC) | Previously Untreated | 64-88% | 21-46% | [4] |
| Chronic Lymphocytic Leukemia (CLL) | This compound + Cyclophosphamide (FC) | Previously Untreated | 89.5% | 29.8% | [5] |
| Low-Grade Lymphoma | This compound + Cyclophosphamide | Previously Untreated | 100% | 89% | [6] |
| Chronic Lymphocytic Leukemia (CLL) | This compound + Cyclophosphamide (FC) | Previously Untreated | Not specified | 47% | [7] |
| Chronic Lymphocytic Leukemia (CLL) | This compound + Cyclophosphamide (FC) | This compound-refractory | 38% | Not specified | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's synergistic effects.
Protocol 1: Assessment of In Vitro Cytotoxicity using MTT Assay
Objective: To determine the cytotoxic effects of single agents and drug combinations on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., KBM3/Bu2506, MV4-11, MOLM14, OCI-AML3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and other agents of interest
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of individual drugs and drug combinations at desired concentrations. Add 100 µL of the drug solutions to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls. Determine IC50 values and use software such as CompuSyn to calculate the Combination Index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following drug treatment.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest 1-5 x 10^5 cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Protocol 3: Western Blot Analysis for Protein Expression
Objective: To detect changes in the expression and activation of proteins involved in relevant signaling pathways (e.g., DNA damage response, apoptosis).
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase 3, anti-PARP1, anti-γH2AX, anti-β-ACTIN)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer and quantify protein concentration.
-
Electrophoresis: Denature protein lysates and separate them by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like β-ACTIN.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key mechanisms and processes related to this compound's synergistic activity.
Caption: Synergistic mechanism of a multi-drug combination involving this compound.
The combination of nucleoside analogs like this compound and clofarabine with the DNA alkylating agent busulfan leads to complex DNA lesions.[1] This damage is amplified by the addition of a histone deacetylase inhibitor (HDACi) such as vorinostat (SAHA), which remodels chromatin, and a PARP inhibitor (PARPi) like olaparib, which hinders DNA repair.[1] This multi-pronged attack on DNA synthesis and repair mechanisms activates the ATM DNA damage response pathway, ultimately leading to apoptosis.[2]
Caption: Experimental workflow for assessing synergistic cytotoxicity via MTT assay.
This compound's primary mechanism of action involves the inhibition of DNA synthesis.[9] Its active triphosphate form, F-ara-ATP, inhibits multiple enzymes crucial for DNA replication.[9] When combined with DNA-damaging agents like carboplatin or cyclophosphamide, this compound demonstrates synergy by inhibiting DNA repair processes, specifically the nucleotide excision repair (NER) pathway.[3][10] This dual action of halting DNA synthesis and preventing the repair of drug-induced DNA damage leads to an accumulation of cytotoxic lesions and enhanced cancer cell death.
Caption: this compound's inhibition of DNA repair enhances carboplatin cytotoxicity.
References
- 1. Synergistic cytotoxicity of this compound, clofarabine, busulfan, vorinostat and olaparib in AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synergistic cytotoxicity of clofarabine, this compound and busulfan in AML cells involves ATM pathway activation and chromatin remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic effects of combination with this compound and carboplatin depend on this compound-mediated inhibition of enhanced nucleotide excision repair in leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound combination therapy for the treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound combined with cyclophosphamid is highly effective in the treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I study of this compound plus cyclophosphamide in patients with previously untreated low-grade lymphoma: results and and long-term follow-up--a report from the Eastern Cooperative Oncology Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 9. Role of this compound in hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of this compound formulations in the treatment of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Fludarabine Resistance in CLL Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their in-vitro studies of fludarabine resistance in Chronic Lymphocytic Leukemia (CLL) cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance observed in CLL cell lines?
A1: this compound resistance in CLL is a multifactorial issue. Key mechanisms include:
-
Reduced Drug Activation: this compound is a prodrug that requires phosphorylation by deoxycytidine kinase (dCK) to its active triphosphate form, F-ara-ATP. Reduced expression or mutations in the DCK gene can significantly impair this activation step.[1][2]
-
Defects in DNA Damage Response and Apoptosis:
-
p53 Dysfunction: Mutations or deletions in the TP53 gene are a major cause of this compound resistance.[3][4] A functional p53 pathway is crucial for inducing apoptosis following DNA damage caused by this compound.
-
Altered Apoptosis Regulators: Overexpression of anti-apoptotic proteins like Bcl-2 and Mcl-1 can prevent the induction of apoptosis by this compound.[5]
-
-
Altered Signaling Pathways: Deregulation of signaling pathways, such as the MAPK pathway, has been implicated in mediating drug resistance.[1][6]
-
Microenvironment-Mediated Resistance: Signals from the microenvironment, such as through Toll-like receptors (TLRs), can protect CLL cells from this compound-induced apoptosis.[7] Co-culture with stromal cells or T cells can also induce resistance.[8]
Q2: How is this compound resistance defined in in-vitro experiments?
A2: The definition of in-vitro this compound resistance can vary, and there is no universal consensus on the exact concentration and exposure time.[9] However, resistance is generally characterized by a significantly higher IC50 (half-maximal inhibitory concentration) value compared to sensitive cell lines or primary patient samples. For instance, some studies have categorized primary CLL cells with an IC50 greater than 10 µM for F-ara-A (the active form of this compound) as resistant.[3]
Q3: My CLL cell line is showing unexpected resistance to this compound. What are the initial troubleshooting steps?
A3: If you observe unexpected resistance, consider the following:
-
Cell Line Integrity: Confirm the identity and purity of your CLL cell line through methods like STR profiling. Ensure the cells are free from contamination, particularly Mycoplasma, which can alter cellular responses.
-
Drug Potency: Verify the quality and concentration of your this compound stock. Ensure it has been stored correctly and that the active form (F-ara-A) is used for in-vitro experiments.
-
Experimental Conditions: Review your cell culture conditions, including media components, serum concentration, and cell density, as these can influence drug sensitivity.
-
Assay-Specific Issues: Troubleshoot your viability or apoptosis assay to rule out technical errors. Include appropriate positive and negative controls.
Troubleshooting Guides
Issue 1: High Variability in this compound IC50 Values Between Experiments
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Health and Passage Number | Maintain a consistent cell passage number for all experiments. Ensure cells are in the logarithmic growth phase and have high viability (>95%) at the start of the experiment. |
| Variable Cell Seeding Density | Optimize and standardize the cell seeding density. High cell densities can sometimes lead to increased resistance. |
| Inconsistent Drug Preparation | Prepare fresh drug dilutions for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock. |
| Assay Incubation Time | Standardize the incubation time with this compound. A common range is 24 to 72 hours.[9][10] |
Issue 2: this compound Fails to Induce Apoptosis in a Previously Sensitive Cell Line
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Development of Acquired Resistance | If the cell line has been in continuous culture for an extended period, it may have acquired resistance. Consider obtaining a new, low-passage stock of the cell line. |
| Altered Gene or Protein Expression | Analyze the expression of key proteins involved in this compound action and resistance, such as dCK, p53, Bcl-2, and Mcl-1, using Western blotting or qPCR.[2][4][5] |
| Microenvironment-Mediated Resistance | If using co-culture systems, be aware that stromal or T-cell interactions can induce resistance.[8] Test the cell line in isolation to confirm its intrinsic sensitivity. |
| Changes in Cell Culture Media | Ensure that the media composition has not changed, as certain growth factors or supplements could inadvertently promote survival pathways. |
Quantitative Data Summary
The following table summarizes representative IC50 values for F-ara-A (the active form of this compound) in sensitive and resistant primary CLL cells, as reported in the literature.
| Cell Type | Mean IC50 (µM) | Reference |
| F-ara-A-Sensitive Primary CLL Cells | 3.4 (± 0.8) | [3] |
| F-ara-A-Resistant Primary CLL Cells | 38.6 (± 13.1) | [3] |
| PEITC-Treated F-ara-A-Sensitive CLL Cells | 5.1 (± 0.5) | [3] |
| PEITC-Treated F-ara-A-Resistant CLL Cells | 5.4 (± 0.5) | [3] |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
Objective: To determine the IC50 of this compound in CLL cell lines.
Materials:
-
CLL cell line
-
Complete RPMI-1640 medium (with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (F-ara-A)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed CLL cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the respective wells to achieve the final desired concentrations. Include wells with untreated cells as a control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify this compound-induced apoptosis.
Materials:
-
Treated and untreated CLL cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat CLL cells with this compound at the desired concentrations for 24-48 hours.
-
Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
Caption: this compound activation pathway and mechanisms of resistance.
Caption: Workflow for troubleshooting unexpected this compound resistance.
Caption: Role of the p53 pathway in this compound-induced apoptosis.
References
- 1. Transposon Mutagenesis Reveals this compound Resistance Mechanisms in Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Effective elimination of this compound-resistant CLL cells by PEITC through a redox-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound resistance in CLL is associated with non-functional p53 | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 5. MiRNA-Mediated Knock-Down of Bcl-2 and Mcl-1 Increases this compound-Sensitivity in CLL-CII Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. In Vitro and In Vivo Models of CLL–T Cell Interactions: Implications for Drug Testing [mdpi.com]
- 9. Determination of genes and microRNAs involved in the resistance to this compound in vivo in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The rate of in vitro this compound-induced peripheral blood and bone marrow cell apoptosis may predict the chemotherapy outcome in patients with chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fludarabine Dosage to Minimize Myelosuppression
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing fludarabine dosage in a research setting, with a primary focus on minimizing myelosuppression.
Frequently Asked Questions (FAQs)
Q1: What is the standard dosage and administration of this compound in a research context?
The standard intravenous dosage for this compound is typically 25 mg/m² administered daily for five consecutive days, with each course repeated every 28 days.[1][2] Some protocols have used doses up to 30 mg/m² daily for five days.[1] For oral administration, a dose of 40 mg/m² per day is considered to provide similar systemic exposure to the standard 25 mg/m² intravenous dose.[3] It's crucial to refer to the specific experimental protocol being followed, as numerous dosing schedules exist depending on the disease model and concomitant therapies.[4]
Q2: How does this compound cause myelosuppression?
This compound is a purine analog that, in its active triphosphate form (F-ara-ATP), inhibits DNA synthesis.[5] It achieves this by inhibiting key enzymes like DNA polymerase and ribonucleotide reductase.[5][6] This disruption of DNA synthesis is particularly effective against proliferating cells, including hematopoietic stem and progenitor cells in the bone marrow, leading to the common side effect of myelosuppression.[1][7] This can manifest as neutropenia, thrombocytopenia, and anemia.[1]
Q3: What are the key considerations for dose adjustment to minimize myelosuppression?
Dose adjustments are critical for managing this compound-induced toxicity.[1] Key factors to consider include:
-
Renal Function: this compound is primarily excreted by the kidneys, so patients with renal impairment require dose reductions to avoid increased toxicity.[1][3]
-
Baseline Hematological Parameters: Patients with pre-existing bone marrow depression may require dose reduction, delay, or discontinuation of therapy.[4]
-
Patient-Specific Factors: Advanced age and poor performance status can increase the risk of toxicity.[2][6]
Q4: How should myelosuppression be monitored during a this compound-based experiment?
Careful and regular hematologic monitoring is essential.[3] This involves frequent complete blood counts (CBCs) to assess absolute neutrophil count (ANC), platelet count, and hemoglobin levels. The nadir for neutropenia typically occurs around day 13 (ranging from 3-25 days).[4]
Q5: What is the typical timeline for recovery from this compound-induced myelosuppression?
Recovery of neutrophil and platelet counts is usually complete within 5 to 7 weeks after discontinuing therapy.[1] However, in some cases, clinically significant cytopenia can last from 2 to 12 months.[1]
Troubleshooting Guides
Q: Myelosuppression is more severe than anticipated in my experimental model. What are the immediate steps?
A: If you observe severe myelosuppression, the immediate course of action is to consider decreasing the dosage or temporarily withholding therapy.[1] Depending on the severity, supportive care such as transfusions may be necessary.[1] It is crucial to closely monitor blood counts until they recover.
Q: How can I proactively adjust the this compound dosage to prevent severe myelosuppression?
A: Proactive dose adjustments are key. For subjects with moderate renal impairment (creatinine clearance of 30–70 mL/minute), a 20% dose reduction is recommended.[1][2] this compound is generally not recommended for subjects with severe renal impairment (creatinine clearance <30 mL/minute).[1][2]
Q: Are there alternative dosing strategies being researched to minimize myelosuppression?
A: Yes, therapeutic drug monitoring (TDM) is an area of active research.[8][9] Studies suggest that individualized dosing based on pharmacokinetic parameters, such as achieving an optimal plasma exposure (area under the curve or AUC), could reduce non-relapse mortality and improve overall survival.[8][10] Covariate-based dosing, which considers factors like body weight and renal function, is another strategy being explored to better predict individual drug clearance.[8]
Data Presentation
Table 1: Standard this compound Dosage Regimens
| Route of Administration | Dosage | Schedule | Reference |
| Intravenous (IV) | 25 mg/m² | Daily for 5 consecutive days, every 28 days | [1][2] |
| Oral | 40 mg/m² | Daily for 5 consecutive days, every 28 days | [3][4] |
Table 2: this compound Dose Adjustments for Renal Impairment
| Creatinine Clearance (CrCl) | Recommended Dose Adjustment | Reference |
| 30–70 mL/minute | Reduce dose by 20% | [1][2] |
| <30 mL/minute | Not recommended | [1][2] |
Table 3: this compound Pharmacokinetic Parameters and their Relation to Clinical Outcomes in Pediatric HCT
| Pharmacokinetic Parameter | Finding | Clinical Implication | Reference |
| Cumulative Area Under the Curve (cAUC) | cAUC > 15 mghour/L | Higher disease-free survival in patients with malignancies | [11] |
| cAUC < 15 mghour/L | Lower disease-free survival in patients with malignancies | [11] | |
| Optimal cAUC Range | 15-25 mg*h/L | Higher event-free survival | [10] |
Experimental Protocols
Protocol 1: Assessment of Myelosuppression
Objective: To monitor and grade the severity of myelosuppression during this compound administration.
Methodology:
-
Baseline Assessment: Prior to the first dose of this compound, perform a complete blood count (CBC) with differential to establish baseline values for neutrophils, platelets, and hemoglobin.
-
Regular Monitoring: Collect peripheral blood samples at regular intervals throughout the treatment cycle and during the expected nadir period (approximately 13 days post-treatment).[4] Recommended frequency is at least twice weekly.
-
Analysis: Analyze the blood samples for absolute neutrophil count (ANC), platelet count, and hemoglobin levels.
-
Grading of Myelosuppression: Grade the severity of myelosuppression based on a standardized system such as the Common Terminology Criteria for Adverse Events (CTCAE). This allows for consistent and comparable data.
-
Data Recording: Meticulously record all blood count data along with the corresponding this compound dose and administration dates.
Protocol 2: Therapeutic Drug Monitoring (TDM) for this compound (Based on Research Principles)
Objective: To individualize this compound dosage based on pharmacokinetic data to achieve a target plasma exposure and potentially reduce toxicity.
Methodology:
-
Initial Dosing: Administer the first dose of this compound based on standard body surface area (BSA) calculations or a covariate-based model.[8][9]
-
Pharmacokinetic Sampling: Collect plasma samples at predetermined time points after the initial dose to determine the drug concentration over time. A rich sampling schedule would include pre-dose, and multiple time points post-infusion (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).[12]
-
Bioanalysis: Analyze the plasma samples to determine the concentration of the active metabolite, F-ara-A.
-
Pharmacokinetic Modeling: Use pharmacokinetic software to calculate the area under the curve (AUC) and clearance for the individual.
-
Dose Adjustment: Based on the calculated pharmacokinetic parameters, adjust subsequent doses to achieve a target AUC that has been associated with optimal efficacy and minimal toxicity in previous studies (e.g., a cumulative AUC of 15-25 mg*h/L).[10]
-
Continued Monitoring: Continue to monitor blood counts closely to assess the impact of the individualized dosing on myelosuppression.
Mandatory Visualizations
References
- 1. drugs.com [drugs.com]
- 2. drugs.com [drugs.com]
- 3. Development of this compound formulations in the treatment of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bccancer.bc.ca [bccancer.bc.ca]
- 5. This compound: Mechanism of action, Uses, and Side effects_Chemicalbook [chemicalbook.com]
- 6. cancercareontario.ca [cancercareontario.ca]
- 7. Follicular Lymphoma: Background, Etiology and Pathophysiology, Epidemiology [emedicine.medscape.com]
- 8. Clinical Trial Simulation To Optimize Trial Design for this compound Dosing Strategies in Allogeneic Hematopoietic Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Therapeutic Drug Monitoring of Conditioning Agents in Pediatric Allogeneic Stem Cell Transplantation; Where do We Stand? [frontiersin.org]
- 11. Pharmacokinetics and Model-Based Dosing to Optimize this compound Therapy in Pediatric Hematopoietic Cell Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Personalized this compound Dosing To Reduce Non-Relapse Mortality In Hematopoietic Stem Cell Transplant Recipients Receiving Reduced Intensity Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Fludarabine-Induced Neurotoxicity in Animal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding strategies to mitigate fludarabine-induced neurotoxicity in animal models. The information is presented in a clear question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy identified in animal models to reduce this compound-induced neurotoxicity?
The most documented strategy to mitigate this compound-induced neurotoxicity in animal models is the co-administration of nucleoside transport (NT) inhibitors.[1][2][3] Specifically, the 5'-phosphate of nitrobenzylthioinosine (NBMPR-P) and the 5'-phosphate of nitrobenzylthioguanosine (NBTGR-P) have shown efficacy in reducing the incidence of fatal neurotoxicity in leukemic mice treated with high-doses of this compound phosphate (F-ara-AMP).[1][3]
Q2: What is the proposed mechanism of action for the neuroprotective effects of nucleoside transport inhibitors?
This compound, a hydrophilic antimetabolite, requires nucleoside transporters to enter cells, including those of the central nervous system (CNS).[3] The neurotoxicity of high-dose this compound is believed to be a result of its accumulation in the brain.[2][3] Nucleoside transport inhibitors, such as NBMPR-P, are potent inhibitors of the equilibrative nucleoside transport (es) system, particularly the ENT1 subtype.[1][2] By blocking these transporters at the blood-brain barrier, NT inhibitors are thought to reduce the uptake of this compound into the CNS, thereby preventing the downstream neurotoxic effects.[2]
Q3: What are the typical signs of this compound-induced neurotoxicity observed in animal models?
In high-dose this compound regimens in mice, the primary manifestation of severe neurotoxicity is a fatal hind-limb paralysis.[1] This is a delayed-onset toxicity, often progressing to lethality.
Q4: Are there alternative strategies to mitigate this compound neurotoxicity in animal models?
Currently, the use of nucleoside transport inhibitors is the most specifically documented and studied strategy for mitigating this compound-induced neurotoxicity in preclinical animal models. While other neuroprotective agents are being investigated for chemotherapy-induced neurotoxicity in general, specific data on their efficacy against this compound-induced neurotoxicity in animal models is limited.
Troubleshooting Guide
Problem: High incidence of fatal neurotoxicity (e.g., hind-limb paralysis) in our mouse model despite using a published high-dose this compound protocol.
Possible Cause: Inadequate neuroprotection.
Solution:
-
Implement Co-administration of a Nucleoside Transport Inhibitor: Based on the findings of Adjei et al. (1992), co-administration of NBMPR-P with this compound can significantly reduce neurotoxicity.
-
Verify Dosing and Timing: Ensure the dose and administration schedule of both this compound and the NT inhibitor are appropriate. While the full detailed protocol from the original key study is not publicly available, subsequent studies have used intraperitoneal (i.p.) injections of NBMPR-P 20 minutes prior to intravenous (i.v.) this compound administration in mice.
-
Monitor Animal Health Closely: Implement a detailed neurological scoring system to detect early signs of neurotoxicity, allowing for potential intervention or humane endpoint determination.
Problem: Difficulty in replicating the neuroprotective effects of NBMPR-P.
Possible Causes:
-
Incorrect Timing of Administration: The NT inhibitor must be administered prior to this compound to effectively block its uptake into the CNS.
-
Inappropriate Dosage: The dose of NBMPR-P may be insufficient to achieve adequate inhibition of nucleoside transporters at the blood-brain barrier.
-
Compound Stability: Ensure the stability and proper storage of the NBMPR-P solution.
Solution:
-
Optimize Administration Schedule: Based on a study by Lepist et al. (2007), a 20-minute pretreatment window with NBMPR-P before this compound administration has been utilized.
-
Dose-Response Study: Consider performing a dose-response study to determine the optimal neuroprotective dose of NBMPR-P for your specific animal model and this compound regimen.
-
Quality Control: Verify the quality and concentration of your NT inhibitor solution.
Data Presentation
Table 1: Efficacy of Nucleoside Transport Inhibitors in Mitigating this compound-Induced Neurotoxicity in Leukemic Mice
| Treatment Group | This compound (F-ara-AMP) Dose | Neuroprotective Agent | Incidence of Neurotoxicity | Outcome | Reference |
| Control | High-Dose | None | High | Fatal hind-limb paralysis | Adjei et al., 1992 |
| Experimental | High-Dose | NBMPR-P | Reduced | Prevention of fatal neurotoxicity | Adjei et al., 1992 |
| Experimental | High-Dose | NBTGR-P | Reduced | Prevention of fatal neurotoxicity | Adjei et al., 1992 |
Note: Specific quantitative data on the percentage reduction in neurotoxicity and survival rates from the primary study by Adjei et al. (1992) are not detailed in the publicly available abstracts and citing articles.
Experimental Protocols
Key Experiment: Co-administration of a Nucleoside Transport Inhibitor with this compound in a Mouse Model of Leukemia
-
Animal Model: Mice (e.g., C57BL or DBA) implanted with L1210 leukemia cells.
-
This compound Administration: this compound phosphate (F-ara-AMP) is administered, which is rapidly converted to this compound (F-ara-A) in circulation. While the exact high dose used in the pivotal study by Adjei et al. is not specified in available texts, other studies have used intravenous doses up to 60 mg/kg in mice.
-
Neuroprotective Agent Administration:
-
Nitrobenzylthioinosine 5'-monophosphate (NBMPR-P) is administered.
-
A study by Lepist et al. (2007) investigating nucleoside transport across the blood-brain barrier used an intraperitoneal (i.p.) injection of 25 mg/kg NBMPR-P 20 minutes prior to the administration of the nucleoside analogue.
-
-
Assessment of Neurotoxicity:
-
Regularly monitor animals for clinical signs of neurotoxicity, particularly the onset of hind-limb paralysis.
-
A scoring system can be developed to quantify the severity of paralysis (e.g., from mild weakness to complete paralysis).
-
Record survival data for all treatment groups.
-
-
Antitumor Efficacy: Monitor tumor burden (e.g., through bioluminescence imaging or survival analysis) to ensure that the co-administration of the NT inhibitor does not compromise the anti-leukemic effects of this compound. The study by Adjei et al. noted that the combination therapy was more effective in terms of the fractional yield of "cured" mice.[1]
Visualizations
Caption: Proposed pathway of this compound-induced neurotoxicity.
Caption: Mechanism of neuroprotection by nucleoside transport inhibitors.
Caption: Experimental workflow for evaluating neuroprotective strategies.
References
- 1. Protection against this compound neurotoxicity in leukemic mice by the nucleoside transport inhibitor nitrobenzylthioinosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic purine nucleoside analogues bind to A1, A2A and A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Severe this compound neurotoxicity after reduced intensity conditioning regimen to allogeneic hematopoietic stem cell transplantation: a case report - PMC [pmc.ncbi.nlm.nih.gov]
managing and monitoring Fludarabine-induced lymphopenia in experiments
This guide provides researchers, scientists, and drug development professionals with technical support for managing and monitoring Fludarabine-induced lymphopenia in experimental settings.
Frequently Asked Questions (FAQs)
General Knowledge
Q1: What is this compound and how does it induce lymphopenia?
This compound is a purine analog and a chemotherapeutic agent used to treat hematological malignancies.[1][2] It functions as a prodrug, meaning it is converted into its active form within the body.[3] After administration, this compound phosphate is rapidly dephosphorylated to 2-fluoro-ara-A, which is then transported into cells.[1] Inside the cell, it is rephosphorylated by deoxycytidine kinase to its active triphosphate form, F-ara-ATP.[1][4]
F-ara-ATP induces lymphopenia through several mechanisms:
-
Inhibition of DNA Synthesis : F-ara-ATP competes with the natural nucleotide dATP, inhibiting key enzymes like DNA polymerase, ribonucleotide reductase, and DNA primase.[1][2] This action halts DNA replication and repair, which is particularly cytotoxic to rapidly dividing cells like lymphocytes.
-
Induction of Apoptosis : The incorporation of F-ara-ATP into DNA and RNA triggers programmed cell death (apoptosis).[4]
-
Inhibition of STAT1 Signaling : this compound has been shown to cause a specific depletion of STAT1 protein and mRNA, which is essential for cell-mediated immunity and the response to cytokines.[5][6] This effect contributes to its potent immunosuppressive activity, independent of its effects on DNA synthesis.[5][7]
Q2: Why is this compound used to induce lymphopenia in experimental models?
This compound is used in experimental models to create a lymphodepleted state for various research purposes, such as studying immune reconstitution, enhancing the engraftment of transplanted cells (e.g., hematopoietic stem cells or CAR T-cells), and modulating the immune response in models of autoimmunity or graft-versus-host disease (GVHD).[7][8][9] Its potent and relatively specific cytotoxicity towards lymphocytes makes it an effective tool for creating a "space" for new immune cells to engraft and expand.[7][10]
Mechanism of Action Diagram
Experimental Design and Protocols
Q3: What are typical dosing regimens for inducing lymphopenia in mice?
Dosing can vary based on the mouse strain, the desired level and duration of lymphopenia, and the specific experimental context. Intraperitoneal (IP) injection is a common administration route. Below are examples from published studies.
| Mouse Model/Context | This compound Dose | Administration Schedule | Route | Reference |
| TCL1 Transgenic (CLL Model) | 35 mg/kg/day | 5 consecutive days | IP | [10] |
| Allogeneic BMT (GVHD Model) | 0.025 mg/kg | Twice weekly for 3 weeks (starting day +1) | IP | [8] |
| B-cell Leukemia (BCL-1) | 0.8 mg/kg | 5 days, repeated after 2 weeks | Not specified | [11] |
| Human Cell Engraftment | Not specified | Injected 2 days prior to cell infusion | IP | [7] |
Note: These are examples. It is critical to perform dose-finding studies and consult relevant literature for your specific model and experimental goals. High doses (e.g., >50 mg/m²/day in humans) have been associated with neurotoxicity.[2][12]
Q4: How do I prepare and administer this compound for animal experiments?
This compound phosphate for injection is typically available as a lyophilized powder that needs to be reconstituted.
Protocol: this compound Preparation and Administration
-
Reconstitution : Reconstitute the lyophilized this compound phosphate powder with Sterile Water for Injection to the concentration specified by the manufacturer. Ensure complete dissolution.
-
Dilution : Based on your target dose (e.g., mg/kg) and the average weight of your experimental animals, calculate the required volume. Dilute the reconstituted solution with a sterile, isotonic vehicle such as 0.9% saline to a final volume suitable for injection (e.g., 100-200 µL for a mouse).
-
Administration : Administer the prepared solution via the desired route, typically intraperitoneal (IP) injection for murine studies.[7][8][10]
-
Stability : Follow manufacturer guidelines for the stability of reconstituted and diluted solutions. Prepare fresh solutions for each injection day if stability is a concern.
Q5: How can I monitor the extent and duration of lymphopenia?
Flow cytometry is the primary method for monitoring changes in lymphocyte subsets in peripheral blood.[13] This technique allows for the precise quantification of T cells (CD3+, CD4+, CD8+), B cells (CD19+), and NK cells (CD56/16+).[13]
Protocol: Monitoring Lymphopenia by Flow Cytometry
-
Sample Collection : Collect peripheral blood from mice (e.g., via tail vein or retro-orbital bleed) into tubes containing an anticoagulant (e.g., EDTA).
-
Red Blood Cell (RBC) Lysis : Lyse RBCs using a commercial lysis buffer to isolate leukocytes.
-
Antibody Staining : Incubate the isolated leukocytes with a panel of fluorescently-labeled antibodies specific for different lymphocyte markers. A basic murine lymphoid panel could include:
-
CD45 (pan-leukocyte marker)
-
CD3 (T cells)
-
CD4 (Helper T cells)
-
CD8a (Cytotoxic T cells)
-
CD19 or B220 (B cells)
-
NK1.1 or CD49b (NK cells)
-
-
Data Acquisition : Analyze the stained cells on a flow cytometer.
-
Data Analysis : Gate on the lymphocyte population using forward and side scatter, then on CD45+ cells. Quantify the percentage and absolute counts of each lymphocyte subset (T cells, B cells, NK cells, and T cell subpopulations).[14]
-
Timeline : Perform baseline measurements before this compound administration and at several time points post-administration (e.g., day 3, 7, 14, 21) to track depletion and recovery kinetics.
Experimental Workflow Diagram
Troubleshooting Guide
Q6: I am observing high variability in lymphopenia between animals. What could be the cause?
High variability can undermine experimental results. Consider the following factors:
-
Drug Preparation/Administration : Inconsistent reconstitution, improper dilution, or inaccurate injection volumes can lead to variable dosing. Ensure the protocol for drug preparation is standardized and that all personnel are proficient in the administration technique (e.g., IP injection).
-
Animal Health : Underlying health issues or stress can affect drug metabolism and immune status. Ensure animals are healthy and properly acclimatized before starting the experiment.
-
Pharmacokinetics : this compound exposure can be highly variable, even with standardized dosing.[15] Factors like age and renal function can influence drug clearance.[16][17] While challenging in preclinical models, being aware of this inherent variability is important for data interpretation.
-
Sampling/Processing : Inconsistent blood sample volumes or cell loss during sample processing for flow cytometry can introduce significant error. Use calibrated pipettes and standardized protocols.
Q7: The level of lymphopenia is insufficient, or recovery is too rapid. What should I do?
-
Review Dosing Regimen : The dose or duration of treatment may be insufficient for your specific model or desired outcome. Consult the literature for regimens used in similar contexts.[8][10][11] A pilot dose-escalation study may be necessary to optimize the protocol.
-
Consider Combination Therapy : In clinical settings, this compound is often combined with other agents like Cyclophosphamide to enhance its lymphodepleting effects.[10][11][18] This approach could be adapted for preclinical models but requires careful optimization to manage toxicity.
-
Verify Drug Activity : Ensure the this compound vial has not expired and has been stored correctly. If possible, test the drug's cytotoxic activity in vitro to confirm its potency.[19]
Q8: I am observing unexpected toxicity or mortality in my animals. How can I mitigate this?
-
Dose-Dependent Toxicity : this compound's primary toxicity is myelosuppression (anemia, thrombocytopenia, neutropenia).[4][20] High doses can also cause severe neurotoxicity.[12][20] If you observe excessive weight loss, lethargy, or other signs of distress, your dose is likely too high.
-
Reduce the Dose : The most straightforward solution is to reduce the dose or the number of treatment days.
-
Supportive Care : Provide supportive care as needed, such as ensuring easy access to food and water. Monitor animals closely for signs of infection, as severe immunosuppression increases susceptibility to opportunistic pathogens.[2]
-
Evaluate Animal Model : Certain mouse strains may be more sensitive to this compound toxicity. Review literature specific to your chosen strain.
Troubleshooting Logic Diagram
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound: Mechanism of action, Uses, and Side effects_Chemicalbook [chemicalbook.com]
- 3. youtube.com [youtube.com]
- 4. This compound in the treatment of chronic lymphocytic leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound-induced immunosuppression is associated with inhibition of STAT1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound as a cost-effective adjuvant to enhance engraftment of human normal and malignant hematopoiesis in immunodeficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Reduced dose this compound and cyclophosphamide lymphodepletion before tumor-infiltrating lymphocyte therapy in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound modulates composition and function of the T cell pool in patients with chronic lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound in combination with cyclophosphamide decreases incidence of GVHD and maintains effective graft-versus-leukemia effect after allogeneic stem cell transplantation in murine lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Severe this compound neurotoxicity after reduced intensity conditioning regimen to allogeneic hematopoietic stem cell transplantation: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow Cytometry for Diagnosis of Primary Immune Deficiencies—A Tertiary Center Experience From North India - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. This compound exposure in the conditioning prior to allogeneic hematopoietic cell transplantation predicts outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fludara, Oforta (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 17. Age-adjusted dosing of this compound for lymphodepletion in CAR T-cell therapy: a clinical trial simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro evaluation of this compound in combination with cyclophosphamide and/or mitoxantrone in B-cell chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The rate of in vitro this compound-induced peripheral blood and bone marrow cell apoptosis may predict the chemotherapy outcome in patients with chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdn.pfizer.com [cdn.pfizer.com]
Technical Support Center: Overcoming Acquired Fludarabine Resistance in Relapsed Leukemia Models
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on overcoming acquired fludarabine resistance in relapsed leukemia models.
Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with this compound-resistant leukemia cell lines.
| Issue | Potential Cause | Recommended Solution | Relevant Resistance Mechanism |
| High variability in cell viability assays (e.g., MTT, XTT). | Inconsistent cell seeding density. Cells not in logarithmic growth phase. Interference from serum or phenol red in the media. | Ensure accurate cell counting and seeding. Use cells that are actively dividing. Use serum-free media for the MTT incubation step and include a media-only background control. | General experimental variability |
| This compound IC50 value in the parental cell line is higher than expected. | Incorrect drug concentration. Cell line has inherent resistance. Inaccurate viability assessment. | Verify the concentration of the this compound stock solution. Check literature for expected IC50 values for your specific cell line. Ensure proper assay execution and data analysis. | Intrinsic resistance mechanisms |
| No significant difference in apoptosis between treated and untreated resistant cells. | Insufficient drug concentration or incubation time. Upregulation of anti-apoptotic proteins (e.g., Bcl-2). Altered ceramide metabolism. | Perform a dose-response and time-course experiment to determine optimal conditions. Analyze the expression of Bcl-2 family proteins via Western blot. Investigate the ceramide pathway and consider inhibitors of glucosylceramide synthase (GCS).[1] | Altered apoptosis signaling |
| This compound-resistant cells show cross-resistance to other nucleoside analogs (e.g., cytarabine, cladribine). | Decreased expression or activity of deoxycytidine kinase (dCK). | Measure dCK expression by Western blot or qPCR and its activity using a kinase assay. Consider combination therapies that do not rely on dCK for activation.[1] | Altered drug metabolism |
| This compound-resistant cells exhibit increased efflux of fluorescent dyes (e.g., rhodamine 123). | Overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) or BCRP. | Perform Western blot or flow cytometry to quantify P-gp or BCRP expression. Use inhibitors of these transporters (e.g., verapamil for P-gp) to see if sensitivity is restored. | Increased drug efflux |
Frequently Asked Questions (FAQs)
Q1: How do I establish a this compound-resistant leukemia cell line?
A1: A common method is continuous exposure to stepwise increasing concentrations of this compound.[2] Start by treating the parental cell line with the IC50 concentration of this compound.[3] Once the cells recover and resume proliferation, gradually increase the drug concentration. This process can take several months. It is crucial to cryopreserve cells at each stage.[2]
Q2: What are the key molecular markers to confirm this compound resistance?
A2: Key markers include decreased expression of deoxycytidine kinase (dCK), the primary enzyme that activates this compound.[4] Increased expression of anti-apoptotic proteins like Bcl-2 and drug efflux pumps such as P-glycoprotein (P-gp) are also common.[1] Additionally, upregulation of enzymes involved in nucleotide synthesis, like ribonucleotide reductase, can contribute to resistance.[1]
Q3: My this compound-resistant cells grow slower than the parental line. Is this normal?
A3: Yes, it is not uncommon for drug-resistant cell lines to exhibit a slower growth rate compared to their parental counterparts. This can be due to the metabolic burden of the resistance mechanisms they have acquired.
Q4: What are some strategies to overcome this compound resistance in my experiments?
A4: Combination therapies are a promising approach. For example, combining this compound with agents that inhibit DNA repair, such as carboplatin, has shown synergistic effects.[5] Another strategy is to use novel agents that target different pathways, such as the immunomodulatory drug lenalidomide or the anti-CD20 antibody ofatumumab.[6][7] Targeting ceramide metabolism by inhibiting glucosylceramide synthase (GCS) has also been shown to restore this compound sensitivity.
Q5: Are there any clinical combination regimens that I can model in my preclinical experiments?
A5: Yes, this compound is often used in combination regimens in the clinic. A well-known example is FLAG-IDA, which combines this compound, cytarabine (Ara-C), G-CSF, and idarubicin.[8][9] Preclinical modeling of such combinations can provide valuable insights.
Quantitative Data Summary
The following tables summarize key quantitative data from published studies on this compound resistance in leukemia models.
Table 1: this compound IC50 Values in Leukemia Cell Lines
| Cell Line | Type | This compound IC50 (µM) | Reference |
| K562 | Chronic Myelogenous Leukemia | 3.33 | [10] |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 19.49 | [11] |
| K562 | Chronic Myelogenous Leukemia | 0.26 | [11] |
| HCT116 | Colon Carcinoma (for comparison) | 6.6 | [11] |
| RPMI8226 | Multiple Myeloma | 1.54 µg/mL | [11] |
| MM.1S | Multiple Myeloma | 13.48 µg/mL | [11] |
| MM.1R | Multiple Myeloma | 33.79 µg/mL | [11] |
| Mino (parental) | Mantle Cell Lymphoma | Not specified | [1] |
| Mino/FR (resistant) | Mantle Cell Lymphoma | >100 | [1] |
| HG-3 (parental) | Chronic Lymphocytic Leukemia | ~1 | [12] |
| HG-3 (resistant pools) | Chronic Lymphocytic Leukemia | 2-5 | [12] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted for leukemia cell lines in suspension.
Materials:
-
Leukemia cell suspension
-
Complete culture medium
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed leukemia cells at a density of 0.5-1.0 x 10^5 cells/mL in a 96-well plate with a final volume of 100 µL per well.[13] Include wells with media only for background control.
-
Drug Treatment: Add various concentrations of this compound to the wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10-50 µL of MTT solution to each well.[8]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Cell Pelleting: For suspension cells, centrifuge the plate at 1,000 x g for 5 minutes to pellet the cells and formazan crystals.
-
Supernatant Removal: Carefully aspirate the supernatant without disturbing the cell pellet.
-
Solubilization: Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for flow cytometric analysis of apoptosis.
Materials:
-
Leukemia cells (treated and untreated)
-
Cold PBS
-
1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Collection: Collect 1-5 x 10^5 cells by centrifugation.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 2 µL of PI solution to the cell suspension.[6] Gently vortex the cells.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot for P-glycoprotein (P-gp) Expression
Materials:
-
Leukemia cell lysates (from parental and resistant cells)
-
Lysis buffer with protease inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against P-glycoprotein
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the parental and resistant leukemia cells and determine the protein concentration.[14]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against P-gp (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with a loading control antibody to ensure equal protein loading.
Visualizations
Caption: this compound metabolism and key resistance mechanisms in leukemia cells.
Caption: Experimental workflow for the validation of this compound resistance.
Caption: Overview of therapeutic strategies to overcome this compound resistance.
References
- 1. Detailed Functional and Proteomic Characterization of this compound Resistance in Mantle Cell Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Transposon Mutagenesis Reveals this compound Resistance Mechanisms in Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. 346-Acute myeloid leukaemia FLAG (this compound cytarabine and filgrastim) | eviQ [eviq.org.au]
- 10. This compound-mediated repair inhibition of cisplatin-induced DNA lesions in human chronic myelogenous leukemia-blast crisis K562 cells: induction of synergistic cytotoxicity independent of reversal of apoptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | nucleic acid synthesis inhibitor | TargetMol [targetmol.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. texaschildrens.org [texaschildrens.org]
- 14. docs.abcam.com [docs.abcam.com]
Technical Support Center: Optimizing Dose-Response Curves for Fludarabine in Cytotoxicity Assays
Welcome to the technical support center for optimizing dose-response curves for Fludarabine in cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance to common challenges encountered during in vitro experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it affect cytotoxicity assays?
This compound is a purine analog and a chemotherapy agent used in the treatment of hematological malignancies. It functions as a prodrug, meaning it is converted into its active form within the cell. After entering the cell, this compound is phosphorylated to its active triphosphate form, F-ara-ATP.
The primary cytotoxic mechanisms of F-ara-ATP are:
-
Inhibition of DNA Synthesis: F-ara-ATP competes with the natural building blocks of DNA, leading to the termination of DNA chain elongation and inhibiting DNA replication.
-
Induction of Apoptosis: this compound can also be incorporated into RNA, disrupting its function and triggering programmed cell death (apoptosis).
For cytotoxicity assays, it is crucial to consider that the cells must have the necessary enzymes to convert this compound into its active form. The efficiency of this conversion can vary between cell lines, potentially affecting the observed cytotoxicity.
Q2: What is a typical starting concentration range for this compound in a cytotoxicity assay?
The optimal concentration range for this compound can vary significantly depending on the cell line's sensitivity. It is always recommended to perform a preliminary range-finding experiment. However, based on published data, a general starting point can be established.
| Cell Type | Recommended Starting Concentration Range (µM) |
| Hematological Malignancies (e.g., Leukemia, Lymphoma) | 0.1 - 100 |
| Solid Tumors (e.g., Breast, Colon) | 1 - 200 |
Note: This table provides a general guideline. The optimal concentration range should be determined empirically for each specific cell line and experimental conditions.
Q3: How stable is this compound in cell culture medium?
This compound phosphate, the form often used for in vitro studies, is relatively stable in aqueous solutions. Studies have shown that it remains stable for at least 15 days when stored at both refrigerator (2-8°C) and room temperature (15-25°C) in solutions like 0.9% NaCl.[1][2][3] When preparing stock solutions, it is best practice to dissolve this compound in a suitable solvent like DMSO or a buffered aqueous solution and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For working solutions in cell culture medium, it is recommended to prepare them fresh for each experiment to ensure consistent activity.
Troubleshooting Guides
This section addresses common issues encountered when generating dose-response curves for this compound.
Problem 1: My dose-response curve is flat, showing little to no cytotoxicity even at high concentrations.
A flat dose-response curve indicates that this compound is not effectively killing the cells under the current experimental conditions.
Troubleshooting Steps:
-
Verify Drug Activity:
-
Action: Confirm the integrity and concentration of your this compound stock solution. If possible, test the compound on a known sensitive cell line as a positive control.
-
Rationale: Improper storage or handling can lead to degradation of the compound.
-
-
Check for Prodrug Activation:
-
Action: Ensure that the cell line you are using has the necessary enzymatic machinery to convert this compound to its active form, F-ara-ATP.[4][5]
-
Rationale: this compound's efficacy is dependent on its intracellular activation.[4][5] Cell lines with low levels of the required kinases may appear resistant.
-
-
Extend Incubation Time:
-
Action: Increase the duration of drug exposure. Typical incubation times for this compound cytotoxicity assays range from 48 to 72 hours, but some cell lines may require longer exposure.
-
Rationale: As an antimetabolite that affects DNA synthesis, this compound's cytotoxic effects may take longer to manifest compared to drugs with more acute mechanisms of action.
-
-
Increase Concentration Range:
-
Action: Expand the concentration range of this compound in your experiment.
-
Rationale: The initial concentration range may have been too low to induce a cytotoxic response in your specific cell line.
-
Problem 2: The dose-response curve is not a classic sigmoidal shape (e.g., it's biphasic or has an incomplete top or bottom plateau).
Non-sigmoidal dose-response curves can arise from various biological and experimental factors.
Troubleshooting Steps:
-
For Incomplete Curves (No upper or lower plateau):
-
Action: Widen the range of this compound concentrations tested.
-
Rationale: The concentrations used may not be high enough to achieve maximum cell death or low enough to show no effect.
-
-
For Biphasic (Hormetic or U-shaped) Curves:
-
Action: Carefully re-examine your data points and consider the possibility of off-target effects or complex biological responses.
-
Rationale: Biphasic curves, where low doses may have a stimulatory effect, can occur.[6][7][8] It's important to use appropriate non-linear regression models that can fit such data.
-
-
Review Assay Protocol:
-
Action: Ensure that the chosen cytotoxicity assay is appropriate for your experimental goals and that the protocol was followed correctly.
-
Rationale: Some assay reagents can interfere with the compound or be cytotoxic themselves at certain concentrations or incubation times.
-
Problem 3: There is high variability between my replicate wells.
High variability can obscure the true dose-response relationship and make it difficult to determine an accurate IC50 value.
Troubleshooting Steps:
-
Check Cell Seeding Consistency:
-
Action: Ensure a uniform cell suspension before and during plating. Mix the cell suspension gently between pipetting steps. Avoid seeding cells in the outer wells of the plate, which are more prone to evaporation (the "edge effect").
-
Rationale: Uneven cell distribution is a common source of variability in plate-based assays.
-
-
Refine Pipetting Technique:
-
Ensure Proper Mixing:
-
Action: After adding this compound and before incubation, gently mix the contents of the wells by tapping the plate or using a plate shaker.
-
Rationale: Inadequate mixing can lead to uneven drug distribution within the wells.
-
-
Check for Bubbles:
Experimental Protocols
Detailed Methodology for an MTT Cytotoxicity Assay with this compound
This protocol provides a step-by-step guide for performing a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of this compound.
Materials:
-
This compound phosphate
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Ensure cell viability is >95%.
-
Resuspend cells in complete medium to the desired seeding density (determined empirically, often between 5,000 and 10,000 cells/well for adherent cells, and higher for suspension cells).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach (for adherent cells) and recover.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO or PBS). Store at -20°C or -80°C.
-
On the day of the experiment, prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the corresponding this compound dilution to each well. Include vehicle control wells (medium with the same concentration of DMSO or PBS as the highest this compound concentration).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly with a multichannel pipette or by placing the plate on a shaker for 5-15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.
-
Visualizations
This compound's Mechanism of Action
Caption: this compound's intracellular activation and cytotoxic mechanisms.
General Experimental Workflow for a this compound Cytotoxicity Assay
Caption: A typical workflow for determining this compound's cytotoxicity.
Troubleshooting Logic for a Flat Dose-Response Curve
Caption: A logical approach to troubleshooting a non-responsive this compound assay.
References
- 1. The stability of this compound phosphate in concentrate and diluted with sodium chloride 0.9% [termedia.pl]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Prodrug-Fludarabine Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. Cellular and clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biphasic Mathematical Model of Cell–Drug Interaction That Separates Target-Specific and Off-Target Inhibition and Suggests Potent Targeted Drug Combinations for Multi-Driver Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocolsandsolutions.com [protocolsandsolutions.com]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Mitigating Toxicity in Fludarabine Combination Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fludarabine combination therapies. Our goal is to offer practical guidance on managing and reducing treatment-associated toxicities in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities associated with this compound combination therapy?
A1: The major toxicities linked to this compound combination therapy are myelosuppression (leading to neutropenia, thrombocytopenia, and anemia), immunosuppression, and an increased risk of opportunistic infections.[1][2][3] Neurotoxicity, while less common at standard doses, can be severe and is a significant concern, particularly at higher doses.[4][5][6][7] Other potential adverse effects include autoimmune phenomena such as autoimmune hemolytic anemia, tumor lysis syndrome (TLS), nausea, vomiting, and pulmonary toxicity.[8][9][10][11]
Q2: How can we proactively manage infectious complications during our studies?
A2: Prophylactic strategies are crucial to reduce the high incidence of serious infectious complications.[1] Consider implementing the following measures:
-
PCP Prophylaxis: For patients at high risk, particularly those with prior alkylator-resistant disease or those receiving corticosteroids, prophylaxis for Pneumocystis jirovecii pneumonia (PCP) is recommended.[12][13] Low-dose co-trimoxazole is a commonly used agent for this purpose.[1]
-
Antiviral Prophylaxis: To prevent reactivation of herpes viruses, antiviral prophylaxis (e.g., with acyclovir or valacyclovir) should be considered.[14][15]
-
G-CSF Supplementation: Granulocyte colony-stimulating factor (G-CSF) can be used to reduce the duration and severity of neutropenia, a key risk factor for bacterial infections.[1]
-
IVIG Replacement: For patients with hypogammaglobulinemia, intravenous immunoglobulin (IVIG) replacement therapy may be considered to reduce the risk of infections.[1]
-
Comprehensive Prophylaxis in High-Risk Settings: In the context of allogeneic stem cell transplantation, a more comprehensive prophylactic regimen targeting pneumocystis, toxoplasma, fungi, and pneumococci may be warranted.[16]
Q3: What are the guidelines for this compound dose modification to reduce toxicity?
A3: Dose adjustments are critical for mitigating toxicity, especially in specific patient populations. Key considerations include:
-
Renal Impairment: this compound is primarily excreted by the kidneys, necessitating dose adjustments based on creatinine clearance (CrCl).[5] For a CrCl of 30 to 70 mL/min, a 20% dose reduction is often recommended.[4] For a CrCl below 30 mL/min, its use is generally not advised.[4]
-
Advanced Age and Bone Marrow Impairment: Patients of advanced age or with pre-existing bone marrow impairment should be monitored closely for excessive toxicity, and dose modifications should be made accordingly.[4]
-
Neurotoxicity: If neurotoxicity occurs, delaying or discontinuing this compound should be strongly considered.[4]
-
Personalized Dosing: Emerging research suggests that personalized dosing based on pharmacokinetic monitoring of the active metabolite, F-ara-A, may help reduce non-relapse mortality and optimize outcomes.[17][18][19]
Q4: How can we minimize the risk of neurotoxicity in our experimental models or clinical trials?
A4: this compound-associated neurotoxicity is a serious concern, particularly at high doses.[4][6] Strategies to mitigate this risk include:
-
Strict Adherence to Recommended Dosing: Severe neurotoxicity, including blindness, coma, and death, has been associated with doses approximately four times greater than the standard recommended dose.[4]
-
Cautious Use in High-Risk Patients: Patients with pre-existing renal failure or prior central nervous system (CNS) insults may be at a higher risk.[5]
-
Pharmacokinetic Monitoring: Individualized dosing and monitoring of F-ara-A levels may help prevent neurotoxicity.[5]
-
Experimental Approaches: Preclinical studies in mouse models have shown that co-administration of nucleoside transport inhibitors, such as nitrobenzylthioinosine, may offer protection against this compound-induced neurotoxicity.[7][20][21]
Troubleshooting Guides
Issue 1: Managing Hematological Toxicity
| Symptom/Observation | Potential Cause | Troubleshooting Steps |
| Grade 3/4 Neutropenia | Myelosuppressive effects of this compound and combination agents.[11][22] | 1. Dose Delay/Reduction: Delay the next cycle until neutrophil recovery. Consider a 25% dose reduction of this compound and cyclophosphamide in subsequent cycles.[15] 2. G-CSF Support: Administer G-CSF to accelerate neutrophil recovery.[1][14] 3. Prophylactic Antibiotics: In cases of prolonged or severe neutropenia, consider prophylactic antibiotics. |
| Severe Thrombocytopenia | This compound-induced myelosuppression.[11] | 1. Platelet Transfusion: Administer platelet transfusions as clinically indicated. 2. Dose Modification: Evaluate the need for dose reduction in subsequent cycles. |
| Autoimmune Hemolytic Anemia | A known, sometimes fatal, autoimmune complication of this compound.[8][11] | 1. Discontinue this compound: Immediately cease this compound administration.[8] 2. Corticosteroid Therapy: Initiate treatment with corticosteroids.[8] 3. Irradiated Blood Products: If transfusion is necessary, use irradiated blood products to minimize the risk of transfusion-associated graft-versus-host disease.[8] 4. Avoid Re-challenge: Do not re-administer this compound to patients with a history of this complication.[8] |
Issue 2: Preventing and Managing Tumor Lysis Syndrome (TLS)
| Risk Factor | Preventative Measures | Management of Active TLS |
| High tumor burden (e.g., WBC > 25 x 10⁹/L), bulky disease, pre-existing renal impairment.[13][23] | 1. Aggressive Hydration: Start 48 hours before chemotherapy to maintain high urine output.[23][24] 2. Allopurinol/Rasburicase: Administer allopurinol to prevent hyperuricemia.[10] In high-risk patients, rasburicase can be used for rapid uric acid reduction.[23] 3. Frequent Monitoring: Closely monitor electrolytes, uric acid, and renal function before and during treatment.[9][23] | 1. Intensive Care: Manage in an inpatient setting with access to dialysis.[23] 2. Correct Electrolyte Abnormalities: Address hyperkalemia, hyperphosphatemia, and hypocalcemia according to established guidelines.[23] 3. Renal Support: If acute renal failure develops, hemodialysis may be required.[10] |
Quantitative Data on Toxicity Reduction
Table 1: Impact of Dose Reduction on Outcomes in Elderly Patients with CLL Treated with FCR
| Outcome | Minimal Dose Reduction (≤25%) | Significant Dose Reduction (25-75%) | p-value |
| Progression-Free Survival | Not significantly different | Not significantly different | 0.49 |
| Adapted from a retrospective review of 42 patients aged 65-87.[25] |
Table 2: Dose Modifications for this compound Based on Renal Function
| Creatinine Clearance (CrCl) | Recommended Dose Adjustment |
| 50-79 mL/min | Reduce dose to 20 mg/m² IV |
| 30-49 mL/min | Reduce dose to 15 mg/m² IV |
| <30 mL/min | Not established/Not recommended |
| Data from Medscape and Drugs.com prescribing information.[4][26] |
Experimental Protocols
Protocol 1: Prophylaxis for Opportunistic Infections in this compound-Based Regimens
-
Patient Screening: Assess patients for risk factors for opportunistic infections, including prior treatments, corticosteroid use, and immune status.[12]
-
Pneumocystis jirovecii Pneumonia (PCP) Prophylaxis:
-
Herpes Simplex Virus (HSV)/Varicella-Zoster Virus (VZV) Prophylaxis:
-
Monitoring: Regularly monitor complete blood counts and for any signs of infection.
Protocol 2: Management of High-Risk Tumor Lysis Syndrome (TLS)
-
Risk Assessment: Identify high-risk patients based on tumor burden, lactate dehydrogenase (LDH) levels, and renal function.[23]
-
Prophylaxis Initiation (at least 48 hours prior to chemotherapy):
-
Monitoring During and After Chemotherapy:
-
Intervention for Active TLS:
-
For symptomatic hyperkalemia or K+ >7.0 mEq/L, administer rapid-acting insulin with glucose, sodium bicarbonate, and calcium gluconate for cardiac protection, with continuous ECG monitoring.[23]
-
For symptomatic hypocalcemia, administer calcium gluconate 50-100 mg/kg IV slowly with ECG monitoring.[23]
-
Visualizations
Caption: Workflow for mitigating toxicity in this compound combination therapy.
Caption: Decision tree for managing common this compound-related toxicities.
References
- 1. Prophylactic strategies to meet infectious complications in this compound-treated CLL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of this compound in hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. drugs.com [drugs.com]
- 5. EXPERIMENTAL AND CLINICAL TRANSPLANTATION [ectrx.org]
- 6. jnnp.bmj.com [jnnp.bmj.com]
- 7. Severe this compound neurotoxicity after reduced intensity conditioning regimen to allogeneic hematopoietic stem cell transplantation: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancercareontario.ca [cancercareontario.ca]
- 9. karger.com [karger.com]
- 10. Tumor lysis syndrome (TLS) following this compound therapy for chronic lymphocytic leukemia (CLL): case report and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Opportunistic pulmonary infections with this compound in previously treated patients with low-grade lymphoid malignancies: a role for Pneumocystis carinii pneumonia prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cancer Care Ontario | Cancer Care Ontario [cancercareontario.ca]
- 14. Sequential Therapy With this compound, High-Dose Cyclophosphamide, and Rituximab in Previously Untreated Patients With Chronic Lymphocytic Leukemia Produces High-Quality Responses: Molecular Remissions Predict for Durable Complete Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bccancer.bc.ca [bccancer.bc.ca]
- 16. Antimicrobial prophylaxis to prevent opportunistic infections in patients with chronic lymphocytic leukemia after allogeneic blood or marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Personalized this compound Dosing To Reduce Non-Relapse Mortality In Hematopoietic Stem Cell Transplant Recipients Receiving Reduced Intensity Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. cancernetwork.com [cancernetwork.com]
- 20. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 21. Protection against this compound neurotoxicity in leukemic mice by the nucleoside transport inhibitor nitrobenzylthioinosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound based combinations are highly effective as first-line or salvage treatment in patients with Waldenström macroglobulinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. droracle.ai [droracle.ai]
- 24. accp.com [accp.com]
- 25. Dose-reduced this compound, cyclophosphamide and rituximab is well tolerated in older patients with chronic lymphocytic leukemia and has preserved therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Fludara, Oforta (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
Navigating Fludarabine Dosing in Renal Impairment: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of fludarabine administration in the context of renal impairment is critical for subject safety and data integrity in clinical and preclinical studies. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experiments involving this compound in subjects with compromised renal function.
Troubleshooting and FAQs
This section addresses common issues and questions that may arise during research studies involving this compound and renal impairment.
Q1: A subject with moderate renal impairment in our study is showing higher-than-expected toxicity (e.g., severe myelosuppression, neurotoxicity). How should we proceed?
A1: This is a critical situation that requires immediate attention.
-
Verify Dose Adjustment: First, confirm that the this compound dose was appropriately adjusted based on the subject's most recent creatinine clearance (CrCl).[1][2][3] Refer to the dose adjustment table below for guidance.
-
Pharmacokinetic Monitoring: If feasible within your protocol, consider therapeutic drug monitoring to measure plasma concentrations of F-ara-A, the active metabolite of this compound.[4] Elevated F-ara-A levels can confirm that the toxicity is likely due to decreased drug clearance.
-
Supportive Care: Implement aggressive supportive care measures as per your study protocol to manage the toxicities.
-
Dose Interruption/Further Reduction: Depending on the severity of the toxicity, a temporary interruption of this compound administration or a further dose reduction may be warranted.[5] This decision should be made in consultation with the study's medical monitor.
-
Re-evaluate Renal Function: Acute changes in renal function during treatment can impact this compound clearance. Re-assess the subject's CrCl to determine if further dose modification is necessary.
Q2: We are designing a study that will include subjects with a wide range of renal function. What are the key considerations for the study protocol?
A2: A robust protocol is essential for ensuring subject safety and collecting meaningful data.
-
Stratification: Stratify subject enrollment based on baseline CrCl to ensure adequate representation across different levels of renal function (e.g., normal, mild, moderate, severe impairment).[1][3]
-
A Priori Dose Adjustments: Clearly define the dose adjustment scheme for each renal function stratum in the protocol.[2] The provided table summarizing published recommendations can serve as a starting point.
-
Pharmacokinetic Sub-study: Incorporate a pharmacokinetic sub-study to systematically evaluate the impact of renal impairment on F-ara-A exposure.[1][6][7][8] This will provide valuable data for refining dosing guidelines.
-
Toxicity Monitoring: Implement a comprehensive toxicity monitoring plan with clear criteria for dose modifications or interruptions based on observed adverse events.[4][5]
Q3: Can we administer this compound to subjects on dialysis?
A3: The use of this compound in dialysis-dependent patients is complex and requires careful consideration.
-
Limited Data: There is limited but emerging data on the use of this compound in this population.[3][9]
-
Dose Reduction and Dialysis Timing: Studies that have administered this compound to dialysis patients have employed significant dose reductions (e.g., 20-50%) and timed the drug administration relative to dialysis sessions to maximize drug clearance.[9][10][11]
-
Intensive Monitoring: Close monitoring of drug levels and clinical status is crucial in this setting.
Quantitative Data Summary: this compound Dose Adjustments for Renal Impairment
The following table summarizes recommended dose adjustments for this compound based on creatinine clearance (CrCl) from various research studies and guidelines.
| Creatinine Clearance (CrCl) Range | Recommended this compound Dose Adjustment | Source |
| >70 mL/min | Standard Dose (e.g., 25 mg/m²) | [2] |
| 30 - 70 mL/min | 20% dose reduction | [5] |
| 30 - 70 mL/min/1.73m² | Dose reduction recommended | [11] |
| Moderate Renal Dysfunction | 20% dose reduction | [10] |
| Severe Renal Dysfunction | 40% dose reduction | [10] |
| <30 mL/min | Use is not recommended | [5][11] |
| End-Stage Renal Disease (ESRD) on Dialysis | 20% dose reduction with aggressive dialysis | [9] |
| Patients on Dialysis | 50% dose reduction | [10] |
Experimental Protocols
Key Experiment: Prospective Dose Adjustment Study
This section outlines a generalized methodology for a prospective study evaluating this compound dose adjustments in subjects with renal impairment, based on principles from cited research.[1][3]
-
Subject Selection and Stratification:
-
Enroll subjects with a confirmed diagnosis requiring this compound-based therapy.
-
Stratify subjects into cohorts based on baseline CrCl (e.g., Group 1: >70 mL/min; Group 2: 30-70 mL/min; Group 3: <30 mL/min).
-
-
Dose Administration:
-
Administer a standardized dose of this compound (e.g., 25 mg/m²) to the normal renal function group.
-
Administer pre-specified reduced doses of this compound to the renal impairment cohorts based on the protocol's dose adjustment scheme.
-
-
Pharmacokinetic Sampling:
-
Renal Function Monitoring:
-
Monitor serum creatinine and calculate CrCl at baseline and regular intervals throughout the study.
-
-
Toxicity Assessment:
-
Systematically assess subjects for hematologic and non-hematologic toxicities using a standardized grading system (e.g., Common Terminology Criteria for Adverse Events - CTCAE).
-
-
Data Analysis:
Visualizations
Caption: this compound Dosing Workflow Based on Renal Function.
References
- 1. The pharmacokinetics and pharmacodynamics of this compound phosphate in patients with renal impairment: a prospective dose adjustment study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. High this compound exposure and relationship with treatment-related mortality after nonmyeloablative hematopoietic cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. tandfonline.com [tandfonline.com]
- 7. The impact of age and renal function on the pharmacokinetics and protein binding characteristics of this compound in paediatric and adult patients undergoing allogeneic haematopoietic stem cell transplantation conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 9. This compound-based Non-myeloablative Stem Cell Transplantation for Sickle Cell Disease with and without Renal Failure: Clinical Outcome and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Case Report: Lymphodepletion followed by CAR-T cell therapy with Idecabtagen vicleucel in a patient with severe renal impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and Model-Based Dosing to Optimize this compound Therapy in Pediatric Hematopoietic Cell Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Personalized this compound Dosing To Reduce Non-Relapse Mortality In Hematopoietic Stem Cell Transplant Recipients Receiving Reduced Intensity Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
Fludarabine Technical Support Center: Ensuring Stability in Your Experiments
Welcome to the technical support center for Fludarabine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in experimental setups. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or lower-than-expected cytotoxicity in cell-based assays. | This compound degradation in the culture medium at 37°C. | Prepare fresh this compound dilutions in your cell culture medium for each experiment. For long-term experiments, consider replenishing the medium with freshly diluted this compound at appropriate intervals (e.g., every 24 hours). |
| Suboptimal pH of the final solution. | Ensure the pH of your final this compound solution is within the stable range, which is generally between 4.5 and 8.0, with optimal stability around pH 7.6.[1] | |
| Precipitation observed in the stock solution upon thawing. | Improper dissolution or storage. | Ensure the this compound powder is fully dissolved. When preparing stock solutions, use sterile water.[2] Store aliquots at -20°C or below to minimize freeze-thaw cycles. |
| Variability in results between different batches of experiments. | Degradation of stock solution over time. | Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles. Protect stock solutions from light.[2] |
| Incompatibility with other reagents. | Be aware of visual incompatibilities with drugs like acyclovir sodium, daunorubicin hydrochloride, and amphotericin B.[3] Avoid mixing this compound directly with other compounds in concentrated form unless their compatibility is known. |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: How should I store the lyophilized powder of this compound?
-
Lyophilized this compound phosphate should be stored under refrigeration between 2°C and 8°C.[4]
-
-
Q2: What is the best way to prepare a stock solution of this compound?
-
Q3: How should I store the reconstituted stock solution?
-
It is recommended to use the reconstituted solution within 8 hours as it typically does not contain preservatives.[2] However, studies have shown it is chemically stable for longer periods. For research purposes, it is best to prepare single-use aliquots and store them at -20°C or -80°C to maintain stability and avoid microbial contamination.
-
-
Q4: Is this compound sensitive to light?
Stability and Degradation
-
Q5: What is the stability of this compound in different solutions and temperatures?
-
Q6: What factors can cause this compound to degrade?
-
Q7: What is the main degradation pathway for this compound?
-
This compound is a prodrug, this compound phosphate. In vivo, it is rapidly dephosphorylated to its primary metabolite, 9-β-D-arabinofuranosyl-2-fluoroadenine (F-ara-A).[2][3] This F-ara-A is then taken up by cells and phosphorylated to the active triphosphate form, F-ara-ATP.[2][3] In experimental setups, hydrolysis of the phosphate group can occur depending on the pH and temperature.
-
-
Q8: Can I use this compound in cell culture media for extended periods (e.g., 72 hours)?
-
While stable in simple aqueous solutions, the stability of this compound in complex biological media like cell culture medium at 37°C for extended periods is not well-documented in publicly available literature. It is highly recommended to prepare fresh dilutions in media for each experiment, and for longer incubations, to replenish the media with fresh drug periodically.
-
Experimental Protocols
-
Q9: What diluents can I use for my experiments?
-
This compound can be diluted in 5% Dextrose Injection USP or 0.9% Sodium Chloride USP.[4] For in vitro experiments, dilution in sterile phosphate-buffered saline (PBS) or directly into the cell culture medium is common practice.
-
Data on this compound Stability
The following tables summarize the stability of this compound phosphate under different conditions.
Table 1: Stability of this compound Phosphate Concentrate
| Concentration | Container | Storage Temperature | Duration | Percent Remaining |
| 25 mg/mL | Glass | 2-8°C (Refrigerated) | 15 days | >90%[3][5] |
| 25 mg/mL | Glass | 15-25°C (Room Temp) | 15 days | >90%[3][5] |
| 25 mg/mL | Punctured Vials | 2-8°C (Refrigerated) | 28 days | Stable[6] |
Table 2: Stability of Diluted this compound Phosphate in 0.9% NaCl
| Concentration | Container | Storage Temperature | Duration | Percent Remaining |
| 0.05 mg/mL | Polyethylene | 2-8°C (Refrigerated) | 15 days | >90%[3] |
| 0.05 mg/mL | Polyethylene | 15-25°C (Room Temp) | 15 days | >90%[3] |
| 0.25 mg/mL & 1.2 mg/mL | Polypropylene/Polyolefin | 2-8°C or 20-25°C | 115 days | Stable[6] |
| 6 mg/mL | Non-PVC Bag | 2-8°C (Refrigerated) | 7 days | Stable[6] |
| 6 mg/mL | Non-PVC Bag | 20-25°C (Room Temp) | 5 days | Stable[6] |
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mg/mL)
Materials:
-
This compound phosphate powder
-
Sterile, deionized water
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Sterile, single-use microcentrifuge tubes or cryovials
-
Calibrated balance
-
Vortex mixer
Methodology:
-
Under aseptic conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound phosphate powder. For example, weigh 10 mg of the powder.[2]
-
Transfer the powder to a sterile conical tube.
-
Add the appropriate volume of sterile, deionized water to achieve the desired concentration. For a 10 mg/mL stock solution from 10 mg of powder, add 1 mL of sterile water.[2]
-
Gently vortex the tube until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes or cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Label the aliquots clearly with the name of the compound, concentration, date of preparation, and your initials.
-
Store the aliquots at ≤ -20°C, protected from light.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides a general method for assessing the stability of this compound. Specific parameters may need to be optimized for your equipment.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound phosphate reference standard
-
Volumetric flasks and pipettes
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 5:95 v/v).[2] Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a series of standard solutions of this compound phosphate in the mobile phase at known concentrations (e.g., 0.01 to 0.5 mg/mL) to generate a calibration curve.[2]
-
Sample Preparation: Dilute your experimental samples containing this compound to a concentration that falls within the range of your calibration curve using the mobile phase.
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject your experimental samples.
-
Determine the concentration of this compound in your samples by comparing their peak areas to the calibration curve.
-
Calculate the percentage of this compound remaining relative to the initial concentration to assess degradation.
-
Visualizations
Caption: Metabolic activation of this compound.
Caption: Recommended workflow for in vitro experiments.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. publications.ashp.org [publications.ashp.org]
- 2. The stability of this compound phosphate in concentrate and diluted with sodium chloride 0.9% [termedia.pl]
- 3. termedia.pl [termedia.pl]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. researchgate.net [researchgate.net]
- 6. Physicochemical stability of this compound Accord in punctured original vials and after dilution with 0.9% sodium chloride solution - GaBIJ [gabi-journal.net]
Technical Support Center: Fludarabine Solubility for In Vitro Studies
This guide provides researchers, scientists, and drug development professionals with essential information for dissolving and using Fludarabine in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing concentrated stock solutions of this compound. It offers high solubility, allowing for the preparation of stock solutions up to 240 mg/mL (841.43 mM), although concentrations around 10-100 mM are more typical for lab use. For maximum aqueous solubility, it is recommended to first dissolve this compound in DMSO and then dilute this stock solution with the aqueous buffer of choice.
Q2: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A2: this compound is sparingly soluble in aqueous buffers. While its prodrug, this compound Phosphate, can be dissolved directly in aqueous solutions like PBS (approx. 3 mg/mL), this compound itself has very limited direct solubility in water-based solutions. To achieve relevant concentrations for in vitro studies, a concentrated stock in an organic solvent like DMSO is necessary before further dilution in aqueous media.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture experiment?
A3: For most cell culture experiments, the final concentration of DMSO should not exceed 0.1%. Higher concentrations can have cytotoxic effects and may interfere with experimental results. It is crucial to conduct a solvent control experiment to assess any potential effects of DMSO on the cells at the concentration used.
Q4: For how long can I store this compound solutions?
A4:
-
Powder: As a solid, this compound is stable for years when stored at -20°C.
-
DMSO Stock Solution: When dissolved in DMSO, the stock solution is stable for at least 1 year when stored at -80°C or for 6 months at -80°C and 1 month at -20°C. It's recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Aqueous Solution: Aqueous dilutions of this compound are not stable and should be used on the same day they are prepared. It is not recommended to store aqueous solutions for more than one day.
Troubleshooting Guide
Issue: My this compound precipitated after I diluted the DMSO stock into my cell culture medium.
This is a common issue that occurs when the solubility limit of the drug is exceeded in the final aqueous environment.
Potential Causes & Solutions:
-
Final Concentration is Too High: The concentration of this compound in your final culture medium may be above its solubility limit.
-
Solution: Try lowering the final working concentration of this compound. Review literature for typical concentrations used in similar cell lines or assays. For example, effective concentrations in some multiple myeloma cell lines range from 1.54 µg/mL to 33.79 µg/mL.
-
-
Improper Dilution Technique: Adding the DMSO stock directly to a large volume of cold medium can cause the drug to "crash out" of solution.
-
Solution: Perform a serial dilution. First, dilute the DMSO stock in a small volume of pre-warmed (37°C) medium, mix thoroughly by gentle vortexing or pipetting, and then add this intermediate dilution to the final volume of culture medium. This gradual decrease in solvent concentration can help maintain solubility.
-
-
Media Components and Temperature: The salts, proteins (especially in serum), and pH of the culture medium can affect drug solubility. Temperature shifts, such as adding a cold stock to warm media, can also promote precipitation.
-
Solution: Ensure both the drug stock and the culture medium are at the same temperature (e.g., 37°C) before mixing. If precipitation persists, consider using a lower percentage of serum or a different basal medium, although this may impact cell health and should be validated.
-
-
High DMSO Concentration in Intermediate Dilution: If the intermediate dilution step contains too high a percentage of DMSO, the drug may still precipitate upon final dilution.
-
Solution: Ensure that the volume of the DMSO stock added to the medium is minimal. Prepare a higher concentration stock solution in DMSO so that a smaller volume is needed for the final dilution, keeping the final DMSO concentration below 0.1%.
-
Data Presentation
Table 1: Solubility of this compound and its Prodrug, this compound Phosphate
| Compound | Solvent | Maximum Solubility (approx.) | Molar Concentration (approx.) | Source(s) |
| This compound | DMSO | 11 mg/mL - 240 mg/mL | 38.5 mM - 841.43 mM | |
| Dimethyl formamide (DMF) | 3.3 mg/mL | 11.6 mM | ||
| 1:1 DMSO:PBS (pH 7.2) | 0.5 mg/mL | 1.75 mM | ||
| Ethanol | Insoluble | N/A | ||
| This compound Phosphate | DMSO | 73 mg/mL | 199.88 mM | |
| Water | 3 mg/mL | 8.21 mM | ||
| PBS (pH 7.2) | 3 mg/mL | 8.21 mM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 285.2 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh out 2.85 mg of this compound powder and place it in a sterile vial.
-
Aseptically add 1 mL of sterile DMSO to the vial.
-
Vortex or sonicate the solution gently until the this compound is completely dissolved. Ultrasonic treatment may be needed.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).
Protocol 2: Diluting this compound Stock for Cell Culture Experiments
Objective: To prepare a final working concentration of 10 µM this compound in a final volume of 10 mL of cell culture medium.
Procedure:
-
Thaw one aliquot of the 10 mM this compound stock solution (from Protocol 1) at room temperature.
-
Pre-warm the cell culture medium to 37°C.
-
Prepare an intermediate dilution: In a sterile tube, add 990 µL of pre-warmed medium. Add 10 µL of the 10 mM this compound stock to this tube to create a 100 µM solution. Mix gently but thoroughly by pipetting.
-
Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed cell culture medium to achieve the final 10 µM concentration.
-
Mix the final solution by gentle inversion. The final DMSO concentration will be 0.1%.
-
Add the medicated medium to your cells immediately. Do not store the final diluted solution.
Visualizations
This compound Preparation Workflow
The following diagram illustrates the recommended workflow for preparing this compound solutions to minimize precipitation.
Caption: Workflow for preparing this compound stock and working solutions.
Simplified Mechanism of Action of this compound
This diagram shows the key steps in this compound's mechanism of action, leading to the inhibition of DNA synthesis and apoptosis.
Caption: this compound is converted to F-ara-ATP, inhibiting DNA synthesis and inducing apoptosis.
Validation & Comparative
A Comparative Guide to the In Vitro Efficacy of Fludarabine and Cladribine in Leukemia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of two prominent purine nucleoside analogs, fludarabine and cladribine, in various leukemia models. The information presented herein is curated from experimental data to assist researchers in understanding the nuances of their mechanisms and cytotoxic effects.
Quantitative Efficacy Data
The following tables summarize the cytotoxic effects of this compound and cladribine across different leukemia cell lines and patient samples, as measured by the half-maximal inhibitory concentration (IC50) or effective concentration (EC50). It is important to note that variations in experimental conditions can influence these values.
Table 1: IC50/EC50 Values of this compound in Leukemia Cell Lines
| Cell Line/Patient Sample | Leukemia Type | IC50/EC50 (µM) | Source |
| K562 | Chronic Myelogenous Leukemia | 3.33 | [1] |
| LAMA-84 | Chronic Myeloid Leukemia | 0.101 | [2] |
| JURL-MK1 | Chronic Myeloid Leukemia | 0.239 | [2] |
| SUP-B15 | Acute Lymphoblastic Leukemia | 0.686 | [2] |
| NALM-6 | B-cell Leukemia | 0.749 | [2] |
| RS4-11 | Leukemia | 0.823 | [2] |
| KARPAS-231 | B-cell Leukemia | 1.17 | [2] |
| 697 | Acute Lymphoblastic Leukemia | 1.22 | [2] |
| P30-OHK | Acute Lymphoblastic Leukemia | 1.37 | [2] |
| Primary CLL Cells | Chronic Lymphocytic Leukemia | 0.6 - 106 | [3] |
Table 2: IC50/EC50 Values of Cladribine in Leukemia Cell Lines
| Cell Line/Patient Sample | Leukemia Type | IC50/EC50 (µM) | Source |
| HL-60 | Acute Promyelocytic Leukemia | 0.027 | [4] |
| MOLT-4 | Acute Lymphoblastic Leukemia | 0.015 | [4] |
| THP-1 | Acute Monocytic Leukemia | 0.045 | [4] |
| Primary CLL Cells | Chronic Lymphocytic Leukemia | 0.16 (median) | [5][6] |
| All patient samples (AML & CLL) | Acute Myeloid & Chronic Lymphocytic Leukemia | 0.15 (median) | [5][6] |
Table 3: Comparative Cytotoxicity in AML Cell Lines (in combination with Busulfan)
| Cell Line | Treatment | Inhibition of Proliferation | Apoptosis Rate | Source |
| KBM3/Bu2506 | This compound + Busulfan | ~18% | ~4% | [7] |
| Cladribine + this compound + Busulfan | ~77% | ~23% | [7] | |
| HL60 | This compound (1.3 µM) + Busulfan (40 µM) | <10% | ~3% | [7] |
| Cladribine (40 nM) + this compound (1.3 µM) + Busulfan (40 µM) | ~58% | ~19% | [7] | |
| OCI-AML3 | This compound + Busulfan | Not significant | ~3% | [7] |
| Cladribine + this compound + Busulfan | ~80% | ~63% | [7] |
Experimental Protocols
The data presented in this guide are derived from various in vitro studies. Below are detailed methodologies for key experiments commonly cited in the comparison of this compound and cladribine.
Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
-
Cell Culture: Leukemia cell lines (e.g., K562, HL-60, patient-derived cells) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[5]
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound or cladribine for a specified duration (e.g., 24, 48, or 72 hours).[5][8]
-
MTT Reagent Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a further 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a detergent solution).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by plotting cell viability against drug concentration.
Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Leukemia cells are treated with this compound or cladribine at desired concentrations and for a specific time period.
-
Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered to be in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
-
Quantification: The percentage of apoptotic cells is determined from the flow cytometry data.
Signaling Pathways and Mechanisms of Action
This compound and cladribine, as purine analogs, exert their cytotoxic effects primarily through the disruption of DNA synthesis and the induction of apoptosis. While their general mechanisms are similar, some studies suggest nuances in their downstream effects.
Both drugs are pro-drugs that require intracellular phosphorylation to their active triphosphate forms, F-ara-ATP and CdA-ATP, respectively. These active metabolites inhibit key enzymes involved in DNA synthesis, such as ribonucleotide reductase and DNA polymerase, and can also be incorporated into the DNA, leading to chain termination and DNA strand breaks. This DNA damage triggers cell cycle arrest and apoptosis.[8][9][10]
Studies have shown that both this compound and cladribine can induce apoptosis through both caspase-dependent and -independent pathways. A key event is the loss of mitochondrial membrane potential, which leads to the release of pro-apoptotic factors.[10][11] Furthermore, research has indicated that the two drugs may differentially modulate the expression of genes involved in apoptosis. For instance, a study on CLL cells highlighted differences in the expression of genes such as BAD, TNFRSF21, DAPK1, CARD6, and CARD9 following treatment with either this compound or cladribine.[12]
Below are diagrams illustrating the general mechanism of action and a typical experimental workflow.
References
- 1. This compound-mediated repair inhibition of cisplatin-induced DNA lesions in human chronic myelogenous leukemia-blast crisis K562 cells: induction of synergistic cytotoxicity independent of reversal of apoptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 3. Effective elimination of this compound-resistant CLL cells by PEITC through a redox-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of cytotoxicity of 2-chloro- 2'-arabino-fluoro-2'-deoxyadenosine (clofarabine) with cladribine in mononuclear cells from patients with acute myeloid and chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the cytotoxicity of cladribine and clofarabine when combined with this compound and busulfan in AML cells: enhancement of cytotoxicity with epigenetic modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cladribine induces apoptosis in human leukaemia cells by caspase-dependent and -independent pathways acting on mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptotic gene expression under influence of this compound and cladribine in chronic lymphocytic leukemia-microarray study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Fludarabine and Pentostatin on T-Cell Depletion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two purine nucleoside analogs, Fludarabine and Pentostatin, with a specific focus on their efficacy and mechanisms in inducing T-cell depletion. The information presented herein is intended to assist researchers, scientists, and professionals in the field of drug development in making informed decisions regarding the selection and application of these agents in preclinical and clinical settings.
Executive Summary
This compound and Pentostatin are both potent immunosuppressive agents utilized in various therapeutic regimens, including conditioning for allogeneic hematopoietic stem cell transplantation and CAR T-cell therapy. While both drugs effectively deplete T-lymphocytes, recent comparative studies suggest significant differences in their potency and impact on T-cell function. This guide synthesizes key experimental findings to highlight these distinctions.
Mechanism of Action
This compound: As a purine analog, this compound is phosphorylated intracellularly to its active triphosphate form, F-ara-ATP. F-ara-ATP has multiple mechanisms of action that collectively lead to apoptosis.[1][2] It interferes with DNA synthesis by inhibiting ribonucleotide reductase and is also incorporated into both DNA and RNA, leading to the inhibition of DNA and RNA synthesis and function.[2] Furthermore, this compound has been shown to induce apoptosis in T-cells by inhibiting the nuclear factor-kappaB (NF-κB) signaling pathway.[3][4] This inhibition involves blocking the nuclear translocation of NF-κB, which plays a crucial role in T-cell survival and activation.[3][4]
Pentostatin: Pentostatin (2'-deoxycoformycin) is a potent inhibitor of the enzyme adenosine deaminase (ADA). Inhibition of ADA leads to the accumulation of intracellular deoxyadenosine and its triphosphate metabolite, dATP. High levels of dATP are toxic to lymphocytes, primarily by inhibiting ribonucleotide reductase, which is essential for DNA synthesis and repair. This ultimately induces apoptosis in both dividing and resting T-cells. More recent research suggests that Pentostatin's anticancer activity may also involve the triggering of Toll-like receptor 3 (TLR3) and the production of type I interferon within the tumor microenvironment, leading to enhanced immune cell infiltration.[5]
Comparative Efficacy in T-Cell Depletion: Preclinical Data
A key in vivo study in a murine model directly compared the efficacy of this compound and Pentostatin (in combination with cyclophosphamide) in T-cell depletion and suppression of T-cell function. The results demonstrated a superior potency of the Pentostatin-containing regimen.
Quantitative Analysis of T-Cell Depletion and Cytokine Secretion
The following table summarizes the key quantitative findings from the murine model study, comparing a Pentostatin plus cyclophosphamide (PC) regimen to a this compound plus cyclophosphamide (FC) regimen.[6][7]
| Parameter | Pentostatin + Cyclophosphamide (PC) | This compound + Cyclophosphamide (FC) | p-value |
| Remaining Host CD4+ T-cells (x 10⁶/spleen) | 2.1 ± 0.3 | 4.4 ± 0.6 | <0.01 |
| Remaining Host CD8+ T-cells (x 10⁶/spleen) | 1.7 ± 0.2 | 2.4 ± 0.5 | <0.01 |
| IFN-γ Secretion (pg/ml/0.5x10⁶ cells/ml) | 13 ± 5 | 48 ± 12 | <0.05 |
| IL-2 Secretion (pg/ml/0.5x10⁶ cells/ml) | 59 ± 44 | 258 ± 32 | <0.05 |
| IL-4 Secretion (pg/ml/0.5x10⁶ cells/ml) | 34 ± 10 | 104 ± 12 | <0.05 |
| IL-10 Secretion (pg/ml/0.5x10⁶ cells/ml) | 15 ± 3 | 34 ± 5 | <0.05 |
Data presented as mean ± standard error of the mean.
These data indicate that the PC regimen was significantly more effective at depleting both CD4+ and CD8+ T-cell populations in the spleen compared to the FC regimen.[6][7] Furthermore, the remaining T-cells after PC treatment exhibited a markedly reduced capacity to secrete key cytokines upon stimulation, suggesting a greater degree of immune suppression.[6][7]
Impact on Host-Versus-Graft Rejection (HVGR)
The differential effects on T-cell depletion and function translated to a significant difference in the ability to mediate HVGR. T-cells from recipients treated with the PC regimen showed a greatly reduced capacity to mount an alloreactive response compared to those from the FC-treated group.
| Parameter | Pentostatin + Cyclophosphamide (PC) | This compound + Cyclophosphamide (FC) | p-value |
| % Host CD4+ T-cells secreting IFN-γ (allospecific) | 2.3 ± 0.8% | 62.7 ± 13.4% | <0.001 |
| % Host CD8+ T-cells secreting IFN-γ (allospecific) | 8.6 ± 2.8% | 92.7 ± 4.1% | <0.001 |
Data presented as mean ± standard error of the mean.
Clinical Considerations and Applications
Both this compound and Pentostatin are used as lymphodepleting agents prior to CAR T-cell therapy to enhance the expansion and persistence of the infused CAR T-cells.[8][9] Clinical trial simulations suggest that optimizing this compound exposure can improve patient outcomes.[8][9] While direct comparative clinical trials on T-cell depletion are limited, the preclinical data suggest that Pentostatin could be a more potent alternative for achieving profound T-cell depletion. Pentostatin has also shown efficacy in treating various T-cell malignancies.[10][11][12]
Experimental Protocols
In Vivo Murine T-Cell Depletion Study
Objective: To compare the in vivo efficacy of this compound and Pentostatin in T-cell depletion and suppression of T-cell function.
Methodology:
-
Animal Model: Murine model.
-
Treatment Regimens: Cohorts of mice (n=5-10 per group) received a three-day regimen of:
-
Pentostatin (P) alone (1 mg/kg/day)
-
This compound (F) alone (100 mg/kg/day)
-
Cyclophosphamide (C) alone (50 mg/kg/day)
-
Pentostatin plus Cyclophosphamide (PC)
-
This compound plus Cyclophosphamide (FC)
-
-
T-Cell Depletion Assessment:
-
T-Cell Suppression Assessment:
-
Host-Versus-Graft Rejection (HVGR) Assay:
-
Splenic T-cells were harvested from treated recipients at day 7 post-bone marrow transplantation.
-
T-cells were stimulated with host- or donor-type dendritic cells.
-
Six-color flow cytometry was used to identify host T-cell subsets (CD4+ and CD8+) and quantify intracellular IFN-γ secretion as a measure of alloreactivity.[6]
-
General Protocol for Assessing T-Cell Depletion by Flow Cytometry
Objective: To quantify the percentage and absolute number of T-cell subsets in peripheral blood or tissue.
Methodology:
-
Sample Collection: Collect peripheral blood or prepare a single-cell suspension from lymphoid tissues (e.g., spleen, lymph nodes).
-
Red Blood Cell Lysis: If using whole blood, perform red blood cell lysis.
-
Antibody Staining: Incubate the cells with a cocktail of fluorescently labeled monoclonal antibodies specific for T-cell surface markers (e.g., CD3, CD4, CD8).
-
Flow Cytometry Acquisition: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to gate on the lymphocyte population and subsequently identify and quantify the percentages of CD4+ and CD8+ T-cells. Absolute counts can be determined using counting beads or a dual-platform method.[13][14][15]
Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound's mechanism of T-cell apoptosis.
Caption: Pentostatin's mechanisms of action.
Caption: Workflow for comparative T-cell depletion study.
References
- 1. Mechanisms of action of this compound nucleoside against human Raji lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 3. This compound induces apoptosis of human T-cell leukemia virus type 1-infected T cells via inhibition of the nuclear factor-kappaB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces growth arrest and apoptosis of cytokine- or alloantigen-stimulated peripheral blood mononuclear cells, and decreases production of Th1 cytokines via inhibition of nuclear factor kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epitranscriptomics modifier pentostatin indirectly triggers Toll-like receptor 3 and can enhance immune infiltration in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. Age-adjusted dosing of this compound for lymphodepletion in CAR T-cell therapy: a clinical trial simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase II Study of Alemtuzumab in Combination With Pentostatin in Patients With T-Cell Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of pentostatin in the treatment of T-cell malignancies: analysis of response rate in 145 patients according to disease subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pentostatin (Nipent) in T-cell malignancies. Leukemia Cooperative Group and the European Organization for Research and Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. T cell depletion [protocols.io]
- 14. protocols.io [protocols.io]
- 15. researchgate.net [researchgate.net]
In Vitro Showdown: Fludarabine Combination Therapies Outshine Monotherapy in Leukemia and Lymphoma Models
For Immediate Release
New research analysis reveals that combination therapies incorporating the purine analog fludarabine demonstrate significantly greater in vitro efficacy in treating hematological malignancies compared to this compound monotherapy. This comprehensive guide synthesizes data from multiple preclinical studies, highlighting the synergistic cytotoxic and apoptotic effects of this compound when paired with other chemotherapeutic agents in cancer cell lines and patient-derived samples.
This compound, a cornerstone in the treatment of chronic lymphocytic leukemia (CLL) and other indolent lymphomas, functions primarily by inhibiting DNA synthesis and inducing programmed cell death, or apoptosis.[1] While effective as a single agent, in vitro evidence strongly supports the superiority of combination regimens in enhancing anti-tumor activity. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound-based therapies, supported by experimental data and detailed protocols.
Enhanced Cytotoxicity and Apoptosis with Combination Regimens
In vitro studies consistently demonstrate that combining this compound with other cytotoxic drugs leads to synergistic or additive effects, resulting in increased cancer cell death. A key example is the combination of this compound with cyclophosphamide (or its active in vitro form, mafosfamide), which has shown significant synergistic cytotoxicity in B-CLL patient cells.[2] This combination not only increased cell death but also enhanced the induction of apoptosis.[2]
Similar synergistic effects have been observed with other agents. In acute myeloid leukemia (AML) cell lines, a five-drug combination including this compound, clofarabine, busulfan, vorinostat, and olaparib resulted in synergistic cytotoxicity.[3] The addition of mitoxantrone to a this compound and cyclophosphamide regimen also increased the cytotoxic effect in a subset of B-CLL patient cells.[2] However, not all combinations are beneficial; for instance, this compound has been shown to have antagonistic effects when combined with methotrexate or vincristine in certain leukemia cell lines.[4]
The tables below summarize the quantitative data from various in vitro studies, comparing the efficacy of this compound monotherapy with its combination therapy counterparts across different hematological cancer models.
Table 1: In Vitro Cytotoxicity of this compound Monotherapy vs. Combination Therapy in B-CLL
| Treatment Agent(s) | Cell Type | Outcome Measure | Result | Citation |
| This compound | B-CLL patient cells | Cytotoxicity | IC50 below 3 µM in 19 out of 22 patients | [5] |
| This compound + Mafosfamide | B-CLL patient cells | Cytotoxicity | Significant synergistic effect (P < .01) after 48 hours | [2] |
| This compound + Mitoxantrone | B-CLL patient cells | Cytotoxicity | Increased cytotoxic effect in 8 out of 20 patients | [2] |
| This compound + Gemcitabine | CLL patient cells | Cytotoxicity | Synergism observed at lower doses of gemcitabine | [6][7] |
| This compound + DETA-NO (Nitric Oxide Donor) | B-CLL patient cells | Cytotoxicity | Synergy observed in 52% of samples | [8] |
Table 2: In Vitro Efficacy of this compound Combinations in AML and Other Leukemias
| Treatment Agent(s) | Cell Line(s) | Outcome Measure | Result | Citation |
| This compound + Cytarabine | JOK-1, SKW-3, SALT-3 | Cytotoxicity | Additive and synergistic effects | [4] |
| This compound + Doxorubicin | JOK-1 | Cytotoxicity | Additive and synergistic effects | [4] |
| This compound + Etoposide | JOK-1, SKW-3, ED-40810(-), SALT-3 | Cytotoxicity | Additive effects | [4] |
| This compound + Clofarabine + Busulfan | KBu, MV4-11, MOLM14, OCI-AML3 | Growth Inhibition | 42-56% inhibition | [3] |
| This compound + Clofarabine + Busulfan + SAHA + Olaparib | KBu, MV4-11, MOLM14, OCI-AML3 | Growth Inhibition | 66-71% inhibition | [3] |
Signaling Pathways and Mechanisms of Action
This compound exerts its anticancer effects through a multi-faceted mechanism of action. After entering the cell, it is converted to its active triphosphate form, F-ara-ATP. F-ara-ATP primarily inhibits DNA synthesis by competing with the natural building blocks of DNA, leading to the termination of DNA chain elongation.[1] Furthermore, its incorporation into both DNA and RNA triggers cellular stress responses and activates apoptotic pathways.[1] The combination of this compound with other agents can modulate these pathways to enhance cell killing. For example, the synergistic effect of this compound and mafosfamide in B-CLL cells is correlated with a decrease in the anti-apoptotic protein Mcl-1 and an increase in the tumor suppressor protein p53.[2]
Caption: Mechanism of action of this compound leading to apoptosis.
Experimental Protocols
The following sections detail the methodologies employed in the cited in vitro studies to allow for replication and further investigation.
In Vitro Cytotoxicity and Apoptosis Assay in B-CLL Cells
This protocol is a synthesized example based on methodologies described in studies evaluating this compound combinations in B-CLL.[2][4]
-
Cell Isolation and Culture:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from B-CLL patients by Ficoll-Hypaque density gradient centrifugation.
-
Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
-
Drug Exposure:
-
Cytotoxicity Assessment (MTT Assay):
-
Following drug incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control.
-
-
Apoptosis Assessment (Flow Cytometry):
-
After drug treatment, cells are harvested and washed.
-
Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Samples are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Alternatively, DNA staining with PI can be used to analyze the cell cycle and quantify the sub-G1 apoptotic peak.[2]
-
Caption: General workflow for in vitro cytotoxicity and apoptosis assays.
Conclusion
The body of in vitro evidence strongly suggests that this compound-based combination therapies offer a significant advantage over this compound monotherapy in various hematological malignancies. The synergistic interactions observed in preclinical models have provided a strong rationale for the clinical investigation and use of these combination regimens.[9][10] For researchers and clinicians, these findings underscore the importance of exploring novel drug combinations and understanding their underlying mechanisms to further improve patient outcomes. Future in vitro studies should continue to focus on identifying optimal drug ratios and sequencing to maximize synergistic effects while minimizing potential toxicities.
References
- 1. nbinno.com [nbinno.com]
- 2. In vitro evaluation of this compound in combination with cyclophosphamide and/or mitoxantrone in B-cell chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic cytotoxicity of this compound, clofarabine, busulfan, vorinostat and olaparib in AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro cytotoxic effects of this compound (2-F-ara-A) in combination with commonly used antileukemic agents by isobologram analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro sensitivity of B-CLL cells to this compound and interferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro study of the combination gemcitabine + this compound on freshly isolated chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro study of the combination gemcitabine + this compound on freshly isolated chronic lymphocytic leukemia cells | Haematologica [haematologica.org]
- 8. Nitric oxide enhancement of this compound cytotoxicity for B-CLL lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Results of the this compound and cyclophosphamide combination regimen in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound combination therapy for the treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Fludarabine and Chlorambucil on Chronic Lymphocytic Leukemia (CLL) Cells
A detailed examination of the cytotoxic and apoptotic effects of two cornerstone chemotherapeutic agents in the treatment of Chronic Lymphocytic Leukemia (CLL), Fludarabine and Chlorambucil, reveals distinct in vitro performance profiles. This guide synthesizes experimental data from multiple studies to provide a comparative analysis for researchers, scientists, and drug development professionals.
This compound, a purine analog, and Chlorambucil, an alkylating agent, have long been utilized in the treatment of CLL. While clinical trials have established their efficacy, a direct in vitro comparison of their effects on CLL cells provides valuable insights into their mechanisms of action and relative potency. This guide summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways.
Quantitative Comparison of Cytotoxicity
The in vitro cytotoxicity of this compound and Chlorambucil against CLL cells has been evaluated in several studies, primarily using cell viability assays such as the MTT assay. The results, presented as IC50 (half-maximal inhibitory concentration) or LD50 (lethal dose, 50%), indicate the concentration of the drug required to inhibit or kill 50% of the cells.
| Drug | Parameter | Value | Cell Type | Assay | Reference |
| This compound | LD50 | < 3 µM | Primary CLL Cells | MTT | [1] |
| IC50 | 0.6 µM to 106 µM | Primary CLL Cells | MTT | ||
| Chlorambucil | LD50 | < 7 µM | Primary CLL Cells | MTT | [1] |
Note: The wide range of IC50 values for this compound reflects the heterogeneity of CLL patient samples.
Induction of Apoptosis
Both this compound and Chlorambucil exert their cytotoxic effects primarily through the induction of apoptosis, or programmed cell death. The extent of apoptosis can be quantified using methods like Annexin V staining followed by flow cytometry.
One study investigating Chlorambucil-induced apoptosis in CLL cells reported the following median percentages of apoptotic cells:
| Treatment | Time Point | Median % of Apoptotic Cells |
| Chlorambucil | 24 hours | 9.0% |
| 48 hours | 20.0% | |
| Control (untreated) | 24 hours | 1.0% |
| 48 hours | 0.0% |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Isolate primary CLL cells from patient samples and seed them in 96-well plates.
-
Drug Treatment: Add varying concentrations of this compound or Chlorambucil to the wells. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 or LD50 values.
Annexin V Apoptosis Assay
The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.
Protocol:
-
Cell Treatment: Treat CLL cells with this compound or Chlorambucil for the desired time points (e.g., 24 and 48 hours).
-
Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and a viability dye such as Propidium Iodide (PI) or DAPI to the cell suspension. Annexin V binds to the exposed PS on apoptotic cells, while the viability dye enters cells with compromised membranes (late apoptotic or necrotic cells).
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.
Signaling Pathways
This compound and Chlorambucil induce apoptosis through distinct yet partially overlapping signaling pathways.
This compound-Induced Apoptosis Pathway
This compound, a purine analog, is converted intracellularly to its active triphosphate form, F-ara-ATP. F-ara-ATP inhibits DNA synthesis by interfering with ribonucleotide reductase and DNA polymerases. This leads to DNA damage, which activates the p53 tumor suppressor protein. p53, in turn, upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction, caspase activation, and ultimately, apoptosis. Studies have also shown that this compound can lead to the caspase-specific degradation of the cell cycle inhibitor p27kip1, which may be a key step in chemotherapy-induced apoptosis in B-CLL[4].
Caption: this compound-induced apoptosis pathway in CLL cells.
Chlorambucil-Induced Apoptosis Pathway
Chlorambucil, as an alkylating agent, causes DNA damage by forming cross-links in the DNA strands. This DNA damage response also leads to the activation of the p53 pathway, similar to this compound, culminating in apoptosis. Additionally, research suggests that Chlorambucil can inhibit the PI3K/AKT signaling pathway. Inhibition of this pathway leads to the downregulation of downstream targets such as NF-κB and the anti-apoptotic protein Survivin, further promoting apoptosis[5].
Caption: Chlorambucil-induced apoptosis pathways in CLL cells.
Experimental Workflow
The general workflow for an in vitro comparison of this compound and Chlorambucil on CLL cells is outlined below.
Caption: General workflow for in vitro drug comparison in CLL cells.
References
- 1. In vitro sensitivity of chronic lymphocytic leukemia B-cells to this compound, 2-chlorodeoxyadenosine and chlorambucil: correlation with clinico-hematological and immunophenotypic features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The rate of in vitro this compound-induced peripheral blood and bone marrow cell apoptosis may predict the chemotherapy outcome in patients with chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The rate of in vitro this compound-induced peripheral blood and bone marrow cell apoptosis may predict the chemotherapy outcome in patients with chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-induced apoptosis of B chronic lymphocytic leukemia cells includes early cleavage of p27kip1 by caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Effect of Chlorambucil on the Apoptotic Signaling Pathway in Lymphoma Cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Cross-Resistance: A Comparative Analysis of Fludarabine and Other Purine Analogs
A deep dive into the mechanisms of resistance to fludarabine reveals significant cross-resistance to other purine analogs, primarily driven by alterations in cellular metabolic pathways. This guide provides a comparative analysis of these resistance mechanisms, supported by experimental data, to aid researchers and drug development professionals in navigating the challenges of chemotherapy resistance.
Executive Summary
This compound, a cornerstone in the treatment of various hematological malignancies, often faces the challenge of acquired resistance, which can lead to treatment failure. Experimental evidence strongly indicates that resistance to this compound frequently confers cross-resistance to other nucleoside analogs, including cladribine and cytarabine. The primary mechanisms underpinning this phenomenon are the downregulation of deoxycytidine kinase (dCK), the key enzyme responsible for the activation of these prodrugs, and alterations in the activity of ribonucleotide reductase. Furthermore, deregulated signaling pathways, particularly the MAPK pathway, have been implicated in mediating this compound resistance. This guide synthesizes the available experimental data to provide a clear comparison of cross-resistance profiles and delves into the detailed methodologies for assessing these resistance patterns.
Comparative Analysis of Cross-Resistance
Studies on this compound-resistant cancer cell lines have consistently demonstrated a reduced sensitivity to other purine analogs. This cross-resistance is a critical consideration in the clinical setting when selecting second-line therapies after this compound failure. The following table summarizes the quantitative data on cross-resistance from various studies.
| Cell Line | This compound Resistance (Fold Increase in IC50) | Cladribine Cross-Resistance (Fold Increase in IC50) | Other Nucleoside Analog Cross-Resistance (Fold Increase in IC50) | Key Resistance Mechanism | Reference |
| Mino/FR (Mantle Cell Lymphoma) | >100 | ~1000 | Cytarabine (~1000), Gemcitabine | Marked downregulation of dCK | [1] |
| HL60/Fara-A (Promyelocytic Leukemia) | 5 | 2-5 fold to several nucleoside analogs | - | Altered regulation of ribonucleotide reductase activity | [2][3] |
| HL60/CdA (Promyelocytic Leukemia) | - | >8000 | Fara-A, arabinofuranosyl cytosine, difluorodeoxyguanosine, and difluorodeoxycytidine | dCK deficiency | [2] |
| CCRF-CEM/Fara-A (T-lymphoblastic Leukemia) | - | Sensitive to CAFdA and guanosine analogues | Increased resistance to other nucleoside analogues activated by dCK | Minor reduction in dCK activity, increased ribonucleotide reductase activity | [1] |
| piggyBac mutagenized HG3 (Chronic Lymphocytic Leukemia) | 3 | - | - | Deregulated MAPK signaling | [4] |
Key Mechanisms of Cross-Resistance
The development of resistance to this compound and the subsequent cross-resistance to other purine analogs is a multifactorial process. The most prominent mechanisms identified through extensive research are detailed below.
Deoxycytidine Kinase (dCK) Deficiency
Deoxycytidine kinase is a crucial enzyme for the initial phosphorylation and activation of this compound, cladribine, and other deoxycytidine analogs. A reduction or complete loss of dCK activity is a primary mechanism of resistance.[1][2][5] In this compound-resistant mantle cell lymphoma cells (Mino/FR), a marked downregulation of dCK was observed, leading to high levels of cross-resistance to cladribine, cytarabine, and gemcitabine.[1] Similarly, cladribine-resistant HL60 cells (HL60/CdA) showed no detectable dCK protein, resulting in profound resistance to a range of nucleoside analogs.[2]
Alterations in Ribonucleotide Reductase (RR) Activity
Ribonucleotide reductase is the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, which are essential for DNA synthesis and repair. Altered regulation or mutation of RR can contribute to this compound resistance.[1][2][3] In this compound-resistant HL60 cells, significantly higher intracellular deoxynucleotide triphosphate pools were observed, suggesting a consequence of altered RR activity.[2][3] This change can lead to a 2-5 fold cross-resistance to several nucleoside analogs.[2][3]
Deregulated MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a crucial role in cell proliferation, differentiation, and survival. Deregulation of this pathway has been identified as a significant factor in mediating this compound resistance in chronic lymphocytic leukemia (CLL).[6][7] A forward genetic screen identified genes involved in the MAPK pathway that, when mutated, conferred resistance to this compound.[6][7]
Experimental Protocols
A clear understanding of the methodologies used to assess cross-resistance is vital for replicating and building upon existing research. Below are detailed protocols for key experiments.
Establishment of Drug-Resistant Cell Lines
A common method to study drug resistance is to develop resistant cell lines through continuous exposure to a specific drug.
Protocol:
-
Initial Culture: Begin with a parental cancer cell line known to be sensitive to this compound.
-
Stepwise Drug Exposure: Culture the cells in the presence of a low concentration of this compound (e.g., the IC10 or IC20).
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium.
-
Selection of Resistant Clones: Continue this stepwise increase over several months. This process selects for cells that have developed resistance mechanisms.
-
Verification of Resistance: Periodically assess the IC50 of the cell population to confirm the development of resistance. A significant increase in the IC50 value compared to the parental cell line indicates the establishment of a resistant cell line.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of a drug and the IC50 value.[2][3]
Protocol:
-
Cell Seeding: Seed the parental and resistant cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound and other purine analogs (e.g., cladribine, cytarabine) for a specified period (e.g., 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. The MTT is reduced by metabolically active cells to form purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the dose-response curves and determine the IC50 values (the concentration of the drug that inhibits 50% of cell growth). The fold resistance is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.
Western Blot Analysis for dCK
Western blotting is used to detect and quantify the expression of specific proteins, such as dCK, in cell lysates.
Protocol:
-
Protein Extraction: Lyse the parental and resistant cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for dCK.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. A loading control protein (e.g., GAPDH or β-actin) should also be probed to ensure equal protein loading.
-
Quantification: Densitometry can be used to quantify the relative expression levels of dCK in the parental versus resistant cell lines.
Conclusion
The investigation into cross-resistance between this compound and other purine analogs highlights the critical role of specific molecular mechanisms, primarily dCK deficiency and altered ribonucleotide reductase activity. Understanding these pathways is paramount for the rational design of subsequent therapeutic strategies for patients who have developed resistance to this compound. The experimental protocols detailed in this guide provide a framework for researchers to further investigate these resistance mechanisms and to evaluate the efficacy of novel therapeutic agents designed to overcome them. The continued exploration of these complex interactions will be instrumental in improving clinical outcomes for patients with hematological malignancies.
References
- 1. Down-regulation of deoxycytidine kinase in human leukemic cell lines resistant to cladribine and clofarabine and increased ribonucleotide reductase activity contributes to this compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological basis for cladribine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transposon Mutagenesis Reveals this compound Resistance Mechanisms in Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
A Researcher's Guide to Validating Fludarabine Target Engagement in Cancer Cells
For researchers, scientists, and drug development professionals, confirming that a drug molecule interacts with its intended target within a cell is a critical step in the development of effective cancer therapies. This guide provides a comparative overview of key methodologies for validating the target engagement of Fludarabine, a crucial chemotherapeutic agent used in the treatment of hematological malignancies.
This compound, a purine analog, undergoes intracellular conversion to its active triphosphate form, F-ara-ATP. The primary mechanism of action of F-ara-ATP is the inhibition of DNA synthesis, which is crucial for the proliferation of cancer cells. This is achieved by targeting key enzymes involved in this process. Validating the interaction of this compound's active metabolite with these targets is essential for understanding its efficacy and for the development of novel combination therapies.
This guide explores and compares three distinct methods for validating this compound target engagement: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Fluorescence Anisotropy (FA). Each method offers a unique approach to confirming and quantifying the binding of this compound to its intracellular targets.
This compound's Mechanism of Action: A Multi-pronged Attack on DNA Synthesis
This compound acts as a prodrug, which is transported into the cell and subsequently phosphorylated by deoxycytidine kinase to its active form, F-ara-ATP.[1][2][3] F-ara-ATP then competitively inhibits several key enzymes essential for DNA replication.[1][2][4] The primary targets of F-ara-ATP include:
-
Ribonucleotide Reductase (RNR): By inhibiting RNR, F-ara-ATP depletes the intracellular pool of deoxynucleotides, the essential building blocks for DNA synthesis.[4][5]
-
DNA Polymerase Alpha and Epsilon: F-ara-ATP competes with the natural substrate dATP for incorporation into the growing DNA strand. Once incorporated, it terminates DNA chain elongation.[1][2]
-
DNA Primase: This enzyme is responsible for creating the RNA primers necessary for initiating DNA replication, and its inhibition further disrupts the DNA synthesis process.[1][6]
-
DNA Ligase: The inhibition of this enzyme impairs the joining of DNA fragments, which is a critical step in DNA repair and replication.[4]
The concerted inhibition of these targets leads to the cessation of DNA synthesis and ultimately induces apoptosis (programmed cell death) in rapidly dividing cancer cells.
Figure 1. Signaling pathway of this compound's mechanism of action.
Comparison of Target Engagement Validation Methods
The following table provides a high-level comparison of the three primary methods for validating this compound target engagement.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Fluorescence Anisotropy (FA) |
| Principle | Ligand binding increases protein thermal stability. | Ligand binding increases protein resistance to proteolysis. | Ligand binding to a fluorescently labeled molecule slows its rotation, increasing anisotropy. |
| Label-Free | Yes (for the drug) | Yes (for the drug) | No (requires fluorescent labeling of a binding partner) |
| Environment | Intact cells, cell lysates, or tissues | Cell lysates | In vitro (purified components) |
| Primary Output | Change in melting temperature (ΔTm) | Degree of protease protection | Change in anisotropy, Kd |
| Throughput | Moderate to high | Moderate | High |
| Key Advantage | Measures target engagement in a physiological context.[7][8] | Does not require modification of the small molecule.[9][10] | Provides direct measurement of binding affinity (Kd). |
| Key Limitation | Not all ligand binding events result in a thermal shift. | Limited to targets susceptible to proteolysis. | Requires purified protein and a fluorescent probe. |
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical technique that allows for the direct assessment of drug binding to its target in a cellular environment.[7] The principle is based on the observation that the binding of a ligand, such as F-ara-ATP, to its target protein stabilizes the protein's structure, making it more resistant to thermal denaturation.[8][11]
Figure 2. Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for this compound Target Engagement
-
Cell Culture and Treatment: Culture cancer cells (e.g., a chronic lymphocytic leukemia cell line) to the desired density. Treat the cells with this compound at various concentrations or a vehicle control (DMSO) for a specified time to allow for its conversion to F-ara-ATP.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[6]
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer. Separate the soluble protein fraction (containing stabilized, non-denatured target protein) from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the soluble fractions by SDS-PAGE and Western blotting using antibodies specific for this compound's targets (e.g., RNRM1 subunit of Ribonucleotide Reductase, DNA Polymerase Alpha). Alternatively, for a proteome-wide analysis, mass spectrometry can be used.[11]
-
Data Analysis: Quantify the band intensities at each temperature. Plot the relative amount of soluble protein as a function of temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
Expected Quantitative Data
| Parameter | Description | Example Value |
| Tm (Vehicle) | Melting temperature of the target protein in the absence of the drug. | 52°C |
| Tm (this compound) | Melting temperature of the target protein in the presence of this compound. | 56°C |
| ΔTm | The change in melting temperature (Tm (this compound) - Tm (Vehicle)), indicating the extent of stabilization. | +4°C |
Method 2: Drug Affinity Responsive Target Stability (DARTS)
DARTS is another valuable method for identifying the protein targets of a small molecule.[9][10] It operates on the principle that when a drug binds to its target protein, it can confer protection from protease digestion.[12] This allows for the identification of target proteins without the need for drug modification.
Figure 3. Experimental workflow for Drug Affinity Responsive Target Stability (DARTS).
Experimental Protocol: DARTS for this compound Target Engagement
-
Cell Lysate Preparation: Harvest cancer cells and prepare a cell lysate using a suitable lysis buffer that maintains protein integrity.
-
Drug Incubation: Incubate aliquots of the cell lysate with varying concentrations of this compound (or its active form F-ara-ATP) or a vehicle control.
-
Protease Digestion: Add a protease, such as pronase or thermolysin, to the lysates and incubate for a specific time to allow for partial protein digestion.[13]
-
Analysis: Stop the digestion and analyze the protein fragments by SDS-PAGE. Visualize the results by silver staining or perform a Western blot using antibodies against the suspected targets of this compound.
-
Target Identification: Protein bands that are more prominent in the this compound-treated lanes compared to the vehicle control lanes are potential targets, as they have been protected from proteolytic degradation. These bands can be excised and identified using mass spectrometry.
-
Data Analysis: Quantify the intensity of the protected protein bands. The degree of protection can be plotted against the drug concentration to determine the dose-response relationship.
Expected Quantitative Data
| Parameter | Description | Example Value |
| EC50 of Protection | The concentration of this compound required to achieve 50% protection of the target protein from proteolysis. | 10 µM |
| Maximal Protection | The maximum percentage of target protein protected at saturating concentrations of this compound. | 85% |
Method 3: Fluorescence Anisotropy (FA)
Fluorescence Anisotropy is a powerful in vitro technique used to study molecular interactions in real-time.[14] The method is based on measuring the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[15][16] When a small fluorescent molecule binds to a larger protein, its tumbling in solution is slowed, leading to an increase in the anisotropy of its fluorescence emission.[14]
Figure 4. Experimental workflow for Fluorescence Anisotropy (FA).
Experimental Protocol: FA for this compound Target Engagement
-
Reagent Preparation: Purify the target protein of interest (e.g., Ribonucleotide Reductase). A fluorescently labeled version of a known binder to the target site is required. For instance, a fluorescently labeled ATP analog could be used to probe the allosteric sites of RNR.
-
Binding Assay: In a multi-well plate, add a constant concentration of the fluorescent probe. Then, add increasing concentrations of the purified target protein to the wells.
-
Competition Assay (for unlabeled this compound): To measure the binding of unlabeled F-ara-ATP, perform a competition experiment. First, form a complex between the purified target protein and the fluorescent probe. Then, add increasing concentrations of F-ara-ATP, which will displace the fluorescent probe, causing a decrease in anisotropy.
-
Measurement: Use a plate reader capable of measuring fluorescence anisotropy to read the plates after an incubation period to reach equilibrium.
-
Data Analysis: Plot the change in anisotropy as a function of the protein concentration (for direct binding) or the competitor concentration (for competition assays). Fit the data to a suitable binding isotherm to calculate the dissociation constant (Kd), which is a measure of binding affinity.
Quantitative Data for this compound Nucleotide Binding to RNR
The following data, derived from fluorescence anisotropy-based inhibition assays, shows the apparent inhibition constants (Ki) for this compound di- and tri-phosphate with human Ribonucleotide Reductase.
| This compound Metabolite | Apparent Ki (µM) |
| This compound diphosphate (FlUDP) | 9.4 ± 1.7[17] |
| This compound triphosphate (FlUTP) | 6.8 ± 1.3[17] |
This data provides a quantitative measure of the affinity of this compound's metabolites for one of its key targets, Ribonucleotide Reductase.
Conclusion
The validation of this compound target engagement in cancer cells is a multifaceted process that can be approached using a variety of robust techniques. The Cellular Thermal Shift Assay (CETSA) offers the significant advantage of measuring drug-target interactions within the complex milieu of an intact cell, providing high physiological relevance. Drug Affinity Responsive Target Stability (DARTS) provides a valuable label-free approach in cell lysates, particularly useful for unbiased target identification. For precise, quantitative assessment of binding affinity in a controlled, in vitro setting, Fluorescence Anisotropy (FA) is an excellent choice.
The selection of the most appropriate method will depend on the specific research question, the available resources, and the stage of the drug development process. For instance, CETSA and DARTS are well-suited for confirming on-target effects in a cellular context, while FA is ideal for detailed mechanistic studies and for ranking the potency of different drug candidates based on their direct binding affinity. By employing these powerful techniques, researchers can gain a deeper understanding of this compound's mechanism of action and accelerate the development of more effective cancer therapies.
References
- 1. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 2. Measurement of drug-target engagement in live cells by two-photon fluorescence anisotropy imaging | Springer Nature Experiments [experiments.springernature.com]
- 3. Workflow and Application of Drug Affinity Responsive Target Stability - Creative Proteomics [creative-proteomics.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Detailed Functional and Proteomic Characterization of this compound Resistance in Mantle Cell Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Is estimated exposure an accurate surrogate for measured this compound levels in patients with CAR T-cell therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug affinity responsive target stability (DARTS) accelerated small molecules target discovery: Principles and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification [escholarship.org]
- 11. This compound--present status and future developments in chronic lymphocytic leukemia and lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cvinegoni.github.io [cvinegoni.github.io]
- 13. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence anisotropy imaging in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescence Anisotropy as a Tool to Study Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identifying an optimal this compound exposure for improved outcomes after axi-cel therapy for aggressive B-cell non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Assessing the Reproducibility of Fludarabine Cytotoxicity Assays Across Laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing and improving the reproducibility of fludarabine cytotoxicity assays, a critical step in preclinical drug development and academic research. Ensuring that experimental results are consistent across different laboratories is fundamental to the validation of scientific findings and the successful translation of research into clinical applications. This document outlines the key factors influencing assay variability, proposes a standardized experimental protocol, and presents a model for conducting an inter-laboratory comparison study.
Understanding this compound's Cytotoxic Mechanism
This compound is a purine analog and a chemotherapeutic agent primarily used in the treatment of hematologic malignancies.[1] Its cytotoxic effects are exerted through multiple mechanisms that disrupt DNA synthesis and induce programmed cell death (apoptosis). After administration, this compound is converted to its active triphosphate form, F-ara-ATP, which acts as a fraudulent nucleotide.[1]
F-ara-ATP competitively inhibits key enzymes involved in DNA replication and repair, including DNA polymerase, ribonucleotide reductase, and DNA primase.[2][3] Its incorporation into the DNA strand leads to the termination of DNA elongation. Furthermore, the incorporation of F-ara-ATP into RNA disrupts RNA processing and function. These actions collectively trigger the apoptotic cascade, leading to cancer cell death.[1]
Inter-Laboratory Reproducibility Study: A Proposed Framework
The lack of standardized protocols is a major contributor to conflicting data in biomedical research. To address this, we propose a framework for an inter-laboratory study to assess the reproducibility of this compound cytotoxicity assays.
Experimental Workflow for Reproducibility Assessment
A successful inter-laboratory comparison hinges on a well-defined experimental workflow. The following diagram outlines the key steps, from protocol harmonization to data analysis.
Standardized Experimental Protocol
To minimize variability, a detailed and harmonized protocol is essential. The following is a proposed standardized protocol for a this compound cytotoxicity assay using the MTT method, which is a common colorimetric assay for assessing cell metabolic activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line (e.g., HL60).
Materials:
-
Cell Line: Human promyelocytic leukemia cell line (HL60)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution (e.g., 10 mM in DMSO), stored at -20°C.
-
MTT Reagent: 5 mg/mL in PBS.
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Equipment: 96-well plates, multichannel pipette, plate reader (570 nm), incubator (37°C, 5% CO2).
Procedure:
-
Cell Seeding:
-
Culture HL60 cells to 70-80% confluency.
-
Harvest and count the cells.
-
Seed 5,000 cells per well in a 96-well plate in a volume of 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium.
-
Incubate for 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Data Presentation and Comparison
Clear and structured data presentation is crucial for comparing results across laboratories. The following table provides a template for summarizing the quantitative data from a hypothetical inter-laboratory study.
| Parameter | Lab A | Lab B | Lab C | Inter-Lab Mean | Standard Deviation | Coefficient of Variation (%) |
| This compound IC50 (µM) | 4.8 | 5.5 | 4.2 | 4.83 | 0.65 | 13.5 |
| Intra-Lab CV (%) | 8.2 | 9.5 | 7.9 | - | - | - |
| Max % Inhibition | 85% | 88% | 83% | 85.3% | 2.5% | 2.9% |
Data in this table is hypothetical and for illustrative purposes only.
Key Factors Influencing Reproducibility
Several factors can contribute to variability in in vitro cytotoxicity assays. Awareness of these pitfalls is the first step towards mitigating them.
-
Cell Line Integrity: Genetic drift, misidentification, or contamination of cell lines can lead to significant differences in drug response.[4] Regular cell line authentication is critical.
-
Assay Selection: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity, membrane integrity, ATP levels).[4] The choice of assay can influence the outcome and should be consistent across labs.
-
Experimental Conditions: Variations in cell density, incubation times, and serum components can all impact assay results.[5][6]
-
Reagent Quality: The source and quality of reagents, including the drug itself, media, and supplements, should be controlled.
-
Data Analysis Methods: The use of different software or statistical models for calculating IC50 values can introduce variability.
By standardizing protocols, using authenticated cell lines, and being mindful of these common pitfalls, the scientific community can improve the reproducibility of this compound cytotoxicity assays, leading to more reliable and translatable research.
References
- 1. This compound: Mechanism of action, Uses, and Side effects_Chemicalbook [chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
Unlocking Synergistic Power: A Comparative Guide to Fludarabine Combination Therapies
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the synergistic mechanisms between Fludarabine and other key anticancer agents. We delve into the experimental data validating these combinations, offering detailed protocols and visual representations of the underlying molecular pathways to support further research and development in oncology.
This compound, a purine nucleoside analog, has long been a cornerstone in the treatment of hematological malignancies. Its efficacy is significantly amplified when used in combination with other drugs, a strategy rooted in the principles of synergistic cytotoxicity. This guide explores the validated mechanisms of synergy between this compound and a selection of other impactful drugs, presenting quantitative data, detailed experimental methodologies, and visual pathway diagrams to facilitate a deeper understanding and application of these combination therapies.
This compound's Core Mechanism of Action
This compound is a prodrug that, upon phosphorylation to its active triphosphate form (F-ara-ATP), primarily inhibits DNA synthesis. It achieves this by interfering with key enzymes such as DNA polymerase, ribonucleotide reductase, and DNA primase[1]. This disruption of DNA replication and repair is a key factor in its synergistic potential with other DNA-damaging agents.
Comparative Analysis of this compound Synergies
This section details the synergistic interactions of this compound with Rituximab, Cyclophosphamide, and the Bcl-2 inhibitor Venetoclax. Each combination is supported by quantitative experimental data and an exploration of the molecular mechanisms driving the synergy.
This compound and Rituximab: Enhancing Antibody-Dependent and Complement-Mediated Cytotoxicity
The combination of this compound with the anti-CD20 monoclonal antibody Rituximab has shown significant clinical benefit, particularly in Chronic Lymphocytic Leukemia (CLL)[2][3][4]. The synergy stems from this compound's ability to modulate the tumor microenvironment and enhance the efficacy of Rituximab-mediated cell kill.
Mechanism of Synergy:
A key mechanism involves this compound's ability to down-regulate the expression of complement inhibitory proteins, such as CD55, on the surface of cancer cells. This sensitizes the cells to complement-dependent cytotoxicity (CDC) initiated by Rituximab binding to CD20. Additionally, Rituximab has been shown to down-regulate anti-apoptotic proteins, further contributing to the synergistic effect[4].
Quantitative Data Summary:
| Cell Line/Patient Cohort | Treatment | Endpoint | Result | Reference |
| Follicular Lymphoma Cell Line | This compound (1 µg/ml) + Rituximab + Complement | Cell Lysis | ~70% | |
| Follicular Lymphoma Cell Line | This compound or Rituximab + Complement alone | Cell Lysis | 10-20% | |
| Previously Untreated CLL Patients | This compound + Cyclophosphamide + Rituximab (FCR) | Overall Response Rate | 95% | [3] |
| Previously Untreated CLL Patients | This compound + Cyclophosphamide + Rituximab (FCR) | Complete Remission Rate | 70% | [3] |
Signaling Pathway and Experimental Workflow:
Caption: Synergistic mechanism of this compound and Rituximab.
This compound and Cyclophosphamide: A Double Strike on DNA
The combination of this compound with the alkylating agent Cyclophosphamide is a widely used and effective regimen for various hematological malignancies[2][5][6][7]. Their synergy arises from a multi-pronged attack on DNA integrity and repair mechanisms.
Mechanism of Synergy:
This compound's primary role in this synergy is the inhibition of DNA repair, specifically Nucleotide Excision Repair (NER)[8][9][10]. Cyclophosphamide induces DNA damage, primarily interstrand cross-links. By inhibiting the cell's ability to repair this damage, this compound potentiates the cytotoxic effects of Cyclophosphamide, leading to increased apoptosis. In vitro studies have shown a significant synergistic effect in inducing apoptosis in B-CLL cells[11].
Quantitative Data Summary:
| Patient Cohort | Treatment | Endpoint | Result | Reference |
| Relapsed CLL Patients | This compound + Cyclophosphamide (FC) | Response Rates | 70-94% | [7] |
| Previously Untreated CLL Patients | This compound + Cyclophosphamide (FC) | Response Rates | 64-88% | [7] |
| Previously Untreated CLL Patients | This compound + Cyclophosphamide (FC) | Complete Remission Rate | 35% | [5] |
| This compound-refractory CLL Patients | This compound + Cyclophosphamide (FC) | Response Rate | 38% | [5] |
Signaling Pathway and Experimental Workflow:
Caption: Synergistic mechanism of this compound and Cyclophosphamide.
This compound and Venetoclax: Targeting Apoptotic Resistance
The combination of this compound with the Bcl-2 inhibitor Venetoclax is a promising strategy, particularly in malignancies characterized by the overexpression of anti-apoptotic proteins like Bcl-2[12][13][14]. This combination directly targets the intrinsic apoptotic pathway.
Mechanism of Synergy:
This compound treatment can lead to the downregulation of anti-apoptotic proteins like Mcl-1, a known resistance factor to Venetoclax. By reducing Mcl-1 levels, this compound sensitizes cancer cells to the pro-apoptotic effects of Venetoclax, which specifically inhibits Bcl-2. This dual targeting of key anti-apoptotic proteins creates a powerful synergistic effect, driving cells towards apoptosis[15][16].
Quantitative Data Summary:
Signaling Pathway and Experimental Workflow:
Caption: Synergistic mechanism of this compound and Venetoclax.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well microtiter plates
-
MTT solution (5 mg/mL in PBS)[17]
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound, the combination drug, or the combination of both for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.
-
Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with single agents or the combination for the specified duration.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Western Blotting for Bcl-2 Family Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins, such as Bcl-2 and Mcl-1, in cell lysates.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Mcl-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated and untreated cells in RIPA buffer on ice.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control, such as β-actin, to normalize protein expression levels.
Conclusion
The synergistic combinations of this compound with other anticancer agents represent a powerful strategy to enhance therapeutic efficacy and overcome drug resistance. The mechanisms underlying these synergies are multifaceted, involving the inhibition of DNA repair, modulation of the immune response, and direct targeting of apoptotic pathways. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and clinicians working to further validate and optimize these combination therapies for the benefit of cancer patients. The continued exploration of these and other novel combinations will undoubtedly pave the way for more effective and personalized cancer treatments.
References
- 1. [Effects of this compound on apoptosis and gene expression profile in multiple myeloma cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of combined this compound, cyclophosphamide and rituximab chemoimmunotherapy in chronic lymphocytic leukemia: current evidence and controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, Cyclophosphamide, and Multiple-Dose Rituximab as Frontline Therapy for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Results of the this compound and cyclophosphamide combination regimen in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound combined with cyclophosphamid is highly effective in the treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound combination therapy for the treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound triphosphate inhibits nucleotide excision repair of cisplatin-induced DNA adducts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Nucleotide Excision Repair by this compound in Normal Lymphocytes in vitro, Measured by the Alkaline Single Cell Gel Electrophoresis (Comet) Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-mediated inhibition of nucleotide excision repair induces apoptosis in quiescent human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro evaluation of this compound in combination with cyclophosphamide and/or mitoxantrone in B-cell chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Venetoclax in combination with this compound, cytarabine, granulocyte colony stimulating factor, and idarubicin (FLAG-Ida) in patients with acute leukemia of ambiguous lineage and acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. researchgate.net [researchgate.net]
- 15. MiRNA-Mediated Knock-Down of Bcl-2 and Mcl-1 Increases this compound-Sensitivity in CLL-CII Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound induces apoptosis in chronic lymphocytic leukemia--the role of P53, Bcl-2, Bax, Mcl-1, and Bag-1 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to the Long-Term Effects of Fludarabine and Other Anti-Cancer Agents in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term effects of Fludarabine, a purine analog, with other chemotherapeutic agents in various cancer cell lines. The information presented is supported by experimental data to aid in research and development decisions.
Executive Summary
This compound is a key chemotherapeutic agent, particularly in the treatment of hematological malignancies. Its primary mechanism of action involves the inhibition of DNA synthesis and the induction of apoptosis.[1] Long-term exposure to this compound can lead to the development of resistance, often through mechanisms such as the downregulation of deoxycytidine kinase (dCK), the enzyme responsible for its activation. This guide delves into the comparative long-term effects of this compound and other agents on cell viability, apoptosis, and the development of resistance, supported by experimental data and protocols.
Comparative Analysis of Long-Term Cytotoxicity
The long-term efficacy of this compound and other agents can be assessed by their impact on cell viability and the induction of apoptosis over extended periods. Below are comparative data from studies on various cancer cell lines.
Cell Viability (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound and other agents in different cell lines after prolonged exposure.
| Cell Line | Agent | Exposure Time | IC50 (µM) | Reference |
| RPMI 8226 | This compound | Not Specified | 1.54 | [1] |
| MEC-2 (CLL) | This compound | 72 hours | 13.5 ± 2.1 | [2] |
| This compound-resistant MEC-2 | This compound | 72 hours | >400 | [2] |
Apoptosis Induction Over Time
The induction of apoptosis is a key mechanism of action for many chemotherapeutic agents. The following table compares the percentage of apoptotic cells in response to this compound and other agents at different time points.
| Cell Line | Agent (Concentration) | 24h (% Apoptotic Cells) | 48h (% Apoptotic Cells) | 72h (% Apoptotic Cells) | Reference |
| HL-60 | This compound (5 µM) | Low | - | - | [3] |
| HL-60 | This compound (5 µM) + MX (3 mM) | Significantly Increased | Increased | Increased | [3] |
| CLL Cells (from patients) | This compound | Significantly higher in responding vs. non-responding patients | - | - | [4] |
Development of Resistance
A major challenge in cancer therapy is the development of drug resistance. Long-term exposure to chemotherapeutic agents can select for resistant cell populations.
A study on a mantle cell lymphoma (MCL) cell line (Mino) that developed resistance to this compound (Mino/FR) revealed significant cross-resistance to other nucleoside analogs. The Mino/FR cell line showed a marked downregulation of deoxycytidine kinase (dCK), a key enzyme in the activation of these drugs. Interestingly, the sensitivity to other classes of anti-lymphoma agents, such as doxorubicin and cisplatin, was only mildly affected or remained unchanged. This highlights the specific nature of the resistance mechanism.
Furthermore, the development of this compound resistance in chronic lymphocytic leukemia (CLL) cells has been associated with alterations in ceramide metabolism and the emergence of leukemia stem cell-like characteristics.[2]
Signaling Pathways: Long-Term Alterations
Prolonged exposure to this compound and other agents can lead to persistent changes in cellular signaling pathways, contributing to both the therapeutic effect and the development of resistance.
This compound-Induced Signaling Changes
-
Apoptosis Pathway: this compound treatment can alter the expression of key apoptotic genes. In CLL cells, this compound and Cladribine were shown to differentially affect the expression of genes such as BAD, TNFRSF21, DAPK1, CARD6, and CARD9.[5] this compound-resistant MCL cells have been observed to upregulate the anti-apoptotic protein Bcl-2.
-
DNA Damage Response: As a DNA synthesis inhibitor, this compound activates the DNA damage response pathway.
-
STAT1 Signaling: this compound has been shown to inhibit the cytokine-induced activation of STAT1 and STAT1-dependent gene transcription in lymphocytes.[1]
The following diagram illustrates the experimental workflow for analyzing changes in protein expression in signaling pathways using Western Blotting.
Caption: Workflow for Western Blot Analysis of Signaling Proteins.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for key assays used to assess the long-term effects of chemotherapeutic agents.
Long-Term Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures for determining cell viability over an extended period.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound and other test agents
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound and the other test agents. Include untreated control wells.
-
Long-Term Incubation: Incubate the plates for the desired long-term period (e.g., 72 hours, 96 hours, or longer), replacing the drug-containing medium every 48-72 hours to maintain drug concentration and nutrient supply.
-
MTT Addition: At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After the desired treatment duration, harvest the cells (including any floating cells in the supernatant) and centrifuge.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
The following diagram illustrates the experimental workflow for the Annexin V/PI apoptosis assay.
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Conclusion
This guide provides a comparative overview of the long-term effects of this compound and other anti-cancer agents in cell lines. The data presented highlights the differential cytotoxicity, induction of apoptosis, and mechanisms of resistance associated with these agents. The detailed experimental protocols and workflow diagrams serve as a resource for researchers to design and execute their own comparative studies. A thorough understanding of these long-term effects is crucial for the development of more effective and personalized cancer therapies.
References
- 1. Cladribine prolongs progression-free survival and time to second treatment compared to this compound and high-dose chlorambucil in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-resistance associates with ceramide metabolism and leukemia stem cell development in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound in the treatment of chronic lymphocytic leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptotic gene expression under influence of this compound and cladribine in chronic lymphocytic leukemia-microarray study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Decisive Role of p53 in Fludarabine-Induced Cell Death: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of fludarabine's efficacy in the presence and absence of functional p53, supported by experimental data. We delve into the molecular pathways and provide detailed protocols for key experimental assays.
This compound, a purine analog, is a cornerstone in the treatment of various hematological malignancies, particularly Chronic Lymphocytic Leukemia (CLL). Its mechanism of action is intrinsically linked to the cellular DNA damage response, a pathway heavily governed by the tumor suppressor protein p53. This guide confirms the critical role of p53 in mediating this compound-induced apoptosis, a factor that significantly influences therapeutic outcomes and the development of drug resistance.
p53 Status Dictates Cellular Response to this compound
Experimental evidence consistently demonstrates that the presence of wild-type p53 enhances cellular sensitivity to this compound. In contrast, cells with mutated or deficient p53 exhibit marked resistance to the drug. This is a critical consideration in clinical settings, as p53 mutations are frequently associated with this compound-refractory disease.[1][2][3]
Comparative Analysis of this compound Efficacy
The following tables summarize quantitative data from studies investigating the impact of p53 on this compound's cytotoxic effects.
| Cell Line Model | p53 Status | Assay Type | Endpoint | This compound Effect |
| Raji (Burkitt's Lymphoma) | Wild-Type | MTT Assay | Cell Viability | High Sensitivity |
| IM9 (Lymphoblastoid) | Wild-Type | MTT Assay | Cell Viability | High Sensitivity |
| MEC1 (CLL) | Mutated | MTT Assay | Cell Viability | Reduced Sensitivity |
| U266 (Myeloma) | Mutated | MTT Assay | Cell Viability | Reduced Sensitivity |
Table 1: Comparative sensitivity of p53 wild-type and p53 mutated cell lines to this compound, as determined by cell viability (MTT) assays. Data indicates that cell lines with functional p53 are more susceptible to this compound's cytotoxic effects.
| Patient Samples | Treatment | Assay Type | Parameter Measured | Result |
| CLL Patient Cells | Before this compound | Flow Cytometry | p53 Expression (MFI) | 14.54 ± 2.0 |
| CLL Patient Cells | After this compound | Flow Cytometry | p53 Expression (MFI) | 26.40 ± 8.9 (p=0.003) |
| CLL Patient Cells | Before this compound | Flow Cytometry | Apoptosis (% Annexin V+) | 4.43 ± 3.17 |
| CLL Patient Cells | After this compound | Flow Cytometry | Apoptosis (% Annexin V+) | 19.73 ± 9.0 (p<0.001) |
Table 2: Upregulation of p53 expression and corresponding increase in apoptosis in Chronic Lymphocytic Leukemia (CLL) patient cells following in vitro incubation with this compound.[4][5] MFI: Mean Fluorescence Intensity. Data clearly shows a significant increase in both p53 levels and apoptosis after treatment.
Signaling Pathways of this compound-Induced Apoptosis
This compound's cytotoxic mechanism is initiated by its incorporation into DNA, which subsequently stalls DNA replication and repair processes. This triggers a DNA damage response, leading to the activation of p53 and downstream apoptotic pathways.
Caption: p53-mediated signaling pathway of this compound-induced apoptosis.
Experimental Workflow
The confirmation of p53's role in this compound-induced cell death typically involves a series of in vitro experiments. The following diagram outlines a standard workflow for such an investigation.
Caption: Standard experimental workflow for comparing this compound's effects.
Experimental Protocols
Apoptosis Assay using Annexin V-FITC and Propidium Iodide Staining
This protocol is for the detection of apoptosis by flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Culture p53 wild-type and mutant/null cells to the desired confluence.
-
Treat cells with the desired concentrations of this compound for the specified time period. Include an untreated control for each cell line.
-
Harvest the cells, including any floating cells in the media, by centrifugation.
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic or necrotic cells
Western Blot for p53 and Phospho-p53 (Ser15)
This protocol outlines the detection of total p53 and its activated (phosphorylated) form.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p53, anti-phospho-p53 (Ser15), and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Following this compound treatment, harvest and wash cells with cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p53) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 9.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
If probing for multiple proteins, strip the membrane before re-probing with the next primary antibody.
Interpretation:
-
An increase in the band intensity for p53 indicates protein accumulation.
-
The appearance or increased intensity of a band for phospho-p53 (Ser15) confirms p53 activation in response to DNA damage.
-
The loading control ensures that equal amounts of protein were loaded in each lane.
References
- 1. Western blot protocol | Abcam [abcam.com]
- 2. Western Blot Protocol | Proteintech Group [ptglab.com]
- 3. Western Blot Protocol | Proteintech Group [ptglab.com]
- 4. Detection of Post-translationally Modified p53 by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 5. scielo.br [scielo.br]
Comparative Proteomic Analysis: Unraveling the Mechanisms of Fludarabine Resistance
A Guide for Researchers and Drug Development Professionals
Fludarabine, a purine analog, is a cornerstone chemotherapeutic agent, particularly in the treatment of hematological malignancies like mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL).[1][2] However, the development of acquired resistance poses a significant clinical challenge, limiting its long-term efficacy.[1] Understanding the molecular shifts that enable cancer cells to evade this compound-induced cell death is paramount for developing novel therapeutic strategies. Comparative proteomics has emerged as a powerful tool to dissect these complex resistance mechanisms by quantifying widespread changes in protein expression between drug-sensitive and drug-resistant cells.[3]
This guide provides an objective comparison of the proteomic landscapes of this compound-sensitive and resistant cells, supported by experimental data and detailed protocols. The primary focus is on a comprehensive study of MCL, which has successfully mapped the key protein alterations responsible for resistance.[1][2]
Key Proteomic Alterations in this compound-Resistant Cells
In a detailed proteomic analysis of this compound-resistant (Mino/FR) versus sensitive (Mino) mantle cell lymphoma cells, over 300 proteins were found to be differentially expressed.[1][2] These changes point to a multifactorial mechanism of resistance, involving altered drug metabolism, enhanced DNA repair, and evasion of apoptosis.[4]
Quantitative Data Summary
The following table summarizes the landmark protein expression changes identified in this compound-resistant MCL cells. These alterations reveal a coordinated cellular response to overcome the cytotoxic effects of the drug.[1][4]
| Protein Name | Gene Name | Primary Function / Pathway | Regulation in Resistant Cells | Implication in Resistance |
| Deoxycytidine Kinase | DCK | Nucleoside Salvage Pathway, Drug Activation | Downregulated | Prevents conversion of this compound to its active cytotoxic form.[1][5] |
| Bruton Tyrosine Kinase | BTK | B-Cell Receptor (BCR) Signaling | Downregulated | Disrupts BCR signaling, conferring cross-resistance to BTK inhibitors.[1] |
| B-cell lymphoma 2 | BCL2 | Anti-Apoptosis | Upregulated | Promotes cell survival by inhibiting programmed cell death.[1][6] |
| Bax | BAX | Pro-Apoptosis | Downregulated | Shifts the Bax/Bcl2 ratio to favor cell survival.[1] |
| Ribonucleotide Reductase | RRM1/RRM2 | De Novo Nucleotide Synthesis, DNA Repair | Upregulated | Compensates for this compound-induced inhibition of DNA synthesis.[1] |
| Proliferating Cell Nuclear Antigen | PCNA | DNA Replication and Repair | Upregulated | Enhances the cell's capacity to repair DNA damage.[1] |
| Various enzymes | - | Purine & Pyrimidine Metabolism | Upregulated | Increases the pool of nucleotides for DNA synthesis and repair.[1] |
Signaling Pathways and Experimental Workflow
The proteomic shifts in resistant cells highlight a strategic rewiring of key cellular pathways to ensure survival. The diagram below illustrates the central mechanisms of this compound resistance derived from proteomic data.
A robust experimental workflow is critical for obtaining high-quality comparative proteomic data. The Stable Isotope Labeling by Amino acids in Cell culture (SILAC) method is a highly accurate approach for quantitative proteomics.[7][8]
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of proteomic findings.
Establishment of this compound-Resistant Cell Lines
This protocol describes the generation of an acquired drug-resistant cell line from a sensitive parental line.
-
Cell Culture : Begin by culturing the parental, this compound-sensitive cell line (e.g., Mino) in standard recommended media and conditions.
-
Initial Exposure : Introduce this compound at a low concentration (e.g., IC20) to the culture medium.
-
Dose Escalation : Once the cells resume normal proliferation, gradually increase the concentration of this compound in a stepwise manner. Allow the cells to adapt and recover at each new concentration.
-
Selection : Continue this process over a prolonged period (several months) until a subclone is derived that can proliferate in a high concentration of this compound (e.g., 100 µM).[1]
-
Verification : Regularly confirm resistance using a cell viability assay (e.g., WST-8) to compare the LD100 of the resistant subclone to the parental line.[1]
SILAC-based Quantitative Proteomic Analysis
This protocol outlines the core steps for quantitative proteomic comparison using SILAC.[7][8]
-
Adaptation Phase : Culture the sensitive ("light") and resistant ("heavy") cells for at least five passages in their respective SILAC media to ensure complete incorporation of the labeled amino acids.[7]
-
Light Medium: Standard medium containing normal lysine and arginine.
-
Heavy Medium: Standard medium containing stable isotope-labeled lysine (e.g., ¹³C₆, ¹⁵N₂) and arginine (e.g., ¹³C₆, ¹⁵N₄).[1]
-
-
Cell Lysis : After experimental treatment (if any), wash cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[9][10]
-
Protein Quantification & Mixing : Determine the protein concentration of both the "light" and "heavy" lysates. Mix equal amounts of protein from each lysate.[8]
-
Protein Digestion : Perform in-gel or in-solution digestion of the combined protein sample using an enzyme such as trypsin overnight.[9]
-
LC-MS/MS Analysis : Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer can distinguish between light and heavy peptides based on their mass difference.[7]
-
Data Processing : Use specialized software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of heavy to light peptide pairs.[7] To ensure robustness, a reverse labeling experiment (swapping the heavy and light media between cell lines) should be performed.[1]
Western Blotting for Protein Validation
This protocol is used to confirm the differential expression of key proteins identified in the proteomic screen.[11][12][13]
-
Sample Preparation : Lyse this compound-sensitive and resistant cells separately and quantify the protein concentration.[14]
-
Gel Electrophoresis : Load equal amounts of protein (e.g., 20-50 µg) from each sample onto an SDS-PAGE gel and separate the proteins by size.[13]
-
Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[10]
-
Blocking : Block the membrane with a solution like 5% non-fat milk or BSA in TBST for at least 1 hour to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-dCK, anti-Bcl2) overnight at 4°C with gentle agitation.[12]
-
Secondary Antibody Incubation : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection : Apply a chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., GAPDH) to ensure equal protein loading between samples.[12]
Cross-Resistance and Therapeutic Opportunities
The proteomic profile of this compound-resistant cells not only explains their resistance to the primary drug but also reveals cross-resistance to other agents and highlights novel therapeutic vulnerabilities.[1][2]
Drug Sensitivity Profile of Resistant Cells
This compound-resistant MCL cells (Mino/FR) exhibit a distinct pattern of sensitivity to a panel of anti-cancer drugs, as summarized below.[1][2]
| Drug Class | Drug Name | Sensitivity of Mino/FR Cells | Proteomic Rationale |
| Purine Analogs | Cladribine | Highly Resistant | Downregulation of dCK, required for activation.[1] |
| Pyrimidine Analogs | Cytarabine, Gemcitabine | Highly Resistant | Downregulation of dCK, required for activation.[1] |
| BTK Inhibitor | Ibrutinib | Highly Resistant | Marked downregulation of the BTK protein target.[1] |
| Proteasome Inhibitor | Bortezomib | Mildly Altered Sensitivity | - |
| Anthracycline | Doxorubicin | Mildly Altered Sensitivity | - |
| Alkylating Agents | Cisplatin, Bendamustine | Unaffected | Resistance mechanism is specific to nucleoside analogs and BCR pathway.[2] |
| Bcl-2 Inhibitor | ABT-199 (Venetoclax) | Highly Sensitive | Significant upregulation of the Bcl-2 protein target.[1][4] |
This detailed analysis demonstrates that the molecular changes conferring this compound resistance are highly specific.[1] Most importantly, the strong upregulation of the anti-apoptotic protein Bcl-2 creates a new dependency. This renders the resistant cells markedly more sensitive to Bcl-2 specific inhibitors like ABT-199, opening a clear path for personalized therapy in patients with resistant malignancies.[1][6]
References
- 1. Detailed Functional and Proteomic Characterization of this compound Resistance in Mantle Cell Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detailed Functional and Proteomic Characterization of this compound Resistance in Mantle Cell Lymphoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of comparative proteomics to identify potential resistance mechanisms in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transposon Mutagenesis Reveals this compound Resistance Mechanisms in Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 10. 蛋白質 Western Blot 檢測簡介 [sigmaaldrich.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 14. origene.com [origene.com]
Validating Biomarkers of Response to Fludarabine in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of preclinical models used to validate biomarkers of response to the chemotherapeutic agent Fludarabine. By examining experimental data from studies on key biomarkers—deoxycytidine kinase (dCK), B-cell lymphoma 2 (Bcl-2), and the Mitogen-Activated Protein Kinase (MAPK) pathway—this document aims to equip researchers with the necessary information to design and interpret studies focused on this compound efficacy and resistance.
Data Presentation: Comparative Efficacy of this compound
The following tables summarize the in vitro efficacy of this compound in various preclinical models, stratified by the expression or activity of key biomarkers. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug; a lower IC50 value indicates greater sensitivity to the drug.
| Cell Line | Cancer Type | Biomarker Status | This compound IC50 (µM) | Reference |
| K562 | Chronic Myelogenous Leukemia | Not Specified | 3.33 | [1] |
| RPMI 8226 | Multiple Myeloma | Not Specified | 1.54 (µg/mL) | [2] |
| MM.1S | Multiple Myeloma | Not Specified | 13.48 (µg/mL) | [2] |
| MM.1R | Multiple Myeloma | Not Specified | 33.79 (µg/mL) | [2] |
| U266 | Multiple Myeloma | Resistant | 222.2 (µg/mL) | [2] |
Table 1: this compound IC50 Values in Various Hematological Malignancy Cell Lines. This table provides a baseline understanding of this compound's potency across different cancer cell types.
| Cell Line | Biomarker Status | This compound IC50 | Reference |
| U937 | Low Bcl-2 expression, CD34 negative | Significantly lower than MHH225 | [3] |
| MHH225 | High Bcl-2 expression, CD34 positive | Significantly higher than U937 | [3] |
| Mino | Parental Mantle Cell Lymphoma | High dCK, Low Bcl-2 | Not specified |
| Mino/FR | This compound-Resistant Mantle Cell Lymphoma | Marked downregulation of dCK, Upregulation of Bcl-2 | Not specified |
Table 2: Impact of Bcl-2 and dCK Expression on this compound Sensitivity. This table highlights the correlation between the expression of Bcl-2 and dCK and the cellular response to this compound. High expression of the anti-apoptotic protein Bcl-2 is associated with reduced sensitivity (higher IC50), while the presence of the activating enzyme dCK is crucial for this compound's cytotoxic effect.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the validation of this compound response biomarkers.
Protocol for Determining Deoxycytidine Kinase (dCK) Activity in Cell Lysates
This protocol is adapted from a luminescence-based assay for measuring dCK activity.[4]
Materials:
-
Leukemia cell lines (e.g., CCRF-CEM, K562)
-
Tris-HCl buffer (pH 7.5)
-
NaCl
-
dCK substrate (e.g., deoxycytidine or gemcitabine)
-
ATP
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
Microplate reader capable of luminescence detection
Procedure:
-
Cell Lysate Preparation:
-
Harvest cultured leukemia cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in Tris-HCl buffer and lyse by sonication or freeze-thaw cycles.
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant containing the cell lysate.
-
-
dCK Activity Assay:
-
In a 96-well plate, prepare reaction mixtures containing the cell lysate, Tris-HCl buffer, NaCl, ATP, and the dCK substrate.
-
Include control reactions without the dCK substrate.
-
Incubate the plate at 25°C for a defined period (e.g., 15 minutes).
-
Add the luminescence kinase assay reagent to each well to stop the reaction and generate a luminescent signal proportional to the remaining ATP.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
The dCK activity is inversely proportional to the luminescent signal (as dCK consumes ATP).
-
Calculate the dCK activity by subtracting the signal from the reaction with the substrate from the signal of the control reaction without the substrate.
-
Protocol for Western Blot Analysis of Bcl-2 Expression in Leukemia Cell Lines
This protocol provides a general framework for assessing Bcl-2 protein levels.[5][6][7][8]
Materials:
-
Leukemia cell lines
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Tris-buffered saline with Tween 20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: mouse anti-human Bcl-2
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Harvest and wash leukemia cells.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Bcl-2 antibody overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound metabolism and mechanism of action.
Caption: Key biomarkers and pathways in this compound resistance.
Caption: Experimental workflow for biomarker validation.
References
- 1. This compound-mediated repair inhibition of cisplatin-induced DNA lesions in human chronic myelogenous leukemia-blast crisis K562 cells: induction of synergistic cytotoxicity independent of reversal of apoptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Bcl-2 protein in human myeloid leukaemia cells and its down-regulation during chemotherapy-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facile method for determination of deoxycytidine kinase activity in biological milieus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 7. edspace.american.edu [edspace.american.edu]
- 8. bio-rad.com [bio-rad.com]
Safety Operating Guide
Navigating the Safe Disposal of Fludarabine: A Procedural Guide
Fludarabine, a potent antineoplastic agent, requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and prevent environmental contamination. As a cytotoxic drug, its waste is considered hazardous and must be managed in accordance with strict guidelines. This guide provides essential, step-by-step instructions for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Protocols
Before beginning any procedure involving this compound, it is critical to implement the following safety measures to minimize exposure risk.
-
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE. This includes two pairs of chemotherapy-rated gloves, a disposable, long-sleeved, impermeable gown, safety glasses or a face shield to protect against splashes, and a NIOSH-certified respirator if there is a risk of aerosol generation.[1][2][3]
-
Designated Handling Area: All handling of this compound, including preparation and reconstitution, should occur in a dedicated, well-ventilated area, preferably within a certified biological safety cabinet (BSC) or a compounding aseptic containment isolator (CACI).[4][5]
-
Spill Kit Accessibility: A cytotoxic spill kit must be readily available in any area where this compound is handled or stored.[4] All personnel should be trained in its proper use.
In the event of accidental exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[1][6]
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, seeking medical attention promptly.[1][6]
Step-by-Step Disposal Procedures
The proper disposal of this compound and associated materials is crucial and must follow regulations for cytotoxic waste. The primary method for final disposal is high-temperature incineration.[7][8]
Step 1: Segregation at the Point of Generation Immediately after use, all waste contaminated with this compound must be segregated from other waste streams. Do not mix cytotoxic waste with regular laboratory or biohazardous waste.
Step 2: Disposing of Sharps
-
Needles, syringes, broken vials, and other contaminated sharps should never be clipped, recapped, or crushed.[4]
-
Place them directly into a designated, puncture-proof, and leak-proof sharps container that is clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste".[3][4] These containers are often color-coded, typically yellow with a purple lid, to distinguish them.[7]
Step 3: Disposing of Contaminated Materials
-
All non-sharp items contaminated with this compound, such as gloves, gowns, bench paper, empty vials, IV bags, and tubing, must be placed into a dedicated cytotoxic waste container.[3][9]
-
This typically involves placing the items into a thick, leak-proof plastic bag (often purple or yellow) and then placing that bag into a rigid, secondary container with a secure lid.[3][7] The outer container must be clearly labeled as "Cytotoxic Waste".[9]
Step 4: Disposing of Unused or Expired this compound
-
Unused or expired this compound must be disposed of as hazardous chemical waste.[10]
-
It should not be poured down the drain or disposed of in regular trash.[5]
-
Follow institutional and regulatory procedures, which typically involve placing the original vial into a designated cytotoxic waste container for incineration.[5][10]
Step 5: Spill Cleanup and Decontamination
-
Evacuate and Secure: Immediately alert others in the area and restrict access. If the spill is a powder, avoid creating dust.[4]
-
Don PPE: Put on a full set of appropriate PPE, including a respirator.[4]
-
Contain the Spill:
-
For liquids, cover the spill with absorbent pads from the cytotoxic spill kit.
-
For powders, gently cover with damp absorbent pads to prevent aerosolization.[4]
-
-
Clean the Area: Working from the outside in, carefully clean the contaminated area. All cleanup materials must be disposed of as cytotoxic waste.[3][4]
-
Decontaminate: Once the visible spill is removed, decontaminate the surface according to your institution's validated procedures, often involving a sequence of detergent, water, and a disinfecting agent.
-
Dispose of Waste: Place all used spill cleanup materials, including contaminated PPE, into the cytotoxic waste container.[4]
Data Presentation: Waste Segregation Summary
For clarity, the different types of this compound waste and their appropriate disposal containers are summarized below.
| Waste Type | Primary Container | Secondary Container | Final Disposal Method |
| Contaminated Sharps | Puncture-proof sharps container (Purple-lidded) | N/A | Incineration |
| Contaminated Materials (Non-Sharps) | Thick, leak-proof plastic bag (Purple or Yellow) | Rigid, labeled "Cytotoxic Waste" container with secure lid | Incineration |
| Unused/Expired this compound | Original vial placed in a leak-proof plastic bag | Rigid, labeled "Cytotoxic Waste" container with secure lid | Incineration |
| Spill Cleanup Materials | Thick, leak-proof plastic bag (Purple or Yellow) | Rigid, labeled "Cytotoxic Waste" container with secure lid | Incineration |
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. This compound|21679-14-1|MSDS [dcchemicals.com]
- 6. This compound Phosphate Injection Unapproved Drug_Shortage [dailymed.nlm.nih.gov]
- 7. sharpsmart.co.uk [sharpsmart.co.uk]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 10. s3.amazonaws.com [s3.amazonaws.com]
Personal protective equipment for handling Fludarabine
Essential Safety and Handling Guide for Fludarabine
This guide provides critical safety protocols and logistical information for handling this compound, a cytotoxic antineoplastic agent. Adherence to these procedures is essential to minimize exposure risk and ensure a safe laboratory environment for researchers, scientists, and drug development professionals. This compound is classified as a hazardous substance that can severely suppress bone marrow function, may impair fertility, and is harmful if inhaled, swallowed, or in contact with skin.[1][2][3]
Personal Protective Equipment (PPE) Specifications
Proper selection and use of PPE are the first line of defense against exposure to this compound. All personnel handling this compound must use the following equipment.
| PPE Category | Specification | Rationale and Citation |
| Hand Protection | Double Gloving: Inner and outer pairs of chemotherapy-tested nitrile gloves. | Provides maximum protection against permeation. Nitrile is preferred for individuals with latex allergies.[1][4] Double gloving is a recommended safety measure.[1] |
| Glove Standard: Must meet ASTM D6978 standard. | Ensures gloves are tested for resistance to permeation by chemotherapy drugs.[5] | |
| Breakthrough Time: For prolonged contact, use gloves with a protection class of 5 or higher (>240 minutes). For brief contact, a class of 3 or higher (>60 minutes) is recommended.[1] | This specification ensures the glove material can withstand exposure for the expected duration of the task.[1] | |
| Body Protection | Gown: Disposable, back-fastening gown made of low-permeability, lint-free fabric (e.g., polyethylene-coated polypropylene).[5][6] | Protects skin and personal clothing from contamination. Gowns must have long sleeves and tight-fitting knit cuffs.[5] |
| Respiratory Protection | For Powders/Aerosols: NIOSH-approved N95 or higher respirator. | Required when handling the powder form or when there is a risk of generating aerosols to prevent inhalation.[1][5][6] |
| For Sterile Compounding: Surgical mask. | Used within a biological safety cabinet to maintain the sterile field and provide a barrier against droplets.[5][7] | |
| Eye/Face Protection | Standard Use: Safety glasses with side shields.[1][8] | Provides basic protection against dust and minor splashes. |
| Splash Risk: Full-face shield worn over safety glasses or goggles.[4][6] | Essential for procedures with a higher risk of splashing, such as reconstitution or administration. | |
| Additional PPE | Shoe Covers & Head Covering | Required to prevent the spread of contamination outside of the handling area.[1] |
Operational Protocols for Handling this compound
Strict adherence to procedural steps for donning, doffing, and disposing of PPE is critical to prevent cross-contamination and personal exposure.
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Protocol 1: Donning Personal Protective Equipment
This procedure should be followed sequentially in a designated clean area before entering the controlled handling space.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Shoe and Head Covers: Put on shoe covers and a head covering.[1]
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Gown: Put on a disposable, back-fastening gown, ensuring complete coverage.[5]
-
Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the cuffs of the gown.[6]
-
Respiratory Protection: If required, don a fit-tested N95 respirator.[5]
-
Eye and Face Protection: Put on safety glasses with side shields, followed by a full-face shield if there is a risk of splashing.[1][4]
Protocol 2: Doffing Personal Protective Equipment
This sequence is designed to remove the most contaminated items first and minimize the spread of contaminants. Doffing should occur in a designated area.
-
Outer Gloves: Remove the outer pair of gloves. Be careful not to touch your skin with the contaminated outer surface. Dispose of them in a designated cytotoxic waste container.[1]
-
Gown and Shoe Covers: Remove the gown and shoe covers. Roll the gown inward, containing the contaminated surface, and dispose of it immediately in the cytotoxic waste container.[4]
-
Hand Hygiene: Perform hand hygiene.
-
Face/Eye Protection: Remove the face shield and/or safety glasses.
-
Respiratory Protection: Remove the respirator, if worn.
-
Inner Gloves: Remove the inner pair of gloves.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.[1][4]
Protocol 3: Disposal Plan
All materials contaminated with this compound are considered cytotoxic waste and must be handled accordingly.
-
Segregation: All contaminated items, including gloves, gowns, shoe covers, needles, syringes, vials, and cleaning materials, must be segregated from regular laboratory trash.[1]
-
Sharps: Needles and syringes must not be crushed, clipped, or recapped. They should be placed directly into an approved, puncture-resistant sharps container clearly labeled for cytotoxic waste.[1]
-
Solid Waste: Contaminated PPE and other solid materials should be placed in a thick, leak-proof plastic bag or container. This container must be clearly labeled with a cytotoxic/biohazard symbol.[1]
-
Final Disposal: All cytotoxic waste must be stored in a secure, designated area away from general traffic. Disposal must be carried out in accordance with all applicable federal, state, and local regulations, typically involving high-temperature incineration or secure chemical landfill.[1]
Emergency Spill Plan
In the event of a spill, immediate and correct action is required to contain the contamination and protect personnel.
-
Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.
-
Secure the Area: Cordon off the spill area to prevent entry.
-
Don PPE: Before cleaning, don full protective equipment, including a respirator, double gloves, a disposable gown, and a face shield.[1]
-
Containment: Use a cytotoxic spill kit to absorb the spill.[1] For powders, gently cover with damp absorbent material to avoid generating dust.[1] For liquids, use absorbent pads to contain the spill.
-
Clean-up: Working from the outside in, carefully collect all contaminated absorbent materials.
-
Decontaminate: Clean the spill area thoroughly with a detergent solution, followed by a rinse.[9][10]
-
Dispose: All cleanup materials must be disposed of as cytotoxic waste.[1]
-
Report: Report the incident to the appropriate safety officer or supervisor.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 4. safety.duke.edu [safety.duke.edu]
- 5. ohsinsider.com [ohsinsider.com]
- 6. halyardhealth.com [halyardhealth.com]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound|21679-14-1|MSDS [dcchemicals.com]
- 9. ipservices.care [ipservices.care]
- 10. sps.nhs.uk [sps.nhs.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
